Product packaging for DL-Homocysteine thiolactone(Cat. No.:CAS No. 10593-85-8)

DL-Homocysteine thiolactone

Cat. No.: B076207
CAS No.: 10593-85-8
M. Wt: 117.17 g/mol
InChI Key: KIWQWJKWBHZMDT-UHFFFAOYSA-N
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Description

DL-Homocysteine thiolactone is a cyclic thioester of the homocysteine amino acid, serving as a critical precursor and a highly reactive intermediate in the study of homocysteine metabolism and its pathophysiological roles. This racemic mixture is extensively utilized in biomedical research to investigate hyperhomocysteinemia, a condition linked to endothelial dysfunction, atherosclerosis, and an increased risk of cardiovascular and neurological disorders. Its primary research value lies in its ability to spontaneously homocysteinylate lysine residues on proteins, a post-translational modification that can alter protein function, induce endoplasmic reticulum (ER) stress, and promote oxidative stress and apoptosis in various cell models. Researchers employ this compound to establish in vitro and in vivo models of homocysteinylation, enabling the study of its detrimental effects on key proteins, including enzymes, albumin, and low-density lipoprotein (LDL). Furthermore, it is a key compound for probing one-carbon metabolism and folate cycles, as well as for synthesizing other homocysteine-related analogs. Its well-characterized mechanism provides invaluable insights into the molecular pathways underlying homocysteine-mediated toxicity, making it an indispensable tool for elucidating the etiology of related diseases and for screening potential therapeutic interventions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NOS B076207 DL-Homocysteine thiolactone CAS No. 10593-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminothiolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWQWJKWBHZMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863228
Record name 3-Aminothiolan-2-one
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Molecular Weight

117.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Homocysteine thiolactone
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CAS No.

10593-85-8, 14007-10-4, 3622-59-1
Record name (±)-Homocysteine thiolactone
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Record name Homocysteine thiolactone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Thiophenone, 3-aminodihydro-, (+-)-
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Record name 3-Aminothiolan-2-one
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Record name HOMOCYSTEINE THIOLACTONE, DL-
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Record name Homocysteine thiolactone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of DL-Homocysteine Thiolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Homocysteine thiolactone (HTL), a cyclic thioester of the amino acid homocysteine, is a molecule of significant interest in both biochemical and synthetic chemistry.[1][2] Biologically, it is formed as a byproduct of the error-editing mechanism of methionyl-tRNA synthetase, which prevents the misincorporation of homocysteine into proteins.[2][3] Elevated levels of its precursor, homocysteine, are linked to a variety of pathological conditions, including cardiovascular and neurodegenerative diseases, making HTL a key metabolite in studying these disease pathways.[1][4] Chemically, its strained five-membered ring and reactive thioester functionality make it a versatile building block for the synthesis of various pharmaceuticals and functionalized polymers.[5][6][7]

This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, primarily in its more stable hydrochloride salt form. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and diagrams of relevant chemical and biological pathways.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride (HTL-HCl) is most commonly achieved starting from DL-methionine or DL-homocysteine. Various methods have been developed to optimize yield, purity, and industrial scalability, avoiding harsh conditions and minimizing waste.[8]

Synthetic Routes

Several primary routes for the synthesis of HTL-HCl have been reported:

  • Demethylation and Cyclization of DL-Methionine: This is a prevalent method involving the demethylation of DL-methionine to form a homocysteine salt, which is then cyclized in an acidic medium.[8][9]

  • Reduction of DL-Homocystine: This method involves the electrochemical reduction of DL-homocystine to DL-homocysteine, followed by dehydration and condensation to form the thiolactone.[10][11]

  • Reaction from 2-methyl-4-chlorobutyryl chloride: A patented method describes the synthesis starting from 2-methyl-4-chlorobutyryl chloride, which is converted to an intermediate that reacts with iodine and ammonia water.[12]

Summary of Synthetic Methods
Starting MaterialKey Reagents & ConditionsYield (%)Purity (%)Reference
DL-Methionine1. Sodium metal in liquid ammonia (-35 to -40°C) 2. Cation exchange resin 3. Concentrated HCl (pH 1)79Not specified[13]
DL-Methionine1. Metallic sodium in liquefied ammonia (-20°C, 20h) 2. Cation exchange resin 3. Concentration in aqueous HClNot specifiedNot specified[8]
Intermediate from 2-methyl-4-chlorobutyryl chloride1. Iodine, 25% ammonia water 2. 65°C, 0.6 MPa for 1 hour 3. Recrystallization from water94.9599.756[12][13]
DL-Homocystine1. Electrochemical reduction in a microchannel reactor 2. Dehydration and condensation (40-50°C, vacuum) 3. Low-temperature crystallization (-5°C, 8h)84.199.7[10]
Experimental Protocols

Protocol 1: Synthesis from DL-Methionine via Sodium/Ammonia Reduction [5][13]

This protocol is based on the demethylation of DL-methionine using a strong reducing agent followed by acid-catalyzed cyclization.

Materials:

  • DL-Methionine (100 g)

  • Dry liquid ammonia

  • Sodium metal, chopped (60 g)

  • Ammonium chloride

  • Cation exchange resin

  • Concentrated hydrochloric acid

  • Dry ice-acetonitrile solvent mixture

Procedure:

  • Pre-cool a 3-liter cryogenic autoclave to -40°C using a dry ice-acetonitrile bath.

  • Add 100 g of DL-methionine to the autoclave.

  • Slowly add dry liquid ammonia until the DL-methionine is completely dissolved.

  • While maintaining the temperature between -35°C and -40°C, add 60 g of chopped sodium metal in batches. Monitor the reaction progress using liquid chromatography.

  • Upon completion, stop stirring and allow the mixture to stand. Carefully transfer the upper clear liquid layer to a separate flask.

  • Quench the reaction by adding ammonium chloride.

  • Allow the reaction mixture to warm to room temperature, allowing the ammonia to completely evaporate. The resulting solid is a mixture of DL-homocysteine sodium salt, sodium chloride, and ammonium chloride.

  • Dissolve the solid mixture in water and pass it through a cation exchange resin to remove sodium ions.

  • Adjust the eluate to pH 1 with concentrated hydrochloric acid.

  • The resulting solution contains this compound hydrochloride, which can be isolated by crystallization or other purification methods. A reported yield for this process is 81 g (79%).[13]

Protocol 2: Synthesis via Electrochemical Reduction of DL-Homocystine [10]

This continuous production method utilizes a microchannel reactor and an electrolytic cell for a high-purity product.

Materials:

  • DL-Homocystine

  • Hydrochloric acid (3-5 mol/L)

  • Graphite electrodes

  • Plate-and-frame electrolytic cell

  • Liquid-phase microchannel reactor

Procedure:

  • Prepare a solution of DL-homocystine in hydrochloric acid.

  • Continuously pass this solution into the cathode chamber of a plate-and-frame electrolytic cell equipped with graphite electrodes.

  • Apply a current density of 10-50 mA/cm² at a temperature of 20-30°C. DL-homocystine is reduced at the cathode to generate DL-homocysteine hydrochloride.

  • Continuously circulate the catholyte through a liquid-phase microchannel reactor until the reaction is complete.

  • Collect the final catholyte and perform impurity removal treatments.

  • Transfer the purified catholyte to a rotary evaporation device.

  • Perform dehydration and condensation under vacuum at 40-50°C to obtain crude this compound hydrochloride.

  • Crystallize the product at a low temperature (e.g., -5°C for 8 hours) and dry under vacuum to obtain the final pure product. This method has reported yields of 84.1% and purity of 99.7%.[10]

Chemical and Physical Properties

This compound is typically handled as its hydrochloride salt to improve stability. Its properties are summarized below.

PropertyValueReference
Chemical Name 3-aminodihydro-2(3H)-thiophenone, monohydrochloride[14][15]
Synonyms DL-Hcy thiolactone, DL-HCTL, this compound HCl[5][14]
CAS Number 6038-19-3[5][14]
Molecular Formula C₄H₇NOS · HCl[14][15]
Molecular Weight 153.63 g/mol [16]
Appearance White crystalline powder[5]
Melting Point ~202-203 °C (decomposes)[5]
Solubility Water: 740.5 g/L (20°C) DMSO: 30 mg/mL DMF: 15 mg/mL Methanol: Slightly soluble[5][14][15]
Stability Stable for ≥ 4 years when stored at -20°C. Air, moisture, and light sensitive.[14]
Storage Keep in a dark, dry place under an inert atmosphere at room temperature or -20°C for long-term storage.[5][14]
Chemical Reactivity

The chemical reactivity of HTL is dominated by the electrophilic nature of the thioester carbonyl carbon, making it susceptible to nucleophilic attack.

  • Hydrolysis: The thiolactone ring can be opened by water (hydrolysis) to form homocysteine.[17] This reaction is slow at neutral pH (half-life of ~24-30 hours at pH 7.4) but is accelerated at higher pH.[1][2][18]

  • Aminolysis: HTL readily reacts with primary amines, a process known as aminolysis.[17] This is the key reaction in the biological process of N-homocysteinylation, where the ε-amino group of protein lysine residues attacks the thiolactone, forming a stable amide bond.[1][2] This modification can alter protein structure and function.[3]

  • Self-Condensation: In its free base form, HTL is unstable and can undergo self-condensation via mutual aminolysis to form a diketopiperazine derivative, which then polymerizes.[19]

  • Synthetic Utility: The thiolactone moiety is a valuable functional handle in polymer science. The ring-opening reaction with an amine introduces a functional group while simultaneously releasing a free thiol, which can then participate in subsequent reactions like thiol-ene conjugations.[6][20][21] It also serves as a key intermediate in the synthesis of pharmaceuticals like erdosteine and citiolone.[5][22]

Biological Pathways and Significance

Biological Formation of this compound

This compound is not a direct product of the primary methionine cycle but arises from a crucial "error-editing" or "proofreading" step.[1][2]

  • Methionine Cycle: Homocysteine is a key intermediate in the metabolism of methionine.[1]

  • Mistaken Activation: Due to its structural similarity to methionine, homocysteine can be mistakenly recognized and activated by methionyl-tRNA synthetase (MetRS).[1][2]

  • Proofreading and Cyclization: To prevent the incorporation of homocysteine into newly synthesized proteins, MetRS edits this error by converting the activated homocysteine-AMP intermediate into the stable, five-membered ring of homocysteine thiolactone, which is then released.[1][2][3]

G Met Methionine MetRS Methionyl-tRNA Synthetase (MetRS) Met->MetRS Correct Substrate Hcy Homocysteine Hcy->MetRS Incorrect Substrate Hcy_AMP Hcy-AMP Intermediate (Mistakenly Activated) MetRS->Hcy_AMP Activation Protein Protein Synthesis MetRS->Protein Correct tRNA Charging HTL Homocysteine Thiolactone (HTL) Hcy_AMP->HTL Error Editing & Cyclization Error_Protein Incorrect Protein (Prevented) Hcy_AMP->Error_Protein Blocked Path

Caption: Biological formation of Homocysteine Thiolactone via the error-editing mechanism of MetRS.

Protein N-Homocysteinylation

Once formed, HTL can covalently modify proteins by reacting with the primary amino groups of lysine residues. This post-translational modification is termed N-homocysteinylation.[1] This process is non-enzymatic and can lead to protein damage, aggregation, and the generation of autoimmune responses, implicating it in the pathology of hyperhomocysteinemia-related diseases.[1][3]

G cluster_protein Protein Chain Lys Lysine Residue (-CH₂-NH₂) Intermediate Tetrahedral Intermediate (Zwitterionic) Lys->Intermediate HTL Homocysteine Thiolactone (HTL) HTL->Intermediate Nucleophilic Attack by Lysine ε-amino group Modified_Lys N-Homocysteinylated Lysine Residue Intermediate->Modified_Lys Ring Opening

Caption: Mechanism of protein N-homocysteinylation by this compound.

Analytical Methods

The quantification of this compound in biological samples is crucial for research and clinical diagnostics. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate HTL from other components in a complex matrix like urine or plasma.[23][24]

  • Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for detecting and quantifying HTL.[23]

  • Fluorescence Detection (HPLC-FL): This method often requires a derivatization step, for example using o-phthaldialdehyde (OPA), to make the molecule fluorescent for sensitive detection.[23][25]

A sample preparation procedure for urine samples involves liquid-liquid extraction with chloroform followed by re-extraction with formic acid prior to chromatographic analysis.[23]

Conclusion

This compound is a fascinating molecule at the interface of metabolism, pathology, and synthetic chemistry. Efficient synthetic routes starting from readily available amino acids like methionine make it accessible for research and development. Its chemical properties, particularly the reactivity of the thiolactone ring, are central to both its biological role in protein modification and its utility as a versatile synthetic building block. A thorough understanding of its synthesis, reactivity, and biological pathways is essential for researchers in drug development, materials science, and biomedical fields investigating the consequences of impaired homocysteine metabolism.

References

The Biological Formation of Homocysteine Thiolactone from Methionine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine thiolactone, a cyclic thioester of the amino acid homocysteine, is a critical metabolite formed primarily through the proofreading mechanism of methionyl-tRNA synthetase (MetRS). This process serves as a crucial cellular quality control step, preventing the erroneous incorporation of homocysteine into proteins. However, elevated levels of homocysteine and its subsequent conversion to homocysteine thiolactone are implicated in various pathologies, including cardiovascular and neurodegenerative diseases. This technical guide provides an in-depth exploration of the biological formation of homocysteine thiolactone from methionine, detailing the enzymatic pathways, quantitative data, experimental protocols, and the broader implications for drug development.

Introduction

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous cellular processes, including protein synthesis and methylation reactions. Its metabolic pathway is intricately linked to that of homocysteine, a non-proteinogenic amino acid. While structurally similar to methionine, the incorporation of homocysteine into polypeptide chains can lead to protein misfolding and dysfunction. To avert this, cells have evolved a sophisticated editing mechanism, primarily mediated by methionyl-tRNA synthetase, which converts misactivated homocysteine into the chemically reactive homocysteine thiolactone.[1] This guide elucidates the core mechanisms of this biological process.

The Enzymatic Pathway: Methionyl-tRNA Synthetase Editing

The principal route for homocysteine thiolactone formation is an error-editing reaction catalyzed by methionyl-tRNA synthetase (MetRS).[1] This enzyme is responsible for the specific attachment of methionine to its cognate tRNA (tRNAMet) during the initial step of protein synthesis. Due to the structural similarity between methionine and homocysteine, MetRS can mistakenly activate homocysteine.

The process can be summarized in the following steps:

  • Amino Acid Activation: MetRS binds to ATP and its amino acid substrate. In an erroneous reaction, homocysteine is activated to form a high-energy homocysteinyl-adenylate (Hcy~AMP) intermediate, with the release of pyrophosphate (PPi).[2]

  • Proofreading and Cyclization: Instead of transferring the activated homocysteine to tRNAMet, the editing domain of MetRS recognizes the incorrect substrate. It then catalyzes an intramolecular cyclization reaction, where the sulfhydryl group of homocysteine attacks the activated carboxyl group.[1][3] This results in the formation of homocysteine thiolactone and the release of AMP.[1]

This proofreading mechanism is a vital cellular defense against the proteotoxicity of homocysteine and has been observed in a wide range of organisms, from bacteria to mammals.[4][5][6]

Quantitative Data

The efficiency of the MetRS editing process and the resulting levels of homocysteine thiolactone can vary between organisms and under different physiological conditions. The following tables summarize key quantitative data from the literature.

OrganismRatio of Homocysteine Edited to Methionine Incorporated into ProteinReference
Escherichia coli1 molecule of homocysteine thiolactone per 109 molecules of methionine[6]
Saccharomyces cerevisiae1 molecule of homocysteine thiolactone per 500 molecules of methionine[5]
Biological SampleMethod of DetectionReported Concentration/LevelReference
Human PlasmaHPLCLevels are directly related to homocysteine levels.[7]
Cultured Human Endothelial CellsHPLCProduction is increased in cells with deregulated homocysteine metabolism (e.g., cystathionine β-synthase mutation or treatment with antifolate drugs). Folic acid supplementation decreases homocysteine thiolactone synthesis by lowering homocysteine and increasing methionine concentrations.[8][9]
Escherichia coli cultures2D-TLCSynthesized in vivo from homocysteine, catalyzed by methionyl-tRNA synthetase.[6]
Saccharomyces cerevisiae cultures2D-TLCOccurs in cultures and is synthesized from homocysteine by methionyl-tRNA synthetase.[5]

Experimental Protocols

Detection and Quantification of Homocysteine Thiolactone by HPLC

This protocol is based on the method described for the determination of homocysteine thiolactone in biological samples.[7]

Principle: Homocysteine thiolactone is separated from macromolecules by ultrafiltration, then purified and quantified by high-pressure liquid chromatography (HPLC) with UV detection.

Materials:

  • Biological sample (e.g., plasma, cell culture supernatant)

  • Ultrafiltration devices (e.g., 3-kDa cutoff)

  • HPLC system with a UV detector

  • Reverse-phase or cation-exchange microbore column

  • Homocysteine thiolactone standard

  • Mobile phase (specifics will depend on the column used)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation:

    • Centrifuge the biological sample to remove cells and debris.

    • Pass the supernatant through an ultrafiltration device to separate macromolecules.

  • HPLC Analysis:

    • Inject the ultrafiltrate onto the HPLC column.

    • Elute with an appropriate mobile phase gradient. For reverse-phase HPLC, a gradient of acetonitrile in water with 0.1% TFA is common.

    • Monitor the absorbance at 240 nm, which is the maximum absorbance for homocysteine thiolactone.[7]

  • Quantification:

    • Prepare a standard curve using known concentrations of homocysteine thiolactone.

    • Determine the concentration of homocysteine thiolactone in the sample by comparing its peak area to the standard curve. The sensitivity of this method can reach 5 pmol.[7]

Assay for Methionyl-tRNA Synthetase (MetRS) Activity

This protocol outlines a general method for measuring the aminoacylation activity of MetRS, which can be adapted to study the kinetics of both methionine and homocysteine activation.

Principle: The assay measures the rate of ATP-PPi exchange, which is the first step of amino acid activation catalyzed by MetRS. The reaction is monitored by the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP.

Materials:

  • Purified MetRS enzyme

  • Reaction buffer (e.g., 100 mM Na-HEPES, pH 7.2, 30 mM KCl, 10 mM MgCl₂, 2 mM NaF)

  • ATP

  • [³²P]PPi

  • Methionine or homocysteine

  • Activated charcoal

  • Quenching solution (e.g., 1% activated charcoal, 5.6% HClO₄, 75 mM PPi)

  • Scintillation counter and vials

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, ATP, [³²P]PPi, and varying concentrations of the amino acid substrate (methionine or homocysteine).

    • Initiate the reaction by adding the MetRS enzyme.

  • Time Course and Quenching:

    • At specific time intervals (e.g., 1-4 minutes), take aliquots of the reaction mixture and add them to the quenching solution containing activated charcoal. The charcoal binds the newly formed [³²P]ATP.

  • Separation and Scintillation Counting:

    • Filter the quenched reaction mixture to separate the charcoal-bound [³²P]ATP from the free [³²P]PPi.

    • Wash the filter to remove any unbound radioactivity.

    • Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the initial reaction rates from the time course data.

    • Determine the kinetic parameters (Km and kcat) by fitting the initial rate data to the Michaelis-Menten equation.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathways and experimental workflows described in this guide.

cluster_methionine_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_thiolactone_formation Thiolactone Formation (MetRS Editing) Methionine Methionine S_Adenosylmethionine S_Adenosylmethionine Methionine->S_Adenosylmethionine MAT S_Adenosylhomocysteine S_Adenosylhomocysteine S_Adenosylmethionine->S_Adenosylhomocysteine Methyltransferases Homocysteine Homocysteine S_Adenosylhomocysteine->Homocysteine SAHH S_Adenosylhomocysteine->Homocysteine Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Homocysteine->Cystathionine Homocysteinyl_AMP Homocysteinyl_AMP Homocysteine->Homocysteinyl_AMP MetRS + ATP Homocysteine->Homocysteinyl_AMP Cysteine Cysteine Cystathionine->Cysteine CGL Homocysteine_Thiolactone Homocysteine_Thiolactone Homocysteinyl_AMP->Homocysteine_Thiolactone MetRS (Cyclization)

Figure 1: Overview of major homocysteine metabolic pathways.

cluster_activation Amino Acid Activation cluster_editing Editing and Cyclization MetRS Methionyl-tRNA Synthetase Hcy_AMP MetRS-Hcy~AMP Complex MetRS->Hcy_AMP Binds Homocysteine Homocysteine Homocysteine->Hcy_AMP Binds ATP ATP ATP->Hcy_AMP Binds Thiolactone Homocysteine Thiolactone Hcy_AMP->Thiolactone Intramolecular Cyclization AMP AMP Hcy_AMP->AMP MetRS_free Free MetRS Hcy_AMP->MetRS_free

Figure 2: The methionyl-tRNA synthetase editing pathway.

start Biological Sample (e.g., Plasma) ultrafiltration Ultrafiltration (Remove Macromolecules) start->ultrafiltration hplc HPLC Analysis (UV Detection at 240 nm) ultrafiltration->hplc quantification Quantification (vs. Standard Curve) hplc->quantification result Homocysteine Thiolactone Concentration quantification->result

Figure 3: Experimental workflow for HPLC-based detection.

Implications for Drug Development

The formation of homocysteine thiolactone is a double-edged sword. While it protects against the incorporation of homocysteine into proteins, the thiolactone itself is a reactive molecule that can N-homocysteinylate proteins, particularly on lysine residues.[10] This post-translational modification can lead to protein damage, aggregation, and autoimmune responses, and is implicated in the pathology of various diseases.[1]

Therefore, the pathways involved in homocysteine metabolism and thiolactone formation present several potential targets for therapeutic intervention:

  • Modulation of MetRS Activity: Designing small molecules that could enhance the editing efficiency of MetRS might be a strategy to more rapidly clear homocysteine in hyperhomocysteinemic states. Conversely, understanding how certain drugs might inhibit this editing function is crucial to avoid unintended side effects.

  • Enhancing Thiolactone Detoxification: The body has enzymatic mechanisms to hydrolyze homocysteine thiolactone. For instance, paraoxonase 1 (PON1) and bleomycin hydrolase can detoxify the thiolactone.[1] Developing therapies that boost the activity of these enzymes could be a viable approach to mitigate the toxic effects of elevated homocysteine thiolactone.

  • Targeting Downstream Effects: Research into the specific proteins that are most susceptible to N-homocysteinylation and the functional consequences of this modification can open up new avenues for drug development aimed at preventing or reversing the damage caused by homocysteine thiolactone.

Conclusion

The biological formation of homocysteine thiolactone from methionine via the proofreading activity of methionyl-tRNA synthetase is a fundamental process in maintaining cellular fidelity. This technical guide has provided a comprehensive overview of the enzymatic mechanism, quantitative aspects, and experimental methodologies relevant to this pathway. A thorough understanding of this process is not only crucial for basic research in cellular metabolism and protein synthesis but also holds significant promise for the development of novel therapeutic strategies to combat diseases associated with elevated homocysteine levels. The continued exploration of this pathway will undoubtedly yield further insights into cellular quality control mechanisms and their role in human health and disease.

References

The Core Mechanism of Protein N-Homocysteinylation by Homocysteine Thiolactone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein N-homocysteinylation is a non-enzymatic post-translational modification implicated in a range of human pathologies, including cardiovascular and neurodegenerative diseases. This modification is driven by the highly reactive metabolite, homocysteine thiolactone (HTL), which is an intramolecular thioester of the amino acid homocysteine. HTL is generated through an error-editing mechanism by methionyl-tRNA synthetase when it mistakenly activates homocysteine instead of methionine.[1][2] The subsequent acylation of the ε-amino group of protein lysine residues by HTL introduces a new, reactive thiol group, leading to alterations in protein structure, function, and stability. This guide provides a comprehensive overview of the core mechanism of N-homocysteinylation, detailed experimental protocols for its study, and quantitative data on its kinetics and consequences.

The Biochemical Mechanism of N-Homocysteinylation

The process of N-homocysteinylation can be dissected into two primary stages: the formation of homocysteine thiolactone and its subsequent reaction with protein lysine residues.

Formation of Homocysteine Thiolactone (HTL)

Under normal physiological conditions, methionyl-tRNA synthetase (MetRS) ensures the fidelity of protein synthesis by selectively binding methionine and attaching it to its cognate tRNA. However, due to the structural similarity between methionine and homocysteine, MetRS can erroneously activate homocysteine, forming homocysteine-adenylate (Hcy-AMP).[2] To prevent the incorporation of homocysteine into nascent polypeptide chains, MetRS possesses an editing function that rapidly converts Hcy-AMP into the stable, cyclic homocysteine thiolactone.[1][2] This intramolecular cyclization reaction is a critical quality control step in protein biosynthesis.

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HTL_Formation cluster_MetRS Methionyl-tRNA Synthetase (MetRS) Active Site Homocysteine Homocysteine Hcy_AMP Hcy-AMP Homocysteine->Hcy_AMP Activation ATP ATP ATP->Hcy_AMP HTL Homocysteine Thiolactone (HTL) Hcy_AMP->HTL Editing & Cyclization MetRS_enzyme MetRS

Caption: Formation of Homocysteine Thiolactone by Methionyl-tRNA Synthetase.

N-acylation of Protein Lysine Residues

Homocysteine thiolactone is a reactive electrophile that readily undergoes nucleophilic attack. The primary nucleophiles in a biological context are the ε-amino groups of lysine residues within proteins. This non-enzymatic reaction, termed N-homocysteinylation, results in the formation of a stable isopeptide bond between the carboxyl group of homocysteine and the lysine's amino group.[1] A key consequence of this modification is the introduction of a free thiol (-SH) group onto the protein surface.[3] This newly acquired thiol can participate in various redox reactions, including the formation of disulfide bonds with other thiols, leading to protein cross-linking and aggregation.[4]

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N_Homocysteinylation_Reaction HTL Homocysteine Thiolactone (HTL) N_Hcy_Protein N-Homocysteinylated Protein (with free -SH) HTL->N_Hcy_Protein Protein_Lys Protein-Lysine (ε-NH2) Protein_Lys->N_Hcy_Protein N-acylation

Caption: Reaction of Homocysteine Thiolactone with a Protein Lysine Residue.

Quantitative Data on N-Homocysteinylation

The extent and rate of N-homocysteinylation are influenced by several factors, including the concentration of HTL, the accessibility and reactivity of lysine residues, and the protein's isoelectric point (pI).

ParameterValue/RangeReference
Plasma Concentration of N-Hcy Proteins 0.2–0.5 µM[5]
Ratio of "Total Hcy" to N-Hcy Protein 7:1 to 10:1[5]
Second-order Rate Constants (k) for HTL Modification Varies by protein (see below)[6]
- Low-density lipoproteinsHigh[6]
- TransferrinHigh[6]
- AlbuminHigh[6]
- FibrinogenHigh[6]
- HemoglobinModerate[6]
- MyoglobinModerate[6]
- Cytochrome cModerate[6]
- α-crystallinLow[6]
- TrypsinLow[6]
- DNase-ILow[6]
- RNase-ALow[6]
Impact of pI on Homocysteinylation Rate Inverse correlation (lower pI, higher rate)[6][7]

Table 1: Quantitative Parameters of Protein N-Homocysteinylation.

ProteinFunctional Consequence of N-HomocysteinylationReference
α-Lactalbumin (acidic protein) Increased aggregation and structural perturbation.[6]
Lysozyme (basic protein) Minimal structural and functional changes.[6]
RNase-A (basic protein) No significant effect on enzymatic activity (Km and kcat).[6]
α-Synuclein Enhanced aggregation and cytotoxicity.[8]
DJ-1 (Parkinson's disease protein 7) Abolished neuroprotective effect against oxidative stress.[9]

Table 2: Functional Consequences of N-Homocysteinylation on Specific Proteins.

Experimental Protocols

In Vitro N-Homocysteinylation of Proteins

This protocol describes the modification of a target protein with HTL in a controlled environment.

Materials:

  • Purified target protein

  • Homocysteine thiolactone hydrochloride (HTL)

  • 0.05 M Potassium phosphate buffer, pH 7.4

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

Procedure:

  • Prepare a 2 mg/mL solution of the target protein in 0.05 M potassium phosphate buffer, pH 7.4.[7]

  • Add HTL to the protein solution to final concentrations ranging from 0 to 1000 µM.[7]

  • Incubate the mixture overnight at 37°C.[7]

  • To remove unreacted HTL, precipitate the protein by adding an equal volume of 10% TCA.

  • Centrifuge the sample to pellet the protein and discard the supernatant.

  • Wash the protein pellet with 10% TCA and then with acetone.

  • Resuspend the protein pellet in a suitable buffer for downstream analysis.

  • To quantify the extent of modification, perform an Ellman's assay to measure the concentration of free thiol groups introduced onto the protein.[7][10]

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In_Vitro_Homocysteinylation_Workflow Start Start Protein_Prep Prepare Protein Solution (2 mg/mL in K-Phosphate Buffer) Start->Protein_Prep HTL_Addition Add HTL (0-1000 µM) Protein_Prep->HTL_Addition Incubation Incubate Overnight at 37°C HTL_Addition->Incubation TCA_Precipitation TCA Precipitation Incubation->TCA_Precipitation Centrifugation Centrifuge & Discard Supernatant TCA_Precipitation->Centrifugation Washing Wash Pellet Centrifugation->Washing Resuspension Resuspend Protein Washing->Resuspension Analysis Downstream Analysis (e.g., Ellman's Assay) Resuspension->Analysis

Caption: Workflow for In Vitro Protein N-Homocysteinylation.

Identification of N-Homocysteinylation Sites by Mass Spectrometry

This protocol outlines a general workflow for identifying the specific lysine residues that have been modified by HTL.

Materials:

  • N-homocysteinylated protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

  • Formic acid

  • Acetonitrile

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Reduce the disulfide bonds in the protein sample with DTT.

  • Alkylate the free cysteine and newly introduced homocysteine thiols with IAA.

  • Digest the protein into peptides using trypsin overnight at 37°C.

  • Acidify the peptide mixture with formic acid to stop the digestion.

  • Separate the peptides by reverse-phase liquid chromatography.

  • Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

  • Search the resulting MS/MS spectra against a protein database, specifying a variable modification on lysine corresponding to the mass of N-homocysteinyl-lysine (+117.032 Da).

Detection of N-Homocysteinylated Proteins by Western Blot

This protocol provides a method for the immunodetection of N-homocysteinylated proteins in a complex mixture.

Materials:

  • Protein sample

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific for N-homocysteinylated proteins

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate the proteins in the sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against N-homocysteinylated proteins overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Biological Consequences

N-homocysteinylation can have profound effects on cellular function by altering protein structure and activity, leading to the activation of various stress-response pathways.

Endothelial Dysfunction

N-homocysteinylation of proteins in endothelial cells is a key contributor to the endothelial dysfunction associated with hyperhomocysteinemia.[1][3] This can occur through multiple mechanisms, including the impairment of nitric oxide synthase (eNOS) activity, leading to reduced nitric oxide bioavailability and impaired vasodilation. Additionally, N-homocysteinylated proteins can induce the expression of pro-inflammatory and pro-thrombotic genes.[11]

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Endothelial_Dysfunction_Pathway HTL Homocysteine Thiolactone (HTL) N_Hcy_Protein N-Homocysteinylated Proteins HTL->N_Hcy_Protein eNOS_inactivation eNOS Inactivation N_Hcy_Protein->eNOS_inactivation Pro_inflammatory_genes Upregulation of Pro-inflammatory Genes N_Hcy_Protein->Pro_inflammatory_genes NO_reduction Reduced Nitric Oxide (NO) Production eNOS_inactivation->NO_reduction Endothelial_dysfunction Endothelial Dysfunction Pro_inflammatory_genes->Endothelial_dysfunction NO_reduction->Endothelial_dysfunction

Caption: N-Homocysteinylation and Endothelial Dysfunction.

Apoptosis

The accumulation of N-homocysteinylated proteins can induce cellular stress, leading to the activation of apoptotic pathways. Misfolded and aggregated N-homocysteinylated proteins can trigger the unfolded protein response (UPR) in the endoplasmic reticulum.[12] If the stress is prolonged and cannot be resolved, the UPR can switch from a pro-survival to a pro-apoptotic response. Furthermore, N-homocysteinylation of key regulatory proteins can directly impact apoptotic signaling cascades.[8][12]

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Apoptosis_Pathway HTL Homocysteine Thiolactone (HTL) N_Hcy_Protein N-Homocysteinylated Proteins HTL->N_Hcy_Protein ER_Stress Endoplasmic Reticulum (ER) Stress N_Hcy_Protein->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis (prolonged stress)

Caption: N-Homocysteinylation-Induced Apoptosis.

Conclusion

Protein N-homocysteinylation by homocysteine thiolactone is a significant post-translational modification with far-reaching implications for cellular health and disease. Understanding the core mechanisms, having access to robust experimental protocols, and appreciating the quantitative aspects of this modification are crucial for researchers and drug development professionals seeking to unravel its role in various pathologies and to devise therapeutic interventions. This technical guide provides a foundational resource for advancing research in this critical area of protein chemistry and pathobiology.

References

Enzymatic Control of Homocysteine Thiolactone Levels In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine thiolactone (HCTL), a reactive cyclic thioester of homocysteine, is increasingly recognized as a key player in the pathophysiology of hyperhomocysteinemia-associated diseases, including cardiovascular and neurodegenerative disorders. Unlike homocysteine itself, HCTL can directly modify proteins through a process known as N-homocysteinylation, leading to protein damage, aggregation, and functional impairment. The in vivo concentration of this toxic metabolite is tightly regulated by a network of enzymes. This technical guide provides an in-depth overview of the enzymatic control of HCTL levels, detailing the mechanisms of its formation and degradation. It includes a comprehensive summary of the kinetic parameters of the involved enzymes, detailed experimental protocols for their activity assessment and for HCTL quantification, and a review of the signaling pathways impacted by HCTL. This guide is intended to be a valuable resource for researchers and professionals in drug development aiming to understand and target the pathways of HCTL metabolism.

Introduction

Homocysteine (Hcy) is a sulfur-containing amino acid formed during the metabolism of methionine. Elevated levels of Hcy in the blood, a condition known as hyperhomocysteinemia, are an established risk factor for a range of human diseases. While the detrimental effects of hyperhomocysteinemia have been extensively studied, the specific molecular mechanisms underlying Hcy-induced pathology are still being unraveled. A significant portion of this toxicity is now attributed to its metabolite, homocysteine thiolactone (HCTL).

HCTL is formed through an error-editing mechanism of methionyl-tRNA synthetase (MARS), which mistakenly activates Hcy instead of methionine.[1][2][3] This highly reactive molecule can then acylate the free amino groups of lysine residues in proteins, a post-translational modification termed N-homocysteinylation.[2][4] This modification can alter protein structure and function, leading to cellular damage and contributing to disease pathogenesis.[5][6]

Fortunately, organisms have evolved enzymatic defense mechanisms to detoxify HCTL. A suite of hydrolases, including Paraoxonase 1 (PON1), Bleomycin Hydrolase (BLH), Biphenyl Hydrolase-Like Protein (BPHL), and human Carboxylesterase 1 (hCES1), can hydrolyze HCTL back to the less reactive homocysteine.[7][8][9][10] The efficiency of these enzymes plays a crucial role in maintaining low physiological levels of HCTL and protecting against its toxic effects.

This guide will explore the enzymatic landscape governing HCTL homeostasis, providing the necessary technical details for researchers to investigate these pathways.

Enzymatic Regulation of Homocysteine Thiolactone

The steady-state concentration of HCTL in vivo is a balance between its synthesis and degradation.

Synthesis of Homocysteine Thiolactone

The primary route of HCTL synthesis is an error-editing reaction catalyzed by methionyl-tRNA synthetase (MARS) .[1][3] In this process, MARS mistakenly adenylates homocysteine, which is structurally similar to methionine. However, instead of attaching the activated Hcy to its cognate tRNA, the enzyme facilitates an intramolecular cyclization, releasing HCTL.[11]

Homocysteine Homocysteine MARS Methionyl-tRNA Synthetase (MARS) Homocysteine->MARS Hcy_AMP Hcy-AMP MARS->Hcy_AMP ATP HCTL Homocysteine Thiolactone Hcy_AMP->HCTL Error Editing (Cyclization)

Figure 1: Synthesis of Homocysteine Thiolactone.
Enzymatic Degradation of Homocysteine Thiolactone

Several enzymes with thiolactonase activity contribute to the hydrolysis of HCTL, converting it back to homocysteine.

  • Paraoxonase 1 (PON1): A serum enzyme primarily associated with high-density lipoprotein (HDL), PON1 possesses homocysteine thiolactonase activity.[12] Genetic polymorphisms in the PON1 gene, such as Q192R, can significantly influence its catalytic efficiency and, consequently, individual susceptibility to HCTL-mediated damage.[9][13][14][15]

  • Bleomycin Hydrolase (BLH): A cytosolic cysteine protease, BLH is ubiquitously expressed and plays a significant role in intracellular HCTL detoxification.[8][16][17] Studies in Blmh knockout mice have demonstrated elevated levels of HCTL and N-homocysteinylated proteins, highlighting its protective role.[16]

  • Biphenyl Hydrolase-Like Protein (BPHL): This mitochondrial enzyme has been identified as a highly efficient homocysteine thiolactonase.[7] Its catalytic efficiency is reported to be significantly higher than that of PON1 and BLH, suggesting a major role in HCTL clearance, particularly within the mitochondria.[9][18]

  • Human Carboxylesterase 1 (hCES1): Abundantly expressed in the liver, hCES1 has recently been identified as a novel HCTL hydrolase.[15][19] Its high expression and catalytic activity suggest it may be a significant contributor to systemic HCTL detoxification.[10]

HCTL Homocysteine Thiolactone Homocysteine Homocysteine HCTL->Homocysteine PON1 Paraoxonase 1 (PON1) PON1->HCTL BLH Bleomycin Hydrolase (BLH) BLH->HCTL BPHL Biphenyl Hydrolase-Like Protein (BPHL) BPHL->HCTL hCES1 human Carboxylesterase 1 (hCES1) hCES1->HCTL

Figure 2: Enzymatic degradation of Homocysteine Thiolactone.

Quantitative Data

The levels of HCTL and N-homocysteinylated proteins are critical indicators of metabolic dysregulation and disease risk.

Table 1: Kinetic Parameters of Homocysteine Thiolactone Hydrolases
EnzymeSourceKm (mM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
PON1 Human Serum-1.44 (nmol/min/mg protein)-10[2][20]
BLH Rabbit Lung0.7550-1.0 x 103[2][18]
BPHL Recombinant Human3.18454,000246.247.7 x 104[2][21]
hCES1 Recombinant Human4.5-0.67148.3[10]

Note: Kinetic parameters can vary depending on the experimental conditions and enzyme source.

Table 2: In Vivo Levels of Homocysteine Thiolactone and N-Homocysteinylated Proteins
AnalyteConditionSpeciesFluid/TissueConcentrationReference
HCTL HealthyHumanPlasma0 - 34.8 nM (average 2.82 nM)[11]
HealthyHumanUrine10 - 500 nM[22]
HealthyHumanSaliva0.05 - 1 µM[23]
Hyperhomocysteinemia (MTHFR/CBS deficiency)HumanPlasmaUp to 7 µM[11]
BLH knockoutMouseBrain2.3-fold increase[16]
BLH knockoutMouseKidney2.0-fold increase[16]
N-Hcy-Protein HealthyHumanPlasma0.1 - 13 µM[11]
Hyperhomocysteinemia (MTHFR/CBS deficiency)HumanPlasmaUp to 30-fold increase[11]
BLH knockoutMousePlasma1.5 to 2.3-fold increase[16]

Experimental Protocols

Measurement of Homocysteine Thiolactonase Activity

This protocol is adapted from methods utilizing the chromogenic substrate analog γ-thiobutyrolactone (GTBL) and Ellman's reagent (DTNB).

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0) containing 2 mM CaCl2

  • γ-thiobutyrolactone (GTBL)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Serum or purified PON1 sample

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, 2 mM GTBL, and 0.5 mM DTNB.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the serum or purified PON1 sample.

  • Immediately monitor the increase in absorbance at 412 nm for 5 minutes using a spectrophotometer with a temperature-controlled cuvette holder.

  • The rate of change in absorbance is proportional to the homocysteine thiolactonase activity. Calculate the activity using the molar extinction coefficient of 2-nitro-5-thiobenzoate (TNB), which is 13,600 M-1cm-1.

start Start prepare_mix Prepare Reaction Mix (Tris-HCl, CaCl2, GTBL, DTNB) start->prepare_mix pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate add_sample Add Serum/PON1 Sample pre_incubate->add_sample measure_abs Measure Absorbance at 412 nm add_sample->measure_abs calculate Calculate Activity measure_abs->calculate end End calculate->end

Figure 3: Workflow for PON1 activity assay.

This method quantifies the Hcy produced from HCTL hydrolysis.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5) containing 1 mM EDTA and 1 mM DTT

  • Homocysteine thiolactone (HCTL)

  • Purified or recombinant BLH

  • Trichloroacetic acid (TCA)

  • HPLC system with a fluorescence detector

  • o-phthalaldehyde (OPA) derivatizing agent

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and HCTL (e.g., 1 mM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the BLH enzyme solution.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of cold 10% TCA.

  • Centrifuge to pellet the precipitated protein.

  • Derivatize an aliquot of the supernatant with OPA.

  • Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection to quantify the amount of homocysteine produced.

Quantification of Homocysteine Thiolactone in Biological Samples

Sample Preparation:

  • To 200 µL of plasma, add an internal standard (e.g., N-acetyl-cysteine).

  • Deproteinize by adding 200 µL of 10% perchloric acid.

  • Vortex and centrifuge at 14,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm filter.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1 M potassium dihydrogen phosphate, pH 2.1.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 0% to 30% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.[24]

Sample Preparation and Derivatization:

  • To 1 mL of urine, add an internal standard (e.g., d4-HCTL).

  • Perform a liquid-liquid extraction with chloroform/methanol (2:1, v/v).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatize the residue with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) at 60°C for 30 minutes.[23]

GC-MS Conditions:

  • GC Column: Capillary column suitable for derivatized amino acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Start at 80°C, ramp to 280°C.

  • MS Detection: Electron impact (EI) ionization, monitoring characteristic ions for derivatized HCTL and the internal standard.

start Start sample_prep Sample Preparation (Extraction/Deproteinization) start->sample_prep derivatization Derivatization (for GC-MS) sample_prep->derivatization chromatography Chromatographic Separation (HPLC or GC) sample_prep->chromatography derivatization->chromatography detection Detection (UV or MS) chromatography->detection quantification Quantification detection->quantification end End quantification->end

Figure 4: General workflow for HCTL quantification.
Detection of N-Homocysteinylated Proteins

  • Separate proteins from cell lysates or plasma by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate with a primary antibody specific for N-homocysteinyl-lysine.

  • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Isolate proteins of interest or analyze total proteome from biological samples.

  • Perform in-solution or in-gel tryptic digestion of the proteins.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify peptides containing the N-homocysteinyl-lysine modification by searching for a characteristic mass shift of 117.15 Da on lysine residues.[21]

Signaling Pathways and Pathophysiological Consequences

Elevated HCTL levels and subsequent N-homocysteinylation of proteins can perturb various cellular signaling pathways, contributing to endothelial dysfunction, inflammation, and apoptosis.

HCTL has been shown to induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR). This can trigger oxidative stress through the activation of NADPH oxidase and a decrease in endothelial nitric oxide synthase (eNOS) activity. Furthermore, HCTL can activate the NF-κB signaling pathway, promoting the expression of pro-inflammatory cytokines and adhesion molecules. The impairment of protein function through N-homocysteinylation affects a wide range of cellular processes, including cytoskeletal dynamics, mitochondrial function, and DNA repair. The accumulation of N-homocysteinylated proteins can also lead to the formation of protein aggregates, which are a hallmark of many neurodegenerative diseases.

HCTL Elevated HCTL N_Hcy N-Homocysteinylation of Proteins HCTL->N_Hcy ER_Stress ER Stress (UPR) N_Hcy->ER_Stress Protein_Agg Protein Aggregation N_Hcy->Protein_Agg Oxidative_Stress Oxidative Stress ER_Stress->Oxidative_Stress NFkB NF-κB Activation ER_Stress->NFkB Endo_Dys Endothelial Dysfunction Oxidative_Stress->Endo_Dys Inflammation Inflammation NFkB->Inflammation Inflammation->Endo_Dys Apoptosis Apoptosis Endo_Dys->Apoptosis Neurodegeneration Neurodegeneration Protein_Agg->Neurodegeneration

Figure 5: Signaling pathways affected by HCTL.

Conclusion and Future Directions

The enzymatic control of homocysteine thiolactone is a critical determinant of cellular health and a key factor in the pathogenesis of hyperhomocysteinemia-related diseases. The enzymes PON1, BLH, BPHL, and hCES1 form a multi-layered defense against HCTL-induced toxicity. Understanding the regulation and function of these enzymes provides exciting opportunities for the development of novel therapeutic strategies.

Future research should focus on:

  • Developing specific and potent activators of HCTL-degrading enzymes.

  • Investigating the interplay and tissue-specific roles of the different HCTL hydrolases.

  • Identifying the full spectrum of proteins targeted by N-homocysteinylation and the functional consequences of these modifications.

  • Elucidating the potential of HCTL and N-homocysteinylated proteins as biomarkers for disease risk and progression.

By continuing to unravel the complexities of HCTL metabolism, the scientific community can pave the way for innovative interventions to mitigate the detrimental effects of hyperhomocysteinemia.

References

A Technical Guide to the Physicochemical Characteristics of DL-Homocysteine Thiolactone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: DL-Homocysteine thiolactone hydrochloride (CAS: 6038-19-3) is a cyclic thioester derivative of the amino acid homocysteine.[1][2] It serves as a critical biochemical reagent and a key intermediate in the synthesis of various pharmaceutical compounds, including erdosteine and citiolone.[3][4][5] Biologically, it is formed from homocysteine through an error-editing reaction by methionyl-tRNA synthetase.[6][7] This molecule is of significant interest to researchers due to its ability to acylate protein lysine residues in a post-translational modification process known as N-homocysteinylation, which has been linked to protein damage and various pathologies.[6][7][8] This guide provides an in-depth overview of its core physicochemical properties, experimental protocols for its analysis, and key biological pathways.

Core Physicochemical Properties

The fundamental physical and chemical data for this compound hydrochloride are summarized below. This information is essential for its handling, formulation, and application in research and development.

PropertyValueReference(s)
CAS Number 6038-19-3[1][2][3][4]
Molecular Formula C₄H₇NOS·HCl[1][2][4]
Molecular Weight 153.63 g/mol [1][4][9]
IUPAC Name 3-aminothiolan-2-one;hydrochloride[3][10]
Synonyms DL-Hcy thiolactone, HCTL hydrochloride[1][2][3]
Appearance White to off-white fine crystalline powder[1][10][11]
Melting Point 202-204 °C (with decomposition)[1][3][12][13]
Boiling Point 253.8 °C at 760 mmHg[1]
UV Absorbance (λmax) 237 nm[2][14]
Purity ≥99% (by titration)[3][10]

Solubility Profile

Solubility is a critical parameter for any experimental or formulation work. The compound exhibits high solubility in water and moderate solubility in various organic solvents.

SolventSolubilityTemperature (°C)Reference(s)
Water 740.5 g/L20[1][3]
DMSO 30 mg/mLRoom Temp.[2][14]
DMF 15 mg/mLRoom Temp.[2][14]
PBS (pH 7.2) 10 mg/mLRoom Temp.[2][14]
Methanol Soluble (Slightly)Room Temp.[1][3]
Ethanol Soluble20 - 50[15]
Acetonitrile Low Solubility20 - 50[15]

Note: A comprehensive study has detailed the mole fraction solubility in methanol, ethanol, isopropanol, ethyl acetate, 1,4-dioxane, acetonitrile, acetone, 2-butanone, and dichloromethane over a temperature range of 283.15 to 323.15 K.[15][16] Generally, solubility in these solvents increases with temperature.[15]

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound hydrochloride. The compound is sensitive to environmental factors.

  • Storage Conditions : Store in a cool, dry, and well-ventilated area.[3][17] Keep containers tightly sealed to prevent exposure to moisture and air.[12] The compound is light-sensitive and should be kept in the dark.[12][17] For maximum stability, storage under an inert atmosphere is recommended.[1][12]

  • Recommended Temperature : While ambient room temperature is suitable for short-term storage, long-term stability (≥ 4 years) is achieved at -20°C.[1][14] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[18][19]

  • Incompatibilities : Avoid contact with strong oxidizing agents.[3][17]

  • Chemical Stability : The product is chemically stable under standard ambient conditions and recommended storage temperatures.[12][17] At physiological pH, the thiolactone ring can undergo hydrolysis to form homocysteine.[20]

Spectroscopic Data

Spectroscopic analysis is fundamental for identity confirmation and structural elucidation.

  • ¹H NMR : Proton NMR data is available for structure confirmation. Key shifts (ppm) are observed around 4.34 (CH-N), 3.5 (CH₂-S), and 2.5 (CH₂-C).[21]

  • Infrared (IR) Spectroscopy : FTIR spectra, typically acquired using a KBr wafer technique, are available for identifying functional groups.[9]

  • Mass Spectrometry (MS) : Mass spectral data confirms the molecular weight of the compound.[21]

Biological Relevance & Visualization

Protein N-Homocysteinylation Pathway

This compound is a key agent in the post-translational modification of proteins. It reacts non-enzymatically with the epsilon-amino group of lysine residues, forming a stable amide bond.[6][7] This process, known as N-homocysteinylation, can alter protein structure and function and is implicated in the pathophysiology of various diseases.[7][8] Concurrently, the thiolactone can hydrolyze back to homocysteine, which can participate in other reactions like S-homocysteinylation.[20]

G Met_tRNA Methionyl-tRNA Synthetase HTL Homocysteine Thiolactone (HTL) Met_tRNA->HTL Forms Hcy Homocysteine (Hcy) Hcy->Met_tRNA Error Editing Modified_Protein N-Homocysteinylated Protein HTL->Modified_Protein Reacts with Lysine Hydrolysis Hydrolysis (Physiological pH) HTL->Hydrolysis Reverts to Protein Protein with Lysine Residue Hydrolysis->Hcy

Caption: Metabolic formation of homocysteine thiolactone and its role in protein N-homocysteinylation.

Experimental Protocols

The following sections detail standardized methodologies for the characterization and analysis of this compound hydrochloride.

Protocol 1: Determination of Solubility by Static Gravimetric Method

This method is used to accurately determine the solubility of the compound in various solvents at different temperatures.[15][16]

Materials:

  • This compound hydrochloride

  • Selected solvent(s) of analytical grade

  • Jacketed glass vessel with magnetic stirrer

  • Thermostatic water bath

  • Analytical balance (±0.1 mg accuracy)

  • Centrifuge

  • Drying oven

Procedure:

  • Equilibrium Setup : Add an excess amount of this compound hydrochloride to a known mass of the chosen solvent in the jacketed glass vessel.

  • Temperature Control : Maintain the desired temperature (e.g., 283.15 K) by circulating water from the thermostatic bath through the vessel's jacket.

  • Equilibration : Stir the suspension vigorously for at least 10 hours to ensure solid-liquid equilibrium is reached. After stirring, allow the suspension to settle for 2 hours.

  • Phase Separation : Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately centrifuge the sample to separate any remaining solid particles.

  • Analysis : Accurately weigh a portion of the clear supernatant into a pre-weighed container.

  • Evaporation : Evaporate the solvent in a drying oven at a suitable temperature (e.g., 313.15 K) until a constant weight of the dissolved solid is achieved.

  • Calculation : Determine the mass of the dissolved solute and calculate the solubility in terms of g/L or mole fraction.

  • Repeat : Repeat steps 2-7 for each desired temperature point.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical intermediates and active compounds.[22]

Materials:

  • This compound hydrochloride sample

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water with formic acid or other buffers)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis or DAD)

  • Appropriate HPLC column (e.g., C18 reverse-phase)

Procedure:

  • Standard Preparation : Accurately weigh and dissolve a reference standard of this compound hydrochloride in a suitable solvent (e.g., mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration if quantitative analysis is required.

  • Sample Preparation : Prepare the sample for analysis by dissolving a known quantity in the same solvent to a concentration similar to the standard.

  • HPLC Method Setup :

    • Column : C18, 5 µm, 4.6 x 250 mm (or equivalent).

    • Mobile Phase : Isocratic or gradient elution (e.g., Acetonitrile:Water with 0.1% Formic Acid).

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : 210 nm or near the λmax of 237 nm.

    • Injection Volume : 10-20 µL.

    • Column Temperature : 25-30 °C.

  • Analysis : Inject the standard and sample solutions into the HPLC system.

  • Data Processing : Record the chromatograms. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

The logical flow of the HPLC protocol is visualized below.

Caption: Standard workflow for determining the purity of a substance using HPLC analysis.

References

The Cellular Toxicity of Homocysteine Thiolactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine (Hcy), a sulfur-containing amino acid, is a well-established independent risk factor for a multitude of human pathologies, including cardiovascular and neurodegenerative diseases.[1] While the toxicity of elevated Hcy levels (hyperhomocysteinemia) is widely recognized, the precise molecular mechanisms underlying its detrimental effects are complex. A growing body of evidence points towards its metabolic derivative, homocysteine thiolactone (HTL), as a key mediator of this toxicity.[1][2] HTL, a reactive cyclic thioester, is formed through an error-editing mechanism by methionyl-tRNA synthetase.[1][3] Its high reactivity allows it to modify proteins, particularly by acylating the ε-amino groups of lysine residues in a process termed N-homocysteinylation.[4][5] This post-translational modification can lead to protein damage, aggregation, and functional impairment, triggering a cascade of cytotoxic events.[4][5][6]

This technical guide provides an in-depth overview of the toxic effects of homocysteine thiolactone on various cell cultures. It summarizes key quantitative data, details common experimental protocols for studying HTL-induced cytotoxicity, and visualizes the critical signaling pathways involved.

Key Toxic Effects of Homocysteine Thiolactone on Cell Cultures

Homocysteine thiolactone has been demonstrated to be significantly more toxic to cells than homocysteine itself.[1][7] Its cytotoxic effects are multifaceted and include the induction of apoptosis, endothelial dysfunction, endoplasmic reticulum (ER) stress, and neurotoxicity.

Induction of Apoptosis

HTL is a potent inducer of apoptosis, or programmed cell death, in a variety of cell types. This process is often concentration- and time-dependent.[8][9] For instance, in Human Umbilical Vein Endothelial Cells (HUVECs), treatment with 200 μM HTL resulted in a 30% apoptosis rate, whereas the same concentration of homocysteine only induced 1% apoptosis.[1] Studies in human trophoblasts and HL-60 promyeloid cells have further corroborated the pro-apoptotic nature of HTL.[8][9]

Endothelial Dysfunction

The vascular endothelium is a primary target of HTL-mediated toxicity, which is a critical factor in the development of atherosclerosis.[10][11] HTL induces endothelial dysfunction by promoting inflammation, oxidative stress, and impairing endothelium-dependent relaxation.[7][12] It has been shown to upregulate the expression of pro-inflammatory mediators like IL-8 in HUVECs.[7]

Endoplasmic Reticulum (ER) Stress

A key mechanism underlying HTL's toxicity is the induction of Endoplasmic Reticulum (ER) stress.[12] The ER is crucial for protein folding and quality control. The accumulation of N-homocysteinylated proteins can disrupt ER homeostasis, leading to the unfolded protein response (UPR).[13][14] This is characterized by the upregulation of ER stress markers such as GRP78/BiP.[12][13] Prolonged ER stress can subsequently trigger apoptosis.

Neurotoxicity

HTL exhibits significant neurotoxic effects, contributing to the pathology of neurodegenerative diseases.[15][16][17] It can act as an excitotoxin by stimulating NMDA receptors.[15] Furthermore, the N-homocysteinylation of specific neuronal proteins, such as α-synuclein and DJ-1, has been implicated in the pathogenesis of Parkinson's disease.[6]

Quantitative Data on Homocysteine Thiolactone Cytotoxicity

The following tables summarize quantitative data from various studies on the cytotoxic effects of homocysteine thiolactone on different cell cultures.

Cell TypeConcentration of HTLObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVEC)200 µM30% apoptotic cells[1]
Human Trophoblasts50-400 µMConcentration-dependent increase in total cell death and apoptosis[8]
Human Promyeloid HL-60 CellsNot specifiedTime- and concentration-dependent apoptosis[9]
Cell TypeConcentration of HTLEffect on Protein Expression/ActivityReference
Human Trophoblasts50-400 µMIncreased expression of p53 and Bak[8]
Human Promyeloid HL-60 CellsNot specifiedIncreased intracellular H2O2 and caspase 3 activation[9]
Rat AortaNot specifiedIncreased mRNA and protein levels of GRP78[12]
Human Umbilical Vein Endothelial Cells (HUVEC)Not specifiedStrong activation of IL-8 release[7]

Experimental Protocols

This section details common methodologies used to investigate the toxic effects of homocysteine thiolactone in cell cultures.

Cell Culture and HTL Treatment
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), human trophoblasts, and human promyeloid HL-60 cells are commonly used models.[8][9][10]

  • Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator. For HUVECs, flasks are often coated with 1% gelatin.[10]

  • HTL Preparation and Treatment: L-homocysteine thiolactone hydrochloride is dissolved in culture medium to the desired concentrations (e.g., 10 µM to 1000 µM).[10] Cells are then incubated with the HTL-containing medium for a specified period (e.g., 24 to 72 hours).[8][10]

Apoptosis Assays
  • DNA Fragmentation Analysis: This can be assessed by observing internucleosomal DNA fragmentation.[7][9]

  • Caspase-3 Activation: The activity of caspase-3, a key executioner caspase in apoptosis, can be measured using specific assays.[7][9]

  • Phosphatidylserine Exposure: Annexin V staining followed by flow cytometry is a common method to detect the externalization of phosphatidylserine, an early marker of apoptosis.[9]

  • Immunocytochemistry: Staining for cleavage products of cytokeratin 18 and poly(adenosine diphosphate ribose) polymerase (PARP) can also be used to identify apoptotic cells.[8]

Western Blotting for Protein Expression
  • Purpose: To quantify changes in the expression levels of key proteins involved in apoptosis (e.g., p53, Bak, Bcl-2, Bax) and ER stress (e.g., GRP78).[8][12]

  • Procedure:

    • Cell lysates are prepared from control and HTL-treated cells.

    • Protein concentrations are determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate.

Measurement of Reactive Oxygen Species (ROS)
  • Fluorescent Probes: Specific fluorescent probes, such as DCFH-DA, are used to measure the intracellular levels of reactive oxygen species.[12]

Signaling Pathways and Visualizations

Homocysteine thiolactone exerts its toxic effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

N-Homocysteinylation of Proteins

The primary mechanism of HTL toxicity is the N-homocysteinylation of protein lysine residues. This process is initiated by the error-editing function of methionyl-tRNA synthetase, which produces HTL from homocysteine.

N_Homocysteinylation Homocysteine Homocysteine Met_tRNA_Synthetase Methionyl-tRNA Synthetase Homocysteine->Met_tRNA_Synthetase Error-editing HTL Homocysteine Thiolactone (HTL) Met_tRNA_Synthetase->HTL N_Hcy_Protein N-Homocysteinylated Protein HTL->N_Hcy_Protein Protein Protein Protein->N_Hcy_Protein Protein_Damage Protein Damage & Functional Impairment N_Hcy_Protein->Protein_Damage

Caption: Formation of Homocysteine Thiolactone and Protein N-Homocysteinylation.

HTL-Induced Endoplasmic Reticulum Stress and Apoptosis

The accumulation of N-homocysteinylated proteins triggers ER stress, leading to the unfolded protein response (UPR). Chronic ER stress activates apoptotic pathways.

ER_Stress_Apoptosis HTL Homocysteine Thiolactone N_Hcy_Protein N-Homocysteinylated Proteins HTL->N_Hcy_Protein ER_Stress ER Stress N_Hcy_Protein->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR NF_kB NF-κB Activation ER_Stress->NF_kB Apoptosis Apoptosis ER_Stress->Apoptosis Prolonged Stress GRP78 GRP78/BiP Upregulation UPR->GRP78 Inflammation Inflammation NF_kB->Inflammation

Caption: HTL-induced ER Stress leading to Inflammation and Apoptosis.

Apoptotic Pathway Mediated by HTL

HTL can induce apoptosis through pathways involving the tumor suppressor p53 and the activation of executioner caspases like caspase-3. This is often associated with an increase in intracellular reactive oxygen species (ROS).

Apoptosis_Pathway HTL Homocysteine Thiolactone ROS Increased Intracellular ROS (H₂O₂) HTL->ROS p53 p53 Upregulation HTL->p53 Caspase3_Activation Caspase-3 Activation ROS->Caspase3_Activation Bak Bak Upregulation p53->Bak Bak->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: HTL-induced Apoptosis via ROS, p53, and Caspase-3 Activation.

Conclusion

Homocysteine thiolactone is a highly reactive and cytotoxic metabolite of homocysteine that plays a significant role in the pathologies associated with hyperhomocysteinemia. Its ability to induce protein N-homocysteinylation leads to a cascade of detrimental cellular events, including apoptosis, endothelial dysfunction, ER stress, and neurotoxicity. Understanding the molecular mechanisms of HTL's action is crucial for the development of therapeutic strategies to mitigate the adverse effects of elevated homocysteine levels. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the cellular impacts of this toxic metabolite.

References

An In-depth Technical Guide to the Structural Analysis of N-homocysteinylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-homocysteinylation is a non-enzymatic post-translational modification where the reactive metabolite of homocysteine, homocysteine thiolactone (HTL), covalently attaches to the ε-amino group of lysine residues in proteins.[1][2] This modification can significantly alter the structure and function of proteins, and it has been implicated in the pathology of various cardiovascular and neurodegenerative disorders.[1][3][4] Understanding the structural consequences of N-homocysteinylation is crucial for elucidating disease mechanisms and for the development of targeted therapeutic interventions. This guide provides a comprehensive overview of the methodologies used for the structural analysis of N-homocysteinylated proteins, presents quantitative data in a structured format, and visualizes key experimental workflows and signaling pathways.

The Chemical Basis of N-Homocysteinylation

Elevated levels of homocysteine (Hcy) in the blood, a condition known as hyperhomocysteinemia, can lead to the increased formation of its reactive thioester intermediate, homocysteine thiolactone (HTL).[5] HTL can then react with the primary amine of lysine residues on proteins, forming a stable amide bond and introducing a free thiol group.[6][7] This modification neutralizes the positive charge of the lysine residue and can lead to changes in protein conformation, stability, and interactions.[1][8]

Experimental Protocols for Structural Analysis

A multi-faceted approach employing various biophysical and analytical techniques is essential for a thorough structural analysis of N-homocysteinylated proteins.

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry is a cornerstone technique for identifying and quantifying N-homocysteinylation.

Experimental Protocol: Identification of N-homocysteinylation Sites by LC-MS/MS

  • Protein Preparation: The protein of interest (either purified or from a complex biological sample) is denatured, reduced, and alkylated.

  • Enzymatic Digestion: The protein is digested with a protease, typically trypsin, which cleaves C-terminal to lysine and arginine residues. N-homocysteinylation blocks cleavage at the modified lysine residue.[8]

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[9][10]

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify peptides. The mass shift corresponding to the addition of a homocysteine thiolactone moiety (117 Da) on a lysine residue confirms the modification. Specialized software can be used to pinpoint the exact site of modification.

Experimental Protocol: Affinity Enrichment of N-homocysteinylated Peptides

To enhance the detection of low-abundance N-homocysteinylated peptides, an affinity enrichment step can be incorporated.

  • Chemical Tagging: The free thiol group introduced by N-homocysteinylation is selectively tagged with a probe, such as an aldehyde-containing resin or a biotin-aldehyde tag.[6][11][12] This reaction is highly specific under mildly acidic conditions.[6][11][12]

  • Enrichment: The tagged peptides are then captured using affinity chromatography (e.g., streptavidin beads for biotin-tagged peptides).

  • Elution and LC-MS/MS Analysis: The enriched peptides are eluted and analyzed by LC-MS/MS as described above.

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information of proteins.[13][14][15][16]

Experimental Protocol: Crystallization and Structure Determination of N-homocysteinylated Proteins

  • Preparation of N-homocysteinylated Protein: The purified protein is incubated with homocysteine thiolactone in vitro to induce N-homocysteinylation. The extent of modification can be monitored by mass spectrometry.

  • Purification: The modified protein is purified to homogeneity using chromatographic techniques to remove unreacted HTL and unmodified protein.

  • Crystallization: The purified N-homocysteinylated protein is subjected to extensive crystallization screening to find conditions that yield diffraction-quality crystals. This can be a challenging step as the modification can alter the protein's surface properties and solubility.

  • Data Collection and Structure Determination: The crystals are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map.[13][17] The atomic model of the N-homocysteinylated protein is then built into this map and refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution.[18][19][20][21]

Experimental Protocol: NMR Analysis of N-homocysteinylated Proteins

  • Isotope Labeling: For detailed structural studies, the protein is typically isotopically labeled with ¹⁵N and/or ¹³C. This is achieved by expressing the protein in minimal media supplemented with ¹⁵NH₄Cl and/or ¹³C-glucose.

  • Preparation of N-homocysteinylated Protein: The labeled, purified protein is N-homocysteinylated in vitro.

  • NMR Data Acquisition: A series of NMR experiments, such as ¹H-¹⁵N HSQC, are performed to obtain resonance assignments for the protein backbone and side chains.

  • Structural and Dynamic Analysis: Chemical shift perturbations in the NMR spectra upon N-homocysteinylation can identify the residues affected by the modification and map the location of the structural changes. NOESY experiments can provide distance restraints to calculate a solution structure of the modified protein.

Quantitative Data on N-homocysteinylation

The following tables summarize key quantitative data related to the structural and functional consequences of N-homocysteinylation.

ProteinOrganismN-homocysteinylation Site(s)Analytical MethodReference
AlbuminHumanLys4, Lys12, Lys137, Lys525LC-MS[9][10]
FibrinogenHumanLys562, Lys344, Lys385LC-MS[9][10]
Hemoglobin (β-chain)HumanK* in VHLTPEEK*SAVTALWGKMS2[6]
60S ribosomal protein L35-BSaccharomyces cerevisiaeLys103MS/MS[8]
Alcohol dehydrogenase 1Saccharomyces cerevisiaeLys207MS/MS[8]
ProteinProperty MeasuredEffect of N-homocysteinylationReference
Acidic ProteinsExtent of ModificationHigher[1]
Basic ProteinsExtent of ModificationLower[1]
Ribonuclease ARibonucleolytic ActivityReduced[22]
Cytochrome cAggregationProne to aggregation[23]
HemoglobinSusceptibility to OxidationIncreased[23]
AlbuminSusceptibility to OxidationIncreased[23]

Visualization of Workflows and Pathways

Experimental Workflow for Identifying N-homocysteinylation Sites

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion cluster_analysis Analysis cluster_enrichment Optional Enrichment ProteinSample Protein Sample (Purified or Complex Mixture) DenatureReduceAlkylate Denaturation, Reduction & Alkylation ProteinSample->DenatureReduceAlkylate TrypsinDigestion Trypsin Digestion DenatureReduceAlkylate->TrypsinDigestion LCMS LC-MS/MS Analysis TrypsinDigestion->LCMS ChemicalTagging Chemical Tagging (e.g., Biotin-aldehyde) TrypsinDigestion->ChemicalTagging for low abundance DatabaseSearch Database Search & Data Analysis LCMS->DatabaseSearch Identification Identification of N-homocysteinylation Sites DatabaseSearch->Identification AffinityPurification Affinity Purification (e.g., Streptavidin) ChemicalTagging->AffinityPurification AffinityPurification->LCMS

Caption: Workflow for the identification of N-homocysteinylation sites.

Signaling Consequences of N-homocysteinylation of β-arrestins

signaling_pathway cluster_normal Normal Conditions cluster_hhcy Hyperhomocysteinemia (HHcy) GPCR_N GPCR G_Protein_N G Protein Signaling GPCR_N->G_Protein_N Activation Beta_Arrestin_N β-arrestin GPCR_N->Beta_Arrestin_N Recruitment Desensitization_N Desensitization Beta_Arrestin_N->Desensitization_N Mediation GPCR_H GPCR G_Protein_H Amplified G Protein Signaling GPCR_H->G_Protein_H Activation Beta_Arrestin_H N-homocysteinylated β-arrestin GPCR_H->Beta_Arrestin_H Disrupted Interaction Desensitization_H Inhibited Desensitization Beta_Arrestin_H->Desensitization_H Inhibition HHcy Hyperhomocysteinemia HHcy->Beta_Arrestin_H causes N-homocysteinylation of β-arrestin

References

The Discovery and Significance of Homocysteine Thiolactone in Human Serum and Urine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine (Hcy), a non-proteinogenic amino acid, has long been recognized as a significant risk factor for a multitude of human pathologies, including cardiovascular and neurodegenerative diseases.[1][2] While the toxicity of elevated Hcy levels (hyperhomocysteinemia) is well-established, the precise molecular mechanisms underlying its detrimental effects remain an area of intensive investigation. A key player in the "homocysteine theory of arteriosclerosis" is the metabolic byproduct, homocysteine thiolactone (HTL). This highly reactive cyclic thioester is formed as a result of an error-editing mechanism by methionyl-tRNA synthetase, preventing the erroneous incorporation of homocysteine into proteins.[3][4] However, under conditions of elevated homocysteine, the production of HTL increases, leading to deleterious post-translational modification of proteins through N-homocysteinylation. This guide provides an in-depth overview of the discovery, metabolism, and quantification of homocysteine thiolactone in human serum and urine, tailored for professionals in research and drug development.

Metabolic Formation and Fate of Homocysteine Thiolactone

Homocysteine is an intermediate in the metabolism of methionine.[1][2] When homocysteine accumulates, its conversion to the highly reactive homocysteine thiolactone is catalyzed by methionyl-tRNA synthetase.[3][4] This intramolecular thioester can then follow several metabolic routes: it can be hydrolyzed back to homocysteine by enzymes such as paraoxonase 1 (PON1), it can be excreted in the urine, or it can react with the epsilon-amino group of lysine residues in proteins, a process termed N-homocysteinylation.[1][2][5] This irreversible modification can lead to protein damage, eliciting autoimmune responses and contributing to the pathology of various diseases.[1][5]

Homocysteine_Metabolism cluster_methionine_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_thiolactone_formation Thiolactone Pathway cluster_htl_fate Fate of HTL Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Hcy Homocysteine (Hcy) SAH->Hcy SAH Hydrolase Hcy->Methionine Methionine Synthase (Vit B12, Folate) Cystathionine Cystathionine Hcy->Cystathionine CBS (Vit B6) HTL Homocysteine Thiolactone (HTL) Hcy->HTL MetRS Cysteine Cysteine Cystathionine->Cysteine Hydrolysis Hydrolysis to Hcy HTL->Hydrolysis PON1, BLMH, BPHL Excretion Urinary Excretion HTL->Excretion Protein_Damage Protein N-homocysteinylation (Protein Damage) HTL->Protein_Damage Met_tRNA_Synthetase Methionyl-tRNA Synthetase (error-editing)

Caption: Metabolic pathways of homocysteine, including the formation and fate of homocysteine thiolactone.

Quantitative Analysis of Homocysteine Thiolactone in Human Serum and Urine

The quantification of homocysteine thiolactone in biological fluids is crucial for understanding its role in disease and for the development of potential therapeutic interventions. Various analytical techniques have been developed for this purpose, with high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) being the most prominent.

Concentrations in Healthy Individuals

The following tables summarize the reported concentrations of homocysteine thiolactone in the serum/plasma and urine of healthy human subjects. It is important to note that concentrations can vary based on the analytical method used and the specific cohort studied.

Table 1: Homocysteine Thiolactone Concentrations in Human Serum/Plasma

AnalyteMatrixConcentration RangeNumber of Subjects (n)Reference
Homocysteine ThiolactonePlasma<0.1 - 22.6 nmol/L20[6]
Homocysteine ThiolactonePlasma18 and 25 nmol/L2[7]
Homocysteine ThiolactonePlasmaMedian: 0.56 nmol L−1, Range: < 0.1–22.6 nmol L−1Not Specified[8]

Table 2: Homocysteine Thiolactone Concentrations in Human Urine

AnalyteMatrixConcentration RangeNumber of Subjects (n)Reference
Homocysteine ThiolactoneUrine11 - 485 nmol/L19[6]
Homocysteine ThiolactoneUrineMedian: 144 nmol L−1, Range: 11–485 nmol L−1Not Specified[8]
Homocysteine ThiolactoneUrineBaseline (CAD patients): 1.3 to 1724 nmol L−12280[8]

Urinary concentrations of homocysteine thiolactone are significantly higher, approximately 100-fold, than those found in plasma.[6][8] This suggests that urinary excretion is a major pathway for the elimination of this reactive metabolite.[6]

Experimental Protocols for Homocysteine Thiolactone Quantification

Accurate and reproducible quantification of homocysteine thiolactone is essential for clinical and research applications. Below are detailed methodologies for two commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is noted for its sensitivity and is suitable for the analysis of homocysteine thiolactone in both plasma and urine.[6][9][10]

Principle: The method involves the separation of homocysteine thiolactone from other biological components by HPLC, followed by post-column derivatization to produce a fluorescent compound that can be detected with high sensitivity.

Detailed Methodology:

  • Sample Preparation (Urine):

    • Urine samples are centrifuged to remove particulate matter.

    • An internal standard is added.

    • The sample is then subjected to a multi-step extraction process, often involving liquid-liquid extraction with a solvent like chloroform, followed by re-extraction into an acidic aqueous phase.[11]

  • Sample Preparation (Plasma):

    • Plasma samples are deproteinized, typically by ultrafiltration, to separate homocysteine thiolactone from macromolecules.[12]

  • Chromatographic Separation:

    • An aliquot of the prepared sample is injected onto an HPLC system.

    • Separation is achieved on a reverse-phase or cation-exchange column.[12]

    • The mobile phase composition and gradient are optimized to achieve baseline separation of homocysteine thiolactone from interfering substances.

  • Post-Column Derivatization:

    • The column effluent is mixed with a derivatizing agent, such as o-phthaldialdehyde (OPA), in an alkaline medium.[11][13] This reaction specifically forms a highly fluorescent derivative of homocysteine thiolactone.

  • Fluorescence Detection:

    • The fluorescent derivative is detected using a fluorescence detector set at the appropriate excitation and emission wavelengths.

  • Quantification:

    • The concentration of homocysteine thiolactone is determined by comparing the peak area of the analyte to that of a known concentration of a standard, corrected for the recovery of the internal standard.

HPLC_Workflow Start Biological Sample (Serum/Urine) SamplePrep Sample Preparation (Extraction/Ultrafiltration) Start->SamplePrep HPLC HPLC Separation (Reverse Phase/Cation Exchange) SamplePrep->HPLC Derivatization Post-Column Derivatization (e.g., OPA) HPLC->Derivatization Detection Fluorescence Detection Derivatization->Detection Quantification Quantification Detection->Quantification End HTL Concentration Quantification->End

Caption: Experimental workflow for the quantification of homocysteine thiolactone using HPLC with fluorescence detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the quantification of homocysteine thiolactone, particularly in complex biological matrices like plasma.[7]

Principle: This method involves the extraction and derivatization of homocysteine thiolactone to make it volatile, followed by separation using gas chromatography and detection by mass spectrometry. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.

Detailed Methodology:

  • Sample Preparation:

    • A deuterated internal standard (d4-HTL) is added to the plasma sample to correct for extraction losses and variations in derivatization efficiency.[7]

    • The sample undergoes solid-phase extraction (SPE) to isolate and purify the homocysteine thiolactone.[7]

  • Derivatization:

    • The extracted homocysteine thiolactone is derivatized to increase its volatility and thermal stability for GC analysis. A common derivatizing agent is heptafluorobutyric anhydride (HFBA).[7]

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph.

    • The separation is performed on a capillary column, with the temperature program optimized to resolve the analyte from other components.

    • The eluent from the GC column is introduced into the ion source of a mass spectrometer.

  • Mass Spectrometry Detection:

    • Negative chemical ionization (NCI) is often used to enhance sensitivity.[7]

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions corresponding to the derivatized homocysteine thiolactone and its deuterated internal standard.[7]

  • Quantification:

    • The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of homocysteine thiolactone in the original sample, based on a calibration curve prepared with known concentrations of the standard.

Conclusion and Future Directions

The discovery and quantification of homocysteine thiolactone in human serum and urine have provided critical insights into the molecular toxicology of hyperhomocysteinemia. The accumulation of this reactive metabolite and the subsequent N-homocysteinylation of proteins represent a key mechanism of homocysteine-induced cellular damage. The analytical methods detailed in this guide are instrumental for further research into the pathological roles of homocysteine thiolactone and for the development of novel therapeutic strategies aimed at mitigating its harmful effects. Future research should focus on standardizing analytical methods, exploring the full range of proteins targeted by N-homocysteinylation, and investigating the clinical utility of homocysteine thiolactone as a biomarker for diseases associated with elevated homocysteine levels.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using DL-Homocysteine Thiolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Homocysteine thiolactone is a reactive cyclic thioester of the non-proteinogenic amino acid homocysteine. Its unique chemical properties make it a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of homocysteine residues into peptide chains. The incorporation of homocysteine can be leveraged for various applications, including native chemical ligation (NCL), the introduction of specific modifications through the thiol side chain, and the study of protein structure and function.

These application notes provide detailed protocols for the utilization of this compound in Fmoc-based SPPS. The primary and recommended approach involves the synthesis of N-Fmoc-DL-homocysteine thiolactone, which can then be used as a standard building block in automated or manual peptide synthesis. A second, more challenging approach for the direct acylation of a resin-bound peptide with unprotected this compound is also discussed.

Core Concepts and Workflow

The central strategy for incorporating homocysteine using its thiolactone derivative in a controlled and efficient manner during Fmoc-SPPS is the use of an N-terminally protected building block. This prevents unwanted polymerization and side reactions. The overall workflow can be visualized as follows:

SPPS_Workflow cluster_prep Building Block Preparation cluster_spps Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) cluster_cleavage Cleavage and Deprotection prep DL-Homocysteine Thiolactone HCl fmoc_protect N-Fmoc Protection prep->fmoc_protect Fmoc-OSu, Base fmoc_hcy N-Fmoc-DL-Homocysteine Thiolactone fmoc_protect->fmoc_hcy coupling2 Hcy Thiolactone Coupling fmoc_hcy->coupling2 Incorporation resin Resin (e.g., Rink Amide) deprotection1 Fmoc Deprotection (Piperidine/DMF) resin->deprotection1 coupling1 Amino Acid Coupling (Standard AA) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Amino Acid Coupling deprotection3->coupling3 cleavage TFA Cleavage Cocktail coupling3->cleavage Completed Peptide peptide Crude Homocysteine- Containing Peptide cleavage->peptide purification RP-HPLC Purification peptide->purification final_peptide Purified Peptide purification->final_peptide

Caption: General workflow for incorporating this compound into peptides via Fmoc-SPPS.

Protocol 1: Synthesis of N-Fmoc-DL-Homocysteine Thiolactone

This protocol details the synthesis of the N-protected building block required for standard Fmoc-SPPS.

Materials:

  • This compound hydrochloride

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 equivalents) portion-wise over 30 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-Fmoc-DL-homocysteine thiolactone by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 60-75%

ParameterValue
Purity (Post-purification) >98%
Appearance White to off-white solid

Protocol 2: Solid-Phase Peptide Synthesis using N-Fmoc-DL-Homocysteine Thiolactone

This protocol outlines the incorporation of the synthesized N-Fmoc-DL-homocysteine thiolactone into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard): Couple the desired Fmoc-protected amino acids sequentially using a standard coupling protocol (e.g., 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HBTU/HATU, and 8 equivalents of DIPEA in DMF).

  • Incorporation of N-Fmoc-DL-Homocysteine Thiolactone:

    • For the coupling of N-Fmoc-DL-homocysteine thiolactone, use the same standard coupling conditions as for other amino acids. The thiolactone ring is stable under these conditions.

  • Subsequent Amino Acid Couplings: After incorporation of the homocysteine thiolactone, continue with standard Fmoc deprotection and coupling cycles for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the acid-labile side-chain protecting groups. The thiolactone ring will be opened during this step, yielding the free thiol of the homocysteine residue.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data (Exemplary):

Peptide SequenceCrude Purity (%)Isolated Yield (%)
Ac-Gly-Hcy-NH₂~7545-55
Tyr-Gly-Gly-Phe-Hcy-NH₂~6030-40

Note: Yields and purities are sequence-dependent and may require optimization.

Orthogonal Protection of the Homocysteine Thiol

For more complex syntheses, such as those involving on-resin cyclization or site-specific modification, the thiol group of the homocysteine residue needs to be protected with a group that is orthogonal to the Fmoc/tBu strategy.

Thiol_Protection cluster_synthesis Synthesis with Thiol Protection cluster_deprotection Orthogonal Deprotection start Peptide-Resin with N-terminal Hcy(thiolactone) thiol_protection On-Resin Thiol Protection (e.g., Trityl chloride) start->thiol_protection continue_spps Continue SPPS thiol_protection->continue_spps selective_deprotection Selective Thiol Deprotection (e.g., mild acid) continue_spps->selective_deprotection Completed Peptide modification On-Resin Modification/ Cyclization selective_deprotection->modification

Caption: Workflow for orthogonal protection of the homocysteine thiol.

Protocol for On-Resin Thiol Protection (Example with Trityl group):

  • After coupling of N-Fmoc-DL-homocysteine thiolactone and subsequent Fmoc deprotection, wash the resin with DCM.

  • Treat the resin with a solution of Trityl chloride (5 equivalents) and DIPEA (5 equivalents) in DCM for 2 hours.

  • Wash the resin thoroughly with DCM and DMF.

  • Proceed with the coupling of the next Fmoc-amino acid.

The trityl group can be removed during the final TFA cleavage. For more selective deprotection, other protecting groups like Mmt (4-methoxytrityl) can be used, which can be removed on-resin with a dilute solution of TFA in DCM.

Protocol 3: Direct On-Resin Acylation with this compound (Advanced)

This method is more direct but can be lower yielding and may require more optimization. It involves the in-situ opening of the thiolactone ring by the N-terminal amine of the resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound hydrochloride

  • DIPEA

  • DMF

Procedure:

  • Resin Preparation: Ensure the peptide-resin has a deprotected N-terminal amine.

  • Coupling Reaction:

    • Swell the resin in DMF.

    • Prepare a solution of this compound hydrochloride (5-10 equivalents) and DIPEA (6-11 equivalents) in DMF.

    • Add the solution to the resin and agitate at room temperature for 12-24 hours.

  • Washing: Wash the resin extensively with DMF and DCM.

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Subsequent Steps: Proceed with standard SPPS for chain elongation, followed by cleavage and purification as described in Protocol 2.

Challenges and Considerations:

  • Lower Yields: This method may result in lower coupling efficiency compared to using the N-Fmoc protected version.

  • Side Reactions: The free amine of the homocysteine thiolactone can potentially react with other activated species.

  • Thiol Protection: The newly formed thiol group is unprotected and may be susceptible to oxidation or other side reactions in subsequent steps.

Application in Native Chemical Ligation (NCL)

Peptides containing an N-terminal homocysteine residue, synthesized using the protocols above, can be used in NCL as an alternative to cysteine-containing peptides. The homocysteine residue allows for ligation with a C-terminal peptide thioester, forming a native peptide bond at the ligation site.

NCL_Pathway peptide1 Peptide 1 (C-terminal thioester) ligation Native Chemical Ligation (pH 7-8) peptide1->ligation peptide2 Peptide 2 (N-terminal Hcy) peptide2->ligation ligated_peptide Ligated Peptide ligation->ligated_peptide

Caption: Signaling pathway for Native Chemical Ligation using an N-terminal homocysteine peptide.

Conclusion

The use of this compound, particularly in its N-Fmoc protected form, provides a robust and efficient method for incorporating homocysteine into synthetic peptides via Fmoc-SPPS. This opens up possibilities for advanced peptide design, including the synthesis of large proteins via NCL and the introduction of site-specific modifications. The provided protocols offer a comprehensive guide for researchers to successfully implement this versatile building block in their peptide synthesis workflows.

Application Notes and Protocols for the Synthesis of Erdosteine from DL-Homocysteine Thiolactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Erdosteine is a mucolytic agent used in the treatment of respiratory diseases. Its synthesis from DL-Homocysteine thiolactone is a key process for its production. These application notes provide detailed protocols for the synthesis of erdosteine, summarizing key quantitative data and outlining the experimental workflow.

Experimental Protocols

Two primary synthetic routes for erdosteine from this compound are outlined below: a one-step and a two-step method.

Protocol 1: One-Step Synthesis of Erdosteine

This method involves the direct reaction of this compound hydrochloride with a derivative of thioglycolic acid.

Materials:

  • This compound hydrochloride

  • 3-sulfo-Pyroglutaric acid or thioglycolic anhydride

  • Sodium bicarbonate or sodium carbonate

  • Water or Tetrahydrofuran (THF)

  • Hydrochloric acid

  • Activated carbon

Procedure:

  • In a reaction flask, dissolve this compound hydrochloride (e.g., 20g, 0.130 mol) in water (e.g., 100ml).[1]

  • Cool the solution to 0-5°C.[1]

  • Slowly add a base such as sodium bicarbonate or sodium carbonate solution to adjust the pH to a range of 6.2 to 9.[1][2]

  • Add 3-sulfo-Pyroglutaric acid (e.g., 18.2g, 0.138mol) or a similar reactive thioglycolic acid derivative to the reaction mixture.[1]

  • Maintain the reaction at 0-10°C with stirring for approximately 30-60 minutes, while keeping the pH between 6 and 7.[1][2]

  • After the reaction is complete, acidify the solution with hydrochloric acid to a pH of 2-3 to precipitate the crude erdosteine.[1][2]

  • Filter the precipitate and wash it with water.

  • For purification, the crude product can be recrystallized. A common method involves dissolving the crude product in water with sodium bicarbonate, treating with activated carbon, filtering, and then re-precipitating with hydrochloric acid at 0-5°C.[1]

  • Dry the purified white crystalline solid under vacuum.[1]

Protocol 2: Two-Step Synthesis of Erdosteine

This route involves the formation of an N-acetylated intermediate followed by reaction with thioglycolic acid.

Materials:

  • This compound hydrochloride

  • Chloroacetyl chloride

  • Sodium hydroxide or other base

  • Acetone or other organic solvent

  • Thioglycolic acid

  • Ethyl acetate

  • Hydrochloric acid

Procedure: Step 1: Synthesis of 3-chloroacetamido-2-oxo-tetrahydrothiophene

  • Dissolve this compound hydrochloride in a two-phase system of a basic aqueous solution (e.g., sodium hydroxide in water) and an organic solvent like acetone.[3]

  • Cool the mixture to a temperature between -10°C and 20°C.[3]

  • Slowly add chloroacetyl chloride, maintaining the temperature and basic conditions.[3]

  • Stir for 2-3 hours.[3]

  • After the reaction, the intermediate product can be isolated.

Step 2: Synthesis of Erdosteine

  • Prepare a solution of thioglycolic acid in a two-phase system of a basic aqueous solution and an organic solvent such as ethyl acetate.[3]

  • Add the 3-chloroacetamido-2-oxo-tetrahydrothiophene intermediate to this solution.

  • Stir the mixture at around 20°C for approximately 2 hours.[3]

  • Acidify the mixture with hydrochloric acid to a pH of about 3.2 to precipitate the erdosteine.[3]

  • Filter the resulting solid, wash with water, and dry.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis protocols.

ParameterOne-Step MethodTwo-Step MethodContinuous FlowReference
Starting Materials This compound HCl, 3-sulfo-Pyroglutaric acidThis compound HCl, Chloroacetyl chloride, Thioglycolic acidThiodiglycolic acid, Acetic anhydride, this compound HCl[1][3][4]
Solvent(s) Water, THFAcetone/Water, Ethyl acetate/WaterAcetone, Water[1][3][4]
Base Sodium bicarbonate, Sodium carbonateSodium hydroxideTriethylamine[1][3][4]
Reaction Temperature 0-10°C-10 to 20°C60°C (in microreactor)[1][3][4]
Reaction Time 0.5 - 4 hours2 - 3 hours per stepMinutes (in microreactor)[1][3][4]
Yield 55.7% - 82%~75% (overall)Not explicitly stated, but described as high productivity[1][2][3][4]
Purity (HPLC) 99.05% - 99.74%>99.5%Substantially devoid of impurities[1][3][4]

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_one_step Protocol 1: One-Step Synthesis cluster_two_step Protocol 2: Two-Step Synthesis start1 DL-Homocysteine thiolactone HCl reaction1 Reaction (0-10°C, 0.5-4h) start1->reaction1 reagent1 3-sulfo-Pyroglutaric acid + Base (e.g., NaHCO3) in Water/THF reagent1->reaction1 acidification1 Acidification (HCl, pH 2-3) reaction1->acidification1 purification1 Purification (Recrystallization) acidification1->purification1 end1 Erdosteine purification1->end1 start2 DL-Homocysteine thiolactone HCl reaction2 Step 1: Intermediate Formation (-10 to 20°C, 2-3h) start2->reaction2 reagent2 Chloroacetyl chloride + Base in Acetone/Water reagent2->reaction2 intermediate N-Chloroacetyl Intermediate reaction2->intermediate reaction3 Step 2: Erdosteine Formation (~20°C, 2h) intermediate->reaction3 reagent3 Thioglycolic acid + Base in Ethyl acetate/Water reagent3->reaction3 acidification2 Acidification (HCl, pH ~3.2) reaction3->acidification2 end2 Erdosteine acidification2->end2

Caption: Comparative workflow of one-step and two-step erdosteine synthesis protocols.

Mechanism of Action Signaling Pathway

Erdosteine is a prodrug, which is metabolized in the liver to active metabolites containing free sulfhydryl groups. These metabolites exert a mucolytic effect by breaking the disulfide bonds of mucoproteins in the mucus.

MoA erdosteine Erdosteine (Prodrug) metabolism Hepatic Metabolism erdosteine->metabolism active_metabolites Active Metabolites (with free -SH groups) metabolism->active_metabolites bond_breakage Disulfide Bond Cleavage active_metabolites->bond_breakage mucoproteins Mucoproteins (with S-S bonds) mucoproteins->bond_breakage mucus_viscosity High Mucus Viscosity mucus_viscosity->mucoproteins reduced_viscosity Reduced Mucus Viscosity bond_breakage->reduced_viscosity mucociliary_clearance Enhanced Mucociliary Clearance reduced_viscosity->mucociliary_clearance

Caption: Mechanism of action of erdosteine as a mucolytic agent.

References

Application of DL-Homocysteine Thiolactone in the Synthesis of Citiolone: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citiolone, chemically known as N-(2-oxothiolan-3-yl)acetamide, is a mucolytic and hepatoprotective agent.[1] A key precursor in its synthesis is DL-Homocysteine thiolactone, a versatile cyclic thioester. This document provides detailed application notes and experimental protocols for the synthesis of citiolone utilizing this compound. Two primary synthetic routes are detailed: a direct acylation method and a method involving electrochemical reduction followed by acetylation. This guide includes quantitative data, step-by-step experimental procedures, and visual diagrams of the workflows and the proposed mechanism of action of citiolone to aid researchers in the efficient and effective synthesis and understanding of this pharmaceutical compound.

Introduction

This compound is a reactive cyclic thioester of the amino acid homocysteine.[2] Its unique structure, containing a reactive thiolactone ring and an amine group, makes it a valuable building block in organic and pharmaceutical synthesis.[3] One of its significant applications is in the production of citiolone, a drug used in liver therapy and as a hydroxyl free radical scavenger.[1] The synthesis of citiolone from this compound is a critical process for the pharmaceutical industry. This document outlines established protocols for this synthesis, providing the necessary details for replication in a laboratory setting.

Mechanism of Action of Citiolone

Citiolone's therapeutic effects are primarily attributed to its role as a cysteine prodrug, which enhances the intracellular synthesis of glutathione (GSH), a key cellular antioxidant. The thiolactone ring of citiolone is hydrolyzed in the body, releasing cysteine, which is a rate-limiting substrate for GSH synthesis.[4] By boosting GSH levels, citiolone helps protect cells from oxidative damage caused by reactive oxygen species (ROS).[4] It has been shown to counteract oxidative stress and has demonstrated neuroprotective effects by scavenging free radicals and enhancing the activity of superoxide dismutase (SOD).[5]

Synthetic Protocols

Two primary methods for the synthesis of citiolone from this compound are presented below.

Method 1: Direct Acylation of this compound Hydrochloride

This single-step method involves the direct N-acylation of this compound hydrochloride with an acylating agent in the presence of a base. A common approach utilizes methacryloyl chloride.[6]

  • Reaction Setup: In a flask equipped with a magnetic stirrer, suspend this compound hydrochloride in chloroform and cool the mixture in an ice bath.

  • Addition of Reagents: To the cooled suspension, add methacryloyl chloride. Subsequently, add triethylamine dropwise over a period of 20 minutes. The suspension will gradually turn into a reddish solution.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 2 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture twice with a salt water solution.

  • Extraction: Extract the aqueous layer twice with chloroform.

  • Drying and Concentration: Dry the combined organic phase with sodium sulfate and then filter. Concentrate the filtrate under reduced pressure.

  • Precipitation and Isolation: Slowly add the concentrated solution to hexane to precipitate the product. Filter the precipitate and dry it under a vacuum for 2 hours to obtain citiolone.[6]

ParameterValueReference
Starting Material This compound hydrochloride[6]
Acylating Agent Methacryloyl chloride[6]
Base Triethylamine[6]
Solvent Chloroform[6]
Reaction Temperature Ice bath (0 °C)[6]
Reaction Time 2 hours[6]
Reported Yield 83.9%[6]
Method 2: Electrochemical Reduction of DL-Homocystine followed by Acetylation

This two-step method first involves the electrochemical reduction of DL-homocystine to produce this compound, which is then acetylated to yield citiolone.[7]

Step 1: Electrochemical Synthesis of this compound

  • Electrolysis: Prepare an aqueous solution of DL-homocystine and a mineral acid. Subject this solution to electrolysis in a cell where the catholyte and anolyte are separated. The catholyte consists of the DL-homocystine solution.

  • Isolation of Intermediate: After the electrochemical reaction is complete, concentrate the catholyte under a vacuum at 40°C to obtain a paste. Add a minimum amount of ethanol and filter the resulting solid. Dry the solid under a vacuum at 45°C to yield this compound.[7]

Step 2: Acetylation of this compound

  • Acetylation: The isolated this compound is then acetylated using standard chemical methods to produce N-acetyl homocysteine thiolactone (citiolone).[7]

ParameterValueReference
Starting Material DL-homocystine[7]
Intermediate Purity >99% (this compound)[7]
Overall Yield 75-90% (N-acetyl homocysteine thiolactone)[7]

Purification and Characterization

Purification

The crude citiolone synthesized can be purified by the following steps:

  • Washing: Washing the reaction mixture with brine (salt water) to remove water-soluble impurities.[6]

  • Extraction: Using an organic solvent like chloroform to extract the product from the aqueous layer.[6]

  • Drying: Using a drying agent such as sodium sulfate to remove residual water from the organic phase.[6]

  • Concentration: Evaporating the solvent under reduced pressure.[6]

  • Precipitation/Crystallization: Precipitating the product by adding a non-solvent (e.g., hexane) or by recrystallization from a suitable solvent system.[6]

Characterization

The identity and purity of the synthesized citiolone can be confirmed using various analytical techniques:

  • Thin-Layer Chromatography (TLC): For monitoring the reaction progress and assessing the purity of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A common method uses a C18 reverse-phase column.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation (¹H NMR and ¹³C NMR).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Visualization of Workflows and Signaling Pathway

Experimental Workflows

Synthesis_Workflows cluster_method1 Method 1: Direct Acylation cluster_method2 Method 2: Electrochemical Route m1_start This compound HCl in Chloroform (Ice Bath) m1_reagents Add Methacryloyl Chloride and Triethylamine m1_start->m1_reagents m1_reaction Stir for 2 hours m1_reagents->m1_reaction m1_workup Wash with Salt Water m1_reaction->m1_workup m1_extraction Extract with Chloroform m1_workup->m1_extraction m1_purification Dry, Concentrate, Precipitate with Hexane m1_extraction->m1_purification m1_end Citiolone m1_purification->m1_end m2_start DL-Homocystine m2_electrolysis Electrochemical Reduction m2_start->m2_electrolysis m2_intermediate This compound m2_electrolysis->m2_intermediate m2_acetylation Acetylation m2_intermediate->m2_acetylation m2_end Citiolone m2_acetylation->m2_end

Caption: Synthetic workflows for citiolone production.

Proposed Signaling Pathway of Citiolone's Antioxidant Action

Citiolone_Mechanism Citiolone Citiolone Hydrolysis Hydrolysis of Thiolactone Ring Citiolone->Hydrolysis Cysteine Cysteine Release Hydrolysis->Cysteine GSH_Synth Glutathione (GSH) Synthesis Cysteine->GSH_Synth GSH Increased Cellular GSH GSH_Synth->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Cell_Protection Cell Protection GSH->Cell_Protection Leads to Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Causes Oxidative_Stress->Cell_Protection Inhibited by GSH

Caption: Citiolone's role in enhancing cellular antioxidant defense.

References

Application Notes and Protocols for the Quantification of Homocysteine Thiolactone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of homocysteine thiolactone (HCTL) in various biological matrices. HCTL is a reactive cyclic thioester of homocysteine, implicated in protein modification and associated with cardiovascular and neurological diseases.[1] Accurate and reliable quantification of HCTL is crucial for understanding its pathophysiology and for potential diagnostic and therapeutic applications.

Introduction to Analytical Strategies

The quantification of homocysteine thiolactone in complex biological samples such as plasma, urine, and saliva presents analytical challenges due to its low endogenous concentrations and reactivity.[2][3] Several sophisticated analytical techniques have been developed to address these challenges, primarily relying on chromatographic separation coupled with sensitive detection methods. The most common approaches include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3] Sample preparation, often involving extraction and derivatization, is a critical step for enhancing selectivity and sensitivity.

Chromatographic Methods for HCTL Quantification

Chromatographic methods are the cornerstone of HCTL analysis, providing the necessary separation from interfering components in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of HCTL.[4][5] It combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.

Quantitative Data Summary

ParameterValueBiological MatrixReference
Linearity Range0.5 - 32.5 nmol/mLHuman Plasma[4]
Linearity Range20 - 400 nmol/LHuman Urine[6]
Limit of Quantification (LOQ)20 nmol/LHuman Urine[6]

Experimental Protocol: LC-MS/MS for HCTL in Human Plasma [4][7]

This protocol is based on the method described by Jain and Silakari (2014).

a. Sample Preparation (Plasma)

  • Immediately process plasma samples as HCTL levels can be unstable.[4]

  • For long-term storage, extract samples immediately and store at -86°C, where they are stable for up to one month.[4]

  • Extraction details are not fully specified in the abstract, but a protein precipitation or liquid-liquid extraction step is typical for plasma samples prior to HILIC analysis.

b. Chromatographic Conditions

  • LC System: Agilent 1200 series HPLC

  • Column: ZIC HILIC column

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid

  • Elution: Gradient elution

  • Run Time: 5 minutes[4]

  • Internal Standard: Homatropine[4][7]

c. Mass Spectrometry Conditions

  • MS System: Applied Biosystems API 4000 triple quadrupole mass spectrometer

  • Ionization Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • HCTL: 118 -> 56[4][7]

    • Homatropine (IS): 276.1 -> 142.2[4][7]

d. Data Analysis

  • Construct a calibration curve using standards of known HCTL concentrations.

  • Quantify HCTL in plasma samples by comparing the peak area ratio of HCTL to the internal standard against the calibration curve.

LC_MS_MS_Workflow LC-MS/MS Experimental Workflow for HCTL cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Extract Immediate Extraction Plasma->Extract Store Store at -86°C (if needed) Extract->Store LC_Sep HILIC Separation (5 min gradient) Extract->LC_Sep Inject MS_Detect Tandem MS Detection (MRM Mode) LC_Sep->MS_Detect Quant Quantification (vs. Internal Standard) MS_Detect->Quant

LC-MS/MS Experimental Workflow for HCTL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for HCTL quantification, which requires derivatization to make the analyte volatile.[8][9]

Quantitative Data Summary

ParameterValueBiological MatrixReference
Linearity Rangeup to 40 nmol/LHuman Plasma[8]
Linearity Range0.05 - 1 µmol/LSaliva and Urine[10]
Linearity Range0.01 - 0.20 nmol/mLHuman Urine[9]
Limit of Detection (LOD)1.7 nmol/LHuman Plasma[8]
Limit of Quantification (LOQ)5.2 nmol/LHuman Plasma[8]
Limit of Quantification (LOQ)0.05 µmol/LSaliva and Urine[10]
Limit of Quantification (LOQ)0.01 nmol/mLHuman Urine[9]
Within-day Precision0.96% (at 5.2 nmol/L)Human Plasma[8]
Between-day Precision3.9%Human Plasma[8]
Accuracy (Urine)91.9 - 110.9%Human Urine[10]
Accuracy (Saliva)98.7 - 112.6%Human Saliva[10]

Experimental Protocol: GC-MS for HCTL in Human Plasma [8]

This protocol is based on the method by Clarke et al. (2003).

a. Sample Preparation and Derivatization

  • Add deuterated HCTL (d4-HCTL) to plasma as an internal standard.[8]

  • Perform solid-phase extraction (SPE) using a silica-based sorbent.[8]

  • Derivatize the extracted HCTL with heptafluorobutyric anhydride (HFBA).[8]

b. GC-MS Conditions

  • GC System: Details not specified, but a standard capillary GC system is used.

  • MS System: Mass spectrometer operating in negative chemical ionization (NCI) mode.[8]

  • Reagent Gas: Methane[8]

  • Detection: Single Ion Monitoring (SIM) of the [M-HF]⁻ ions for both HCTL and d4-HCTL.[8]

c. Data Analysis

  • Generate a calibration curve by analyzing standards with known concentrations of HCTL and a fixed concentration of the internal standard.

  • Quantify HCTL in plasma samples by comparing the ion abundance ratio of the analyte to the internal standard against the calibration curve.

GC_MS_Workflow GC-MS Experimental Workflow for HCTL cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add d4-HCTL (Internal Standard) Plasma->IS SPE Silica Solid-Phase Extraction IS->SPE Deriv Derivatize with HFBA SPE->Deriv GC_Sep Gas Chromatography Separation Deriv->GC_Sep Inject MS_Detect NCI-MS Detection (Single Ion Monitoring) GC_Sep->MS_Detect Quant Quantification MS_Detect->Quant Derivatization_Reaction HCTL Derivatization for HPLC-UV HCTL Homocysteine Thiolactone (from extracted sample) Derivative UV-Absorbing 2-S-pyridinium Derivative HCTL->Derivative + BCPB, Perchloric Acid BCPB 1-benzyl-2-chloropyridinium bromide (BCPB) BCPB->Derivative

References

Application Notes and Protocols: Inducing Hyperhomocysteinemia in Animal Models Using DL-Homocysteine Thiolactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hyperhomocysteinemia (HHcy), characterized by elevated levels of homocysteine (Hcy) in the blood, is an established independent risk factor for a range of pathologies, including cardiovascular and neurodegenerative diseases.[1][2] Homocysteine is a sulfur-containing amino acid formed during the metabolism of methionine.[1] Its metabolic intermediate, DL-Homocysteine thiolactone (HTL), is a highly reactive cyclic thioester.[2][3] This reactivity, particularly its ability to cause N-homocysteinylation of protein lysine residues, is believed to be a key driver of Hcy-related pathology, leading to protein damage, oxidative stress, and endothelial dysfunction.[2][4][5] Inducing HHcy in animal models is a critical tool for investigating disease mechanisms and evaluating novel therapeutic interventions. This compound is frequently used for this purpose due to its direct involvement in the pathophysiological cascade.[6]

Experimental Protocols

Detailed methodologies for inducing both acute and chronic hyperhomocysteinemia in rat models are provided below. These protocols can be adapted for other species, such as mice, with appropriate adjustments to dosage and administration volume.[7][8]

Protocol 1: Acute Hyperhomocysteinemia Induction in Rats

This protocol is adapted from studies inducing a rapid and significant increase in plasma homocysteine levels, suitable for investigating immediate physiological responses.[9][10]

Materials:

  • This compound hydrochloride (Sigma-Aldrich or equivalent)

  • Sterile 0.9% NaCl solution (saline)

  • Male Wistar rats (10 weeks old, weighing 250±30 g)

  • Syringes and needles for intraperitoneal injection

  • Equipment for blood and tissue collection

Procedure:

  • Animal Acclimatization: House rats under controlled conditions (22±1°C, 50% humidity, 12-hour light/dark cycle) with free access to standard chow and water for at least one week prior to the experiment.[9]

  • Grouping: Divide animals into at least two groups:

    • Control Group: Receives a vehicle injection (e.g., 1 mL of 0.9% NaCl).[9]

    • HTL-Treated Group: Receives this compound.

  • Reagent Preparation: Prepare a solution of this compound in 0.9% NaCl. For a target dose of 8 mmol/kg body mass, calculate the required concentration based on the average weight of the rats and a standard injection volume (e.g., 1 mL).[9][10]

  • Administration: Administer the prepared solutions via a single intraperitoneal (i.p.) injection.[9][10]

  • Endpoint and Sample Collection: One hour after administration, euthanize the rats.[9] Immediately collect whole blood (e.g., via cardiac puncture) for biochemical analysis and excise target organs (e.g., heart, aorta, liver) for further investigation.[9][10]

Protocol 2: Chronic Hyperhomocysteinemia Induction in Rats

This protocol is designed to model sustained hyperhomocysteinemia, which is more representative of the chronic condition in humans and is suitable for studying long-term effects like the development of atherosclerosis.[11]

Materials:

  • This compound hydrochloride

  • Drinking water or powdered rodent chow

  • Male Wistar or Sprague-Dawley rats

  • Metabolic cages (optional, for monitoring intake)

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Grouping: Divide animals into a control group and one or more HTL-treated groups.

  • Administration (Choose one method):

    • Via Drinking Water: Dissolve this compound in the drinking water to achieve a target daily dose, for example, 1 g/kg of body weight per day.[11] Monitor water consumption and animal weight regularly to adjust the concentration and ensure accurate dosing.

    • Via Diet: Mix this compound into the powdered chow at a concentration calculated to deliver a specific dose, such as 100 or 200 mg/kg of body mass per day.[12]

  • Duration: Continue the treatment for the desired period, which can range from days to weeks (e.g., 4, 15, or 30 days) to observe the time-dependent effects of HHcy.[11]

  • Endpoint and Sample Collection: At the end of the treatment period, euthanize the animals and collect blood and tissues as described in Protocol 1.

Data Presentation

The following tables summarize quantitative data from representative studies using this compound to induce hyperhomocysteinemia.

Table 1: Animal Models and Dosing Regimens for this compound

Animal Model Administration Route Dose Duration Resulting Plasma Hcy (Mean ± SD) Reference
Male Wistar Rat Intraperitoneal (i.p.) 8 mmol/kg (single dose) 1 hour Data not specified, but induced HHcy [9][10]
Male Wistar Rat Drinking Water 1 g/kg/day 4, 15, and 30 days Significantly increased vs. control [11]
Male Rat Diet 100 mg/kg/day 14 days 34.4 ± 4.6 µM [12]
Male Rat Diet 200 mg/kg/day 14 days 69.4 ± 11.5 µM [12]

| Control Rat | Diet (Hcy-free) | N/A | 14 days | 9.5 ± 1.7 µM |[12] |

Table 2: Effects of Acute (1-hour) this compound Administration (8 mmol/kg, i.p.) on Biochemical and Oxidative Stress Markers in Rats

Parameter Change vs. Control Statistical Significance Reference
Malondialdehyde (MDA) Decreased p<0.05 [9]
Catalase (CAT) Activity Increased p<0.01 [9]
Glutathione Peroxidase (GPx) Activity Increased p<0.01 [9]
Superoxide Dismutase (SOD) Activity Decreased (not significant) NS [9]

| Cardiac Acetylcholinesterase (AChE) | Significantly Inhibited | p<0.05 |[9] |

Table 3: Effects of Chronic this compound Administration on Plasma Lipids in Rats

Duration Parameter Change vs. Control Statistical Significance Reference
30 days Total Cholesterol Increased Not specified [11]
30 days Triglycerides Increased Not specified [11]
14 days Plasma Cholesterol No change NS [12]

| 14 days | Liver Cholesterol | No change | NS |[12] |

Key Signaling Pathways and Workflows

The toxicity of this compound is mediated by several interconnected pathways, primarily involving oxidative stress, endoplasmic reticulum (ER) stress, and inflammation, which collectively lead to endothelial dysfunction.[13][14]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Animal Acclimatization (1 week) B Baseline Measurements (Weight, Blood Sample) A->B C Group Allocation B->C D Control Group (Vehicle Administration) C->D E HTL Group (this compound Administration) C->E F Monitoring & Data Collection (Daily/Weekly) D->F E->F G Endpoint Sample Collection (Blood, Tissues) F->G H Biochemical & Molecular Analysis G->H

Caption: General experimental workflow for inducing hyperhomocysteinemia in animal models.

HTL contributes to pathology through multiple mechanisms. It can directly modify proteins through N-homocysteinylation, leading to protein damage and autoimmune responses.[2][15] Concurrently, it induces cellular stress, including oxidative and ER stress, which are central to the development of vascular disease.[5][13]

G cluster_mechanisms Primary Cellular Insults cluster_consequences Pathophysiological Consequences HTL Elevated DL-Homocysteine Thiolactone (HTL) N_homo Protein N-homocysteinylation HTL->N_homo Ox_Stress Oxidative Stress HTL->Ox_Stress ER_Stress Endoplasmic Reticulum (ER) Stress HTL->ER_Stress Prot_Dmg Protein Damage & Autoimmune Response N_homo->Prot_Dmg Inflam Inflammation Ox_Stress->Inflam ER_Stress->Inflam Endo_Dys Endothelial Dysfunction Prot_Dmg->Endo_Dys Inflam->Endo_Dys Athero Atherosclerosis & Cardiovascular Disease Endo_Dys->Athero

Caption: Pathophysiological cascade initiated by this compound.

A key consequence of elevated HTL is endothelial dysfunction. This process is driven by ER stress, which triggers downstream oxidative stress and inflammatory signaling, ultimately impairing the production of nitric oxide (NO), a critical vasodilator.[13]

G cluster_downstream Downstream Effects HTL This compound (HTL) ER_Stress ER Stress (↑ GRP78) HTL->ER_Stress Ox_Stress Oxidative Stress (↑ ROS, ↑ NADPH Oxidase) ER_Stress->Ox_Stress Inflam Inflammation (↑ NF-κB Activation) ER_Stress->Inflam eNOS ↓ eNOS Activity Ox_Stress->eNOS Inflam->eNOS NO_Bio ↓ Nitric Oxide (NO) Bioavailability Endo_Dys Endothelial Dysfunction NO_Bio->Endo_Dys eNOS->NO_Bio

Caption: Signaling pathway of HTL-induced endothelial dysfunction via ER stress.[13]

References

Application Notes and Protocols for the Laboratory Preparation of N-acetyl-DL-homocysteine Thiolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-DL-homocysteine thiolactone is a crucial intermediate in the synthesis of various bioactive molecules and a valuable tool in biomedical research, particularly in studies related to homocysteine metabolism and its pathological implications. This document provides detailed protocols for the laboratory-scale synthesis of N-acetyl-DL-homocysteine thiolactone, focusing on a robust two-step method commencing with the electrochemical reduction of DL-homocystine, followed by N-acetylation. This application note includes comprehensive experimental procedures, a summary of quantitative data, and visual representations of the synthetic workflow and a relevant biological pathway to guide researchers in their laboratory practices.

Introduction

N-acetyl-DL-homocysteine thiolactone serves as a key building block in drug development and as a research chemical for investigating the biochemical pathways of homocysteine. Elevated levels of homocysteine are associated with a range of pathologies, including cardiovascular and neurological disorders. The thiolactone derivative is particularly reactive and is implicated in the N-homocysteinylation of proteins, a post-translational modification that can alter protein function and contribute to disease pathogenesis. The ability to synthesize N-acetyl-DL-homocysteine thiolactone reliably in the laboratory is therefore of significant interest to the scientific community.

The protocols outlined herein are designed to provide a clear and reproducible methodology for the preparation of this compound, suitable for a standard organic chemistry laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of N-acetyl-DL-homocysteine thiolactone, compiled from established methods.

ParameterStep 1: DL-homocysteine thiolactone HCl SynthesisStep 2: N-acetylationOverallReference
Starting Material DL-homocystineThis compound HClDL-homocystine[1]
Yield 80 - 95%~94%75 - 90%[1]
Purity >99%High PurityHigh Purity[1]
Melting Point (°C) Not Applicable108 - 112 °C108 - 112 °C[1]
Molecular Formula C4H8ClNOSC6H9NO2SC6H9NO2S
Molecular Weight 153.63 g/mol 159.21 g/mol 159.21 g/mol

Experimental Protocols

The synthesis of N-acetyl-DL-homocysteine thiolactone is presented as a two-step process. The first step involves the preparation of the intermediate, this compound hydrochloride, from DL-homocystine via an electrochemical reduction. The second step is the N-acetylation of this intermediate to yield the final product.

Step 1: Synthesis of this compound hydrochloride

This protocol is adapted from an electrochemical method which offers high purity and yield.[1]

Materials and Equipment:

  • DL-homocystine

  • Hydrochloric acid (HCl), 1 M

  • Sulfuric acid (H₂SO₄), 1 M

  • Ethanol

  • Electrochemical cell with separate catholyte and anolyte compartments (e.g., filter press type)

  • Cathode and Anode (e.g., graphite)

  • Power supply for electrolysis

  • Rotary evaporator

  • Vacuum drying oven

  • Standard laboratory glassware

Procedure:

  • Catholyte Preparation: Prepare a 0.25 M solution of DL-homocystine in 1 M hydrochloric acid.

  • Anolyte Preparation: Prepare a 1 M solution of sulfuric acid.

  • Electrolysis:

    • Circulate the catholyte and anolyte through their respective compartments in the electrochemical reactor.

    • Apply a constant current density in the range of 35-400 mA/cm².

    • Maintain the reaction temperature between 20-25 °C.

    • Continue the electrolysis until all the DL-homocystine has been consumed (the reaction can be monitored by appropriate analytical techniques).

  • Isolation of this compound hydrochloride:

    • Once the reaction is complete, concentrate the catholyte solution under vacuum at 40 °C using a rotary evaporator until a paste is formed.

    • Add a minimal amount of cold ethanol to precipitate the product.

    • Filter the solid product and wash with a small amount of cold ethanol.

    • Dry the solid under vacuum at 45 °C to obtain pure this compound monohydrochloride. The expected yield is between 80-95%.[1]

Step 2: Synthesis of N-acetyl-DL-homocysteine thiolactone

This protocol describes the acetylation of the previously synthesized this compound hydrochloride.[1]

Materials and Equipment:

  • This compound hydrochloride (from Step 1)

  • Toluene

  • Acetic anhydride

  • Heating mantle with stirring

  • Distillation apparatus

  • Crystallization dish

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend the this compound hydrochloride (1 equivalent) in toluene.

  • Acetylation:

    • Heat the suspension to 90 °C with vigorous stirring.

    • Add acetic anhydride (approximately 1 equivalent) dropwise to the heated suspension.

    • Maintain the reaction at 90 °C and monitor for completion.

  • Work-up and Purification:

    • After the reaction is complete, distill off the solvent to remove the acetic acid formed during the reaction.

    • Crystallize the crude product from toluene.

    • Filter the crystals and dry them to obtain N-acetyl-DL-homocysteine thiolactone. The expected yield for this step is approximately 94%.[1] The melting point of the pure product is expected to be in the range of 111-112 °C.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the laboratory synthesis of N-acetyl-DL-homocysteine thiolactone.

G cluster_0 Step 1: Synthesis of this compound HCl cluster_1 Step 2: N-Acetylation A DL-Homocystine B Electrochemical Cell (Catholyte: DL-Homocystine in HCl Anolyte: H₂SO₄) A->B C Electrolysis (20-25°C) B->C D Concentration & Precipitation (Ethanol) C->D E This compound HCl D->E G Reaction at 90°C E->G Intermediate F Acetic Anhydride in Toluene F->G H Distillation & Crystallization G->H I N-acetyl-DL-homocysteine thiolactone H->I

Caption: Workflow for the synthesis of N-acetyl-DL-homocysteine thiolactone.

N-homocysteinylation Signaling Pathway

The diagram below depicts the biological process of N-homocysteinylation, where homocysteine thiolactone modifies protein lysine residues.

G cluster_0 Cellular Environment cluster_1 Protein Modification A Homocysteine B Methionyl-tRNA Synthetase A->B C Homocysteine Thiolactone B->C Error-editing reaction D Protein with Lysine Residue C->D Acylation of ε-amino group E N-homocysteinylated Protein D->E F Altered Protein Function / Pathogenesis E->F

Caption: The N-homocysteinylation pathway of protein modification.

References

Application Notes and Protocols for DL-Homocysteine Thiolactone Hydrochloride as a Reference Standard in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Homocysteine thiolactone hydrochloride is a cyclic thioester of the amino acid homocysteine.[1][2] It serves as a crucial reference standard in High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of homocysteine and its derivatives in various biological matrices.[3] Homocysteine thiolactone is recognized as a cytotoxic metabolite and its accurate quantification is significant in research related to cardiovascular diseases and other pathological conditions.[4][5] These application notes provide detailed protocols for the use of this compound hydrochloride as a reference standard, including sample preparation, HPLC method parameters, and data analysis.

Physicochemical Properties

PropertyValue
CAS Number 6038-19-3
Molecular Formula C₄H₇NOS · HCl[6]
Molecular Weight 153.63 g/mol [6][7]
Appearance Crystalline solid[2]
Solubility Soluble in water (740 g/L), dimethyl sulfoxide (DMSO), and methanol.[8]
Purity ≥99.0%[6]

Experimental Protocols

Preparation of Standard Stock and Working Solutions

A standard stock solution of this compound hydrochloride is prepared for generating a calibration curve.

Materials:

  • This compound hydrochloride

  • HPLC-grade water or a suitable buffer (e.g., 0.1 M HCl)

  • Volumetric flasks

  • Pipettes

Procedure:

  • Accurately weigh a precise amount of this compound hydrochloride.

  • Dissolve the weighed standard in a known volume of HPLC-grade water or buffer in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of working standard solutions of decreasing concentrations by serial dilution. These will be used to construct a calibration curve.

Sample Preparation from Biological Matrices (Example: Urine)

The following is an example protocol for the extraction of homocysteine thiolactone from urine, which may require a derivatization step for UV detection.[3][4]

Materials:

  • Urine sample

  • Sodium phosphate dibasic (0.2 mol/L)

  • Chloroform

  • Hydrochloric acid (0.05 mol/L)

  • 1-benzyl-2-chloropyridinium bromide (derivatizing agent)

  • Perchloric acid

  • Microcentrifuge tubes

  • Shaker

  • Centrifuge

Procedure:

  • Mix 250 µL of urine with 125 µL of 0.2 mol/L sodium phosphate dibasic in a microcentrifuge tube.[4]

  • Perform a liquid-liquid extraction by adding 1500 µL of chloroform and shaking for 1 minute.[4]

  • Centrifuge the mixture at 12,000 g for 1 minute at 25 °C.[4]

  • Transfer the lower organic layer (1300 µL) to a new tube.[4]

  • Re-extract the analyte by adding 120 µL of 0.05 mol/L hydrochloric acid and shaking.[4]

  • Evaporate the mixture to dryness.

  • Reconstitute the residue and treat with 1-benzyl-2-chloropyridinium bromide and perchloric acid to form a UV-absorbing derivative.[3][4]

HPLC Method

The following HPLC conditions are based on a published method for the analysis of derivatized homocysteine thiolactone.[3]

ParameterCondition
Column Zorbax SB-C18 (150 x 4.6 mm, 5 µm)[3]
Mobile Phase Gradient elution with 0.1% acetic acid and acetonitrile[3]
Flow Rate 1 mL/min[3]
Column Temperature 25 °C[3]
Detection UV at 316 nm[3]
Injection Volume 20 µL
Run Time Approximately 6 minutes[3]

Data Presentation and Analysis

The following table summarizes the performance characteristics of an HPLC-UV method for homocysteine thiolactone determination in urine.[3]

ParameterResult
Linearity Range 0.1 - 1.0 µmol/L[3]
Limit of Quantification (LOQ) 100 nmol/L[3]
Intra-assay Precision (%CV) 5.89 - 11.27%[3]
Inter-assay Precision (%CV) 3.85 - 14.25%[3]
Intra-assay Accuracy (%) 92.56 - 112.51%[3]
Inter-assay Accuracy (%) 92.56 - 114.31%[3]
Retention Time 2.63 min[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of homocysteine thiolactone using HPLC.

G Figure 1: General HPLC Workflow A Standard/Sample Preparation B Derivatization (if required) A->B C HPLC Injection B->C D Chromatographic Separation C->D E Detection (e.g., UV/Fluorescence) D->E F Data Acquisition and Analysis E->F

Figure 1: General HPLC Workflow
Hydrolysis of Homocysteine Thiolactone

This compound can be hydrolyzed to homocysteine, which can then be derivatized for detection.[5]

G Figure 2: Hydrolysis Reaction cluster_0 This compound cluster_1 Homocysteine struct1 S O NH2 C4H7NOS hydrolysis + H2O (Alkaline medium) struct1->hydrolysis struct2 SH COOH NH2 C4H9NO2S hydrolysis->struct2

Figure 2: Hydrolysis Reaction

Conclusion

This compound hydrochloride is a high-purity analytical standard suitable for the development and validation of HPLC methods for the quantification of homocysteine and its derivatives. The protocols and data presented here provide a foundation for researchers to establish accurate and reliable analytical procedures in their laboratories. The use of a well-characterized reference standard is essential for ensuring the quality and reproducibility of scientific findings.

References

Application Notes and Protocols: In Vitro Protein Modification Using Homocysteine Thiolactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elevated plasma levels of the amino acid homocysteine (Hcy), a condition known as hyperhomocysteinemia, are linked to a variety of human diseases, including cardiovascular and neurodegenerative disorders.[1][2][3] The toxicity of homocysteine is partly attributed to its metabolic conversion into a reactive cyclic thioester, homocysteine thiolactone (Hcy TL).[4][5] Hcy TL can react non-enzymatically with the primary amino groups of lysine residues on proteins, a post-translational modification termed N-homocysteinylation.[6][7][8] This modification is irreversible and can lead to significant alterations in protein structure and function, including loss of biological activity, increased susceptibility to oxidation, and aggregation.[2][6][9] Studying N-homocysteinylation in vitro allows researchers to elucidate the specific functional consequences of this modification on target proteins, screen for potential therapeutic inhibitors, and develop novel protein conjugates.[10][11]

These application notes provide detailed protocols for the in vitro N-homocysteinylation of proteins and subsequent detection and analysis.

Key Applications

  • Functional Studies: Investigate how N-homocysteinylation affects a protein's enzymatic activity, binding affinities, stability, and aggregation propensity.[6][9]

  • Disease Modeling: Generate modified proteins that mimic in vivo pathological states to better understand disease mechanisms.[2]

  • Drug Development: Screen for small molecules or peptides that can inhibit the N-homocysteinylation process or reverse its effects.[11]

  • Bioconjugation: Utilize the free thiol group introduced by homocysteinylation as a handle for site-specific conjugation of drugs, imaging agents, or other molecules.[12][13]

Biochemical Pathway and Experimental Workflow

The metabolic formation of homocysteine thiolactone and the subsequent non-enzymatic modification of proteins are central to understanding its pathological role. The general workflow for studying this process in vitro involves protein modification followed by detection.

N_Homocysteinylation_Pathway cluster_0 Metabolic Context cluster_1 In Vitro Reaction Met Methionine AdoMet S-adenosyl-methionine (SAM) Met->AdoMet AdoMet Synthetase AdoHcy S-adenosyl-homocysteine (SAH) AdoMet->AdoHcy Methyltransferase Hcy Homocysteine (Hcy) AdoHcy->Hcy SAH Hydrolase HcyTL Homocysteine Thiolactone (Hcy TL) Hcy->HcyTL MetRS (Error-editing) Protein Target Protein (with Lys-NH2) ModifiedProtein N-Homocysteinylated Protein (N-Hcy Protein) HcyTL_ref->Protein Acylation of ε-amino group

Figure 1: Metabolic pathway of Hcy TL formation and subsequent protein N-homocysteinylation.

Experimental_Workflow start Start step1 Dissolve Target Protein in Buffer (pH 8.0) start->step1 step2 Add Homocysteine Thiolactone (Hcy TL) step1->step2 step3 Incubate (e.g., 25-37°C) for a defined period step2->step3 step4 Purify Modified Protein (e.g., Desalting Column) step3->step4 step5 Detection & Analysis step4->step5 step6a Chemical Labeling with Aldehyde-Tag step5->step6a Quantification step6b Mass Spectrometry (Site Identification) step5->step6b Characterization step6c Functional Assay (e.g., Enzyme Kinetics) step5->step6c Consequence end End step6a->end step6b->end step6c->end

Figure 2: General experimental workflow for in vitro protein N-homocysteinylation and analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters gathered from published literature.

Table 1: Typical Reaction Conditions for In Vitro Protein N-Homocysteinylation

Parameter Value Protein Example(s) Reference
Protein Concentration 20 mg/mL (310 µM) Human Hemoglobin [4]
0.565 mM Human Serum Albumin [12]
Hcy TL Concentration 10 mM Human Hemoglobin [4]
8-fold molar excess Human Serum Albumin [12]
Buffer 100 mM Ammonium Bicarbonate Human Hemoglobin [4]
PBS (Phosphate-Buffered Saline) Human Serum Albumin [12]
pH 8.0 Human Hemoglobin [4]
7.4 Human Serum Albumin [12]
Temperature 25 °C Human Hemoglobin [4]
37 °C Human Serum Albumin [12]
Incubation Time 24 hours Human Hemoglobin [4]
17 hours Human Serum Albumin [12]

| Reducing Agent | 2 mM TCEP | Human Hemoglobin |[4] |

Table 2: Comparison of Detection Methods for N-Homocysteinylated Proteins

Method Principle Detection Limit Pros Cons Reference
Aldehyde Tagging + Western Blot Selective reaction of an aldehyde tag (e.g., biotin-aldehyde) with the γ-aminothiol group of N-Hcy protein, detected via streptavidin-HRP. High sensitivity Commercially available reagents, good for global profiling and quantification. Indirect detection. [4][7]
Aldehyde Tagging + Fluorescence Selective reaction with a fluorescent aldehyde (e.g., Rhodamine-aldehyde) for in-gel fluorescence imaging. ~80 ng (4.7 pmole) for N-Hcy myoglobin Direct visualization in-gel, quantitative. May not detect low-abundance proteins in complex mixtures. [4]
Mass Spectrometry (LC-MS/MS) Identification of peptide fragments with a mass shift corresponding to homocysteinylation of lysine residues. High Precisely identifies modification sites, enables proteome-wide analysis. Requires specialized equipment and bioinformatics expertise. [8][14]

| HPLC after Hydrolysis | Complete protein hydrolysis followed by HPLC to quantify the released homocysteine. | Moderate | Can quantify total modification level. | Destroys the protein, cannot locate modification sites. |[4] |

Experimental Protocols

Protocol 1: In Vitro N-Homocysteinylation of a Target Protein

This protocol describes a general method for modifying a purified protein with homocysteine thiolactone.

Materials:

  • Purified target protein

  • Homocysteine Thiolactone (Hcy TL) Hydrochloride

  • Reaction Buffer: 100 mM Sodium Phosphate or Ammonium Bicarbonate, pH 8.0

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Micro Bio-Spin or similar desalting columns

  • -80°C freezer for storage

Procedure:

  • Protein Preparation: Dissolve the target protein in the Reaction Buffer to a final concentration of 10-20 mg/mL.[4] If the protein contains disulfide bonds that should remain intact, omit the reducing agent. If reducing conditions are desired to prevent intermolecular disulfide bond formation via the newly introduced thiol, add TCEP to a final concentration of 1-2 mM.[4]

  • Reaction Setup: Prepare a stock solution of Hcy TL in the Reaction Buffer. Add the Hcy TL stock solution to the protein solution to achieve a final concentration of 5-10 mM.[4] The molar ratio of Hcy TL to lysine residues can be optimized for desired modification efficiency.

  • Incubation: Incubate the reaction mixture at 25°C or 37°C for 16-24 hours with gentle agitation.[4][12] The extent of modification is time-dependent.

  • Purification: After incubation, remove the unreacted Hcy TL using a desalting column (e.g., Micro Bio-Spin) according to the manufacturer's instructions.[4] Exchange the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

  • Quantification and Storage: Determine the concentration of the modified protein using a standard protein assay (e.g., BCA). The modification efficiency can be estimated by LC/MS. Store the N-homocysteinylated protein in aliquots at -80°C.[4]

Protocol 2: Detection of N-Homocysteinylation by Aldehyde Tagging and Western Blot

This protocol uses a biotin-aldehyde tag to specifically label N-homocysteinylated proteins for detection by Western blot.[7]

Materials:

  • N-homocysteinylated protein sample (from Protocol 1)

  • Unmodified protein (negative control)

  • Biotin-Aldehyde probe

  • Labeling Buffer: 50 mM Citric Acid, 500 µM TCEP, pH adjusted to 4-5

  • SDS-PAGE reagents and equipment

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Labeling Reaction: In a microcentrifuge tube, mix 20-50 µg of the protein sample with the Labeling Buffer. Add the Biotin-Aldehyde probe to a final concentration of 200 µM.

  • Incubation: Incubate the reaction at 25°C for 3-16 hours in the dark.[4] The reaction is highly selective for the γ-aminothiol group of the N-homocysteinylated lysine under these mildly acidic conditions.[1][15]

  • SDS-PAGE: Quench the reaction by adding SDS-PAGE loading buffer. Separate the labeled proteins on a standard SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Probing: Block the membrane with Blocking Buffer for 1 hour at room temperature. Incubate the membrane with a suitable dilution of Streptavidin-HRP conjugate in Blocking Buffer for 1 hour.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and acquire the signal using an appropriate imaging system. The intensity of the band corresponds to the level of N-homocysteinylation.[7]

Protocol 3: Fluorescent Detection of N-Homocysteinylation

This protocol is a variation of Protocol 2, using a fluorescent aldehyde for direct in-gel detection.

Materials:

  • N-homocysteinylated protein sample (from Protocol 1)

  • Unmodified protein (negative control)

  • Rhodamine-Aldehyde or other fluorescent aldehyde probe

  • Labeling Buffer: 50 mM Citric Acid, 500 µM TCEP, pH adjusted to 4-5[4]

  • SDS-PAGE reagents and equipment

  • Fluorescent gel imaging system

Procedure:

  • Labeling Reaction: In a microcentrifuge tube, mix 20-50 µg of the protein sample with the Labeling Buffer. Add the Rhodamine-Aldehyde probe to a final concentration of 200 µM.[4]

  • Incubation: Incubate the reaction at 25°C for 8-16 hours in the dark.[4]

  • SDS-PAGE and Imaging: Quench the reaction by adding SDS-PAGE loading buffer. Run the samples on an SDS-PAGE gel.

  • Visualization: Image the gel directly using a fluorescent scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.[4] A parallel gel can be stained with Coomassie Blue to visualize total protein loading.

References

Application Notes and Protocols for DL-Homocysteine Thiolactone in Plant Root Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing DL-Homocysteine thiolactone (HCTL) in plant root growth inhibition assays. This document is intended for professionals in plant biology, agricultural science, and drug development who are investigating root growth and development.

Introduction

This compound, a cyclic derivative of the amino acid homocysteine, has been identified as a potent inhibitor of root growth in a variety of plant species.[1][2][3] Understanding its mechanism of action and having standardized protocols to assess its effects are crucial for its potential application as a research tool or as a lead compound in the development of herbicides or plant growth regulators. The inhibitory effect of HCTL is concentration-dependent, with significant activity observed at micromolar concentrations.[1][2]

Mechanism of Action

In plants, the non-proteinogenic amino acid homocysteine (Hcy) is a critical intermediate in methionine metabolism.[4][5] Under certain metabolic conditions, Hcy can be converted into the more toxic this compound by methionyl-tRNA synthetase in an error-editing reaction during protein biosynthesis.[4][6]

The primary mechanism of HCTL's toxicity is believed to be through a process called N-homocysteinylation . The reactive thiolactone ring of HCTL can acylate the free amino groups of protein lysine residues, leading to the formation of N-homocysteinylated proteins.[4][6] This post-translational modification can alter the structure and function of essential proteins, thereby disrupting cellular processes and leading to growth inhibition.[4] The presence of a free amino group at the C-3 position of HCTL is crucial for its high inhibitory activity.[1]

dot

Homocysteine_Thiolactone_Pathway cluster_cellular_environment Cellular Environment Homocysteine Homocysteine (Hcy) Met_tRNA_Synthetase Methionyl-tRNA Synthetase Homocysteine->Met_tRNA_Synthetase substrate HCTL DL-Homocysteine thiolactone (HCTL) Met_tRNA_Synthetase->HCTL error editing Proteins Cellular Proteins (with Lysine residues) HCTL->Proteins N-homocysteinylation Modified_Proteins N-homocysteinylated Proteins Proteins->Modified_Proteins Disrupted_Function Altered Protein Structure & Function Modified_Proteins->Disrupted_Function Root_Inhibition Root Growth Inhibition Disrupted_Function->Root_Inhibition

Figure 1. Mechanism of HCTL formation and action.

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound hydrochloride on the root growth of various plant species after 7 days of treatment. Data is compiled from published studies.[1]

Table 1: Root Growth Inhibition by this compound Hydrochloride

Plant SpeciesConcentration (M)Mean Root Length (mm) ± S.D.% Inhibition
Brassica campestrisControl (Me2SO)18.85 ± 1.21-
5.0 x 10⁻⁵14.43 ± 1.1523.4
1.0 x 10⁻⁴12.11 ± 1.0935.8
5.0 x 10⁻⁴6.23 ± 0.5667.0
Lactuca sativaControl (Me2SO)13.54 ± 1.10-
5.0 x 10⁻⁵10.17 ± 0.9224.9
1.0 x 10⁻⁴8.23 ± 0.7439.2
5.0 x 10⁻⁴4.15 ± 0.3769.3
Echinochloa utilisControl (Me2SO)5.32 ± 0.48-
5.0 x 10⁻⁵4.26 ± 0.3819.9
1.0 x 10⁻⁴3.12 ± 0.2841.3
5.0 x 10⁻⁴1.89 ± 0.1764.5

Table 2: Effect of this compound Hydrochloride on Chlorophyll Content in Brassica campestris Cotyledons

Concentration (M)Chlorophyll a (μg/g fresh wt.)Chlorophyll b (μg/g fresh wt.)Total Chlorophyll (μg/g fresh wt.)
Control (Me2SO)456.28215.11671.39
5.0 x 10⁻⁵412.89194.66607.55
1.0 x 10⁻⁴354.32167.04521.36
5.0 x 10⁻⁴189.1289.16278.28

Experimental Protocols

This section provides a detailed protocol for a typical plant root growth inhibition assay using Arabidopsis thaliana as a model, which can be adapted for other species.

Materials
  • This compound hydrochloride (CAS 6038-19-3)

  • Seeds of the desired plant species (e.g., Arabidopsis thaliana, Brassica campestris)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Sterile petri dishes (100 mm x 15 mm)

  • Sterile deionized water

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Growth chamber or incubator with controlled light and temperature

  • Ruler or digital scanner

  • Image analysis software (e.g., ImageJ)[7]

Protocol
  • Preparation of Stock Solution:

    • Prepare a 100 mM stock solution of this compound hydrochloride in DMSO.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Growth Medium:

    • Prepare MS medium according to the manufacturer's instructions (typically containing 0.5x MS salts, 1% sucrose).

    • Adjust the pH to 5.7-5.8.

    • Add a gelling agent (e.g., 0.8% agar or 0.4% Phytagel) and autoclave.

    • Allow the medium to cool to approximately 50-60°C.

    • Add the HCTL stock solution to the molten medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is consistent across all treatments, including the control (typically ≤ 0.1%).

    • Pour approximately 25 mL of the medium into each sterile petri dish and allow it to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize seeds using your preferred method (e.g., 70% ethanol for 1 minute followed by 20% bleach with Tween 20 for 10 minutes, and then rinse 4-5 times with sterile water).

    • Resuspend the sterilized seeds in sterile 0.1% agar solution.

    • Place 5-10 seeds in a line on the surface of the solidified medium in each petri dish.

    • Seal the petri dishes with breathable tape.

  • Incubation and Growth:

    • Vernalize the seeds by storing the plates at 4°C for 2-3 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark cycle at 22-24°C. Position the plates vertically to allow roots to grow along the surface of the medium.

  • Data Collection and Analysis:

    • After a set period (e.g., 7-10 days), photograph or scan the plates.

    • Measure the primary root length from the base of the hypocotyl to the root tip using a ruler or image analysis software.[7]

    • Calculate the average root length and standard deviation for each treatment.

    • Determine the percentage of root growth inhibition relative to the control using the formula: % Inhibition = [(Control Length - Treatment Length) / Control Length] x 100

dot

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Data Analysis A Prepare HCTL Stock Solution B Prepare Growth Medium with varying HCTL concentrations A->B C Sterilize & Plate Seeds B->C D Vernalize at 4°C C->D E Transfer to Growth Chamber (Vertical Position) D->E F Image Plates (After 7-10 days) E->F G Measure Primary Root Length F->G H Calculate % Inhibition G->H

Figure 2. Workflow for root growth inhibition assay.

References

Application Notes and Protocols for the Synthesis and Use of Radiolabeled Homocysteine Thiolactone in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine thiolactone (HTL) is a cyclic thioester of the amino acid homocysteine. It is an important metabolite in sulfur-containing amino acid metabolism and has been implicated in the pathophysiology of various diseases, including cardiovascular and neurodegenerative disorders. The primary mechanism of its toxicity is believed to be through the non-enzymatic N-homocysteinylation of protein lysine residues, leading to protein damage and dysfunction.[1] Radiolabeled HTL is an invaluable tool for elucidating its metabolic fate, quantifying its incorporation into proteins, and understanding its role in disease processes.

These application notes provide detailed protocols for the synthesis of radiolabeled homocysteine thiolactone and its application in metabolic studies, particularly focusing on protein N-homocysteinylation.

Data Presentation

CompoundStarting MaterialYield (%)Purity (%)Reference
DL-Homocysteine Thiolactone HydrochlorideDL-Methionine79Not Specified[2]
This compound HydrochlorideNot Specified94.9599.756[2]
d(4)-Homocysteine ThiolactoneNot SpecifiedNot SpecifiedNot Specified[3]

Experimental Protocols

Protocol 1: Chemical Synthesis of Radiolabeled Homocysteine Thiolactone

This protocol describes a general method for the chemical synthesis of radiolabeled homocysteine thiolactone, which can be adapted for various isotopes such as 14C, 3H, or 35S, depending on the starting material. The synthesis of unlabeled this compound hydrochloride from DL-methionine has been reported with yields up to 94.95%.[2]

Materials:

  • Radiolabeled L-methionine (e.g., L-[35S]methionine, L-[1-14C]methionine, or L-[3H]methionine)

  • Concentrated sulfuric acid

  • Hydrochloric acid

  • Anhydrous diethyl ether

  • Dry ice-acetonitrile bath

  • Liquid ammonia

  • Sodium metal

  • Ammonium chloride

  • Cation exchange resin (e.g., Dowex 50W)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Scintillation counter

Procedure:

  • Demethylation of Radiolabeled Methionine:

    • In a cryogenic autoclave pre-cooled to -40°C, dissolve a known amount of radiolabeled L-methionine in liquid ammonia.

    • Slowly add small pieces of sodium metal to the solution with constant stirring until a persistent blue color is observed, indicating the complete demethylation of methionine to homocysteine. The reaction progress can be monitored by an appropriate analytical method like thin-layer chromatography (TLC) with autoradiography.

  • Quenching and Isolation of Homocysteine:

    • Quench the reaction by the careful addition of ammonium chloride until the blue color disappears.

    • Allow the ammonia to evaporate at room temperature in a well-ventilated fume hood.

    • The resulting solid residue contains the radiolabeled homocysteine sodium salt.

  • Cyclization to Homocysteine Thiolactone:

    • Dissolve the residue in water and pass it through a cation exchange resin to remove sodium ions.

    • Adjust the pH of the eluate to 1 with concentrated hydrochloric acid. This acidic condition promotes the cyclization of homocysteine to homocysteine thiolactone.

  • Purification:

    • Concentrate the acidic solution under reduced pressure using a rotary evaporator.

    • The crude radiolabeled homocysteine thiolactone hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

    • For higher purity, HPLC is the recommended method. Use a reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) and monitor the effluent with a UV detector and a radioactivity detector.[4]

  • Quality Control:

    • Radiochemical Purity: Determine the radiochemical purity by HPLC with radioactivity detection. The percentage of radioactivity in the peak corresponding to homocysteine thiolactone represents the radiochemical purity.

    • Specific Activity: The specific activity (e.g., in Ci/mol or Bq/mol) is calculated by dividing the total radioactivity of the purified product by the total number of moles of the product. The molar amount can be determined by a quantitative analytical method like HPLC with a standard curve of unlabeled homocysteine thiolactone.

    • Identity Confirmation: The identity of the radiolabeled product can be confirmed by co-elution with an authentic, unlabeled standard of homocysteine thiolactone on HPLC. Mass spectrometry can also be used to confirm the mass of the radiolabeled compound.

Protocol 2: In Vitro Protein N-Homocysteinylation Assay

This protocol describes a method to study the N-homocysteinylation of a target protein in vitro using radiolabeled homocysteine thiolactone.

Materials:

  • Purified target protein

  • Radiolabeled homocysteine thiolactone (from Protocol 1)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Acetone, ice-cold

  • Scintillation cocktail and vials

  • Scintillation counter

  • SDS-PAGE equipment and reagents

  • Autoradiography film or phosphorimager

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing the target protein (e.g., 1 mg/mL) and radiolabeled homocysteine thiolactone (e.g., 1 mM) in 50 mM potassium phosphate buffer, pH 7.4.

    • Incubate the reaction mixture at 37°C for a specified period (e.g., 2, 6, or 14 hours). A time-course experiment is recommended to determine the optimal incubation time.

  • Protein Precipitation and Washing:

    • Stop the reaction by adding an equal volume of ice-cold 20% TCA.

    • Incubate on ice for 30 minutes to precipitate the protein.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant containing the unreacted radiolabeled HTL.

    • Wash the protein pellet twice with ice-cold acetone to remove any remaining TCA and unbound radiolabel.

  • Quantification of N-Homocysteinylation:

    • Scintillation Counting: Dissolve the washed protein pellet in a suitable buffer or solubilizing agent (e.g., 1% SDS). Transfer an aliquot to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the extent of N-homocysteinylation.

    • SDS-PAGE and Autoradiography: Resuspend the protein pellet in SDS-PAGE sample buffer, heat at 95°C for 5 minutes, and separate the proteins by SDS-PAGE. Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the radiolabeled protein bands. The intensity of the bands corresponds to the level of N-homocysteinylation.

Protocol 3: Metabolic Tracing of Radiolabeled Homocysteine Thiolactone in Cell Culture

This protocol outlines a general procedure for tracing the metabolic fate of radiolabeled homocysteine thiolactone in cultured cells. This can be adapted to study its incorporation into proteins, its hydrolysis back to homocysteine, or its conversion to other metabolites.

Materials:

  • Cultured cells of interest

  • Cell culture medium and supplements

  • Radiolabeled homocysteine thiolactone

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein assay reagent (e.g., BCA or Bradford)

  • Analytical equipment for metabolite separation and detection (e.g., HPLC with radioactivity detection, LC-MS)

Procedure:

  • Cell Culture and Labeling:

    • Culture the cells to the desired confluency.

    • Replace the culture medium with a fresh medium containing a known concentration of radiolabeled homocysteine thiolactone (e.g., 100 µM).

    • Incubate the cells for a specific period (e.g., 1, 4, or 24 hours).

  • Cell Harvesting and Fractionation:

    • After incubation, wash the cells twice with ice-cold PBS to remove the extracellular radiolabel.

    • Lyse the cells using a suitable lysis buffer.

    • Separate the cell lysate into different fractions (e.g., protein, small molecule metabolites) using methods like protein precipitation (with TCA or acetone) followed by centrifugation.

  • Analysis of Radiolabeled Molecules:

    • Protein Fraction: Analyze the protein fraction for incorporated radioactivity as described in Protocol 2 (scintillation counting and/or SDS-PAGE with autoradiography).

    • Small Molecule Fraction: Analyze the supernatant (small molecule fraction) to identify and quantify radiolabeled metabolites. HPLC coupled with a radioactivity detector is a suitable method to separate and quantify radiolabeled HTL, homocysteine, and other potential metabolites.[4] Co-elution with authentic standards is necessary for metabolite identification.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Radiolabeled Homocysteine Thiolactone cluster_purification Purification and Quality Control Radiolabeled Methionine Radiolabeled Methionine Demethylation Demethylation Radiolabeled Methionine->Demethylation Liquid NH3, Na Radiolabeled Homocysteine Radiolabeled Homocysteine Demethylation->Radiolabeled Homocysteine Cyclization (Acidic) Cyclization (Acidic) Radiolabeled Homocysteine->Cyclization (Acidic) H+ Crude Radiolabeled HTL Crude Radiolabeled HTL Cyclization (Acidic)->Crude Radiolabeled HTL Purification (HPLC) Purification (HPLC) Crude Radiolabeled HTL->Purification (HPLC) Pure Radiolabeled HTL Pure Radiolabeled HTL Purification (HPLC)->Pure Radiolabeled HTL Quality Control Quality Control Pure Radiolabeled HTL->Quality Control Purity, Specific Activity

Caption: Workflow for the synthesis and purification of radiolabeled homocysteine thiolactone.

Metabolic_Pathway cluster_metabolism Metabolism of Homocysteine Thiolactone Homocysteine Homocysteine Methionyl-tRNA Synthetase Methionyl-tRNA Synthetase Homocysteine->Methionyl-tRNA Synthetase Homocysteine Thiolactone (HTL) Homocysteine Thiolactone (HTL) Methionyl-tRNA Synthetase->Homocysteine Thiolactone (HTL) N-Homocysteinylated Protein N-Homocysteinylated Protein Homocysteine Thiolactone (HTL)->N-Homocysteinylated Protein N-Homocysteinylation Hydrolysis Hydrolysis Homocysteine Thiolactone (HTL)->Hydrolysis Protein (Lysine residue) Protein (Lysine residue) Protein (Lysine residue)->N-Homocysteinylated Protein Hydrolysis->Homocysteine

Caption: Key metabolic pathways involving homocysteine thiolactone.

References

Troubleshooting & Optimization

optimizing storage conditions for DL-Homocysteine thiolactone to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage, handling, and troubleshooting for DL-Homocysteine thiolactone to ensure its stability and prevent degradation during research applications.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound hydrochloride?

A1: To ensure long-term stability and prevent degradation, solid this compound hydrochloride should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3][4] For optimal long-term storage, a temperature of -20°C is recommended, which can maintain stability for at least four years.[5] For shorter durations, storage at 4°C is also acceptable.[1] The compound is sensitive to air, moisture, and light; therefore, storage under an inert gas atmosphere is advisable.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should be prepared fresh for optimal results. If storage is necessary, it is recommended to store aliquots in tightly sealed containers. For solutions in solvents, storage at -80°C is recommended for up to six months, while storage at -20°C is suitable for up to one month.[1][6][7] It is crucial to protect solutions from moisture.[1][6]

Q3: What solvents are compatible with this compound?

A3: this compound hydrochloride is soluble in a variety of solvents. It is soluble in water, Dimethyl Sulfoxide (DMSO), and Methanol.[8] It also has documented solubility in Dimethylformamide (DMF) and Phosphate-Buffered Saline (PBS) at pH 7.2.[5] The solubility in several other pure and binary solvent systems has also been characterized.[9][10]

Q4: What are the main degradation pathways for this compound?

A4: The primary degradation pathway for this compound is hydrolysis, where the cyclic thioester ring is opened to form homocysteine.[11][12] This process is pH-dependent and can occur at physiological pH.[12] The compound is also incompatible with strong oxidizing agents, strong acids, and strong alkalis, which can lead to its degradation.[1][2][3][4] Thermal decomposition can also occur at high temperatures, leading to the release of irritating and toxic fumes.[2][3][4]

Q5: What safety precautions should I take when handling this compound?

A5: When handling this compound, standard laboratory safety precautions should be followed. This includes wearing protective gloves, safety goggles with side shields, and a lab coat.[1][13] Handling should be done in a well-ventilated area to avoid inhalation of the powder.[1][13] Avoid contact with skin and eyes.[2][3][13] In case of contact, wash the affected area thoroughly with water.[13]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity or inconsistent experimental results. Degradation of this compound due to improper storage.Verify that the compound has been stored at the recommended temperature (-20°C for long-term solid storage) and protected from moisture, light, and air.[5] Prepare fresh solutions for each experiment.
Contamination of the compound.Use a fresh, unopened vial of the compound. Ensure all glassware and solvents are clean and free of contaminants.
Hydrolysis of the compound in aqueous solutions.Prepare aqueous solutions immediately before use. If storage is unavoidable, aliquot and store at -80°C for no longer than one month.[6][7] Consider using a buffer at a slightly acidic pH to slow down hydrolysis, though stability at different pH values should be experimentally verified.
Difficulty dissolving the compound. Use of an inappropriate solvent.Refer to the solubility information. This compound is soluble in water, DMSO, and methanol.[8] For DMSO, ultrasonic warming may be necessary to achieve higher concentrations.[7]
The compound has degraded or absorbed moisture.Use a fresh vial of the compound. Ensure the storage container is tightly sealed to prevent moisture absorption.[1]
Visible changes in the appearance of the solid compound (e.g., discoloration, clumping). Absorption of moisture or degradation.This may indicate that the compound is no longer pure. It is recommended to use a fresh stock of the compound for experiments. Ensure the product is stored in a desiccated environment.

Storage Condition Summary

Form Storage Temperature Duration Key Considerations
Solid -20°C≥ 4 years[5]Tightly sealed container, protected from light, moisture, and air. Storage under inert gas is recommended.
4°CShorter termTightly sealed container, protected from light and moisture.[1]
In Solvent -80°CUp to 6 months[1][6][7]Sealed storage, away from moisture.[1][6][7]
-20°CUp to 1 month[1][6][7]Sealed storage, away from moisture.[1][6][7]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol provides a general framework for evaluating the stability of this compound under various storage conditions.

Objective: To determine the rate of degradation of this compound under specific temperature, light, and humidity conditions.

Materials:

  • This compound hydrochloride

  • Solvents for storage (e.g., water, DMSO)

  • Vials (amber and clear)

  • Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)

  • Desiccator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Analytical balance

  • pH meter

Methodology:

  • Sample Preparation:

    • Accurately weigh several samples of solid this compound into both amber and clear vials.

    • Prepare solutions of this compound at a known concentration in the desired solvents. Aliquot these solutions into amber and clear vials.

  • Storage Conditions:

    • Solid Samples:

      • Store vials at different temperatures (e.g., -20°C, 4°C, room temperature).

      • For each temperature, store one set of vials in a desiccator to assess the impact of humidity.

      • Expose a set of clear vials at each temperature to ambient light to assess photosensitivity.

    • Solution Samples:

      • Store vials at different temperatures (e.g., -80°C, -20°C, 4°C, room temperature).

      • Expose a set of clear vials at each temperature to ambient light.

  • Time Points:

    • Establish a series of time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months).

  • Analysis:

    • At each time point, retrieve one vial from each storage condition.

    • For solid samples, dissolve the contents in a suitable solvent to a known concentration.

    • Analyze the samples by HPLC to determine the purity of this compound. The appearance of new peaks or a decrease in the area of the main peak will indicate degradation.

    • Quantify the amount of remaining this compound by comparing the peak area to a standard curve generated from a freshly prepared sample.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each storage condition.

    • From these plots, the rate of degradation can be determined, and the optimal storage conditions can be confirmed.

Visualizations

cluster_troubleshooting Troubleshooting Storage Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions: - Temperature (-20°C solid) - Protected from light, moisture, air start->check_storage check_solution Solution Preparation: - Prepare fresh - Store at -80°C if necessary start->check_solution use_fresh Use Fresh Stock check_storage->use_fresh If conditions were improper check_solution->use_fresh If solution was old

Caption: Troubleshooting workflow for inconsistent results with this compound.

cluster_degradation Primary Degradation Pathway: Hydrolysis hct This compound Cyclic Thioester h2o + H₂O hct->h2o hc Homocysteine Open-chain Amino Acid h2o->hc

Caption: The hydrolysis of this compound to Homocysteine.

cluster_metabolism Metabolic Fate of Homocysteine methionine Methionine hcy Homocysteine methionine->hcy Metabolic Conversion hcy->methionine Remethylation Pathway hctl This compound hcy->hctl Error in Protein Synthesis cysteine Cysteine hcy->cysteine Transsulfuration Pathway

Caption: Simplified metabolic context of this compound formation.

References

improving the solubility of DL-Homocysteine thiolactone for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of DL-Homocysteine thiolactone (HCTL) in cell culture experiments. This guide provides practical solutions, protocols, and answers to frequently asked questions to help researchers overcome common challenges, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride?

A1: this compound hydrochloride (HCTL) is a cyclic thioester derivative of the amino acid homocysteine.[1][2] It is frequently used in research to study the pathological effects of elevated homocysteine levels (hyperhomocysteinemia), which are linked to conditions like cardiovascular disease.[3][4] In cellular models, HCTL can acylate protein lysine residues, a process known as N-homocysteinylation, which can lead to protein damage and cellular stress.[1][3]

Q2: What is the primary challenge when using HCTL in cell culture?

A2: The most common challenge is its limited solubility and stability in aqueous solutions like cell culture media.[5] Preparing a concentrated, sterile stock solution and ensuring it remains solubilized upon dilution into the final culture medium is critical for experimental success and reproducibility.

Q3: In which solvents can I dissolve this compound hydrochloride?

A3: this compound hydrochloride is soluble in several organic solvents and aqueous buffers. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[5][6] It is also soluble in water, PBS (pH 7.2), and methanol.[5][6][7]

Solubility Data

For reproducible experiments, it is crucial to start with a properly prepared stock solution. The following table summarizes the solubility of this compound hydrochloride in common laboratory solvents.

SolventSolubility (approx.)Molar Equivalent (approx.)Source
DMSO30 mg/mL195 mM[5][6]
Water740 g/L (740 mg/mL)4.8 M[7]
PBS (pH 7.2)10 mg/mL65 mM[5][6]
Dimethyl formamide (DMF)15 mg/mL98 mM[5][6]
MethanolSolubleNot specified[7][8]
Molecular Weight of this compound hydrochloride: 153.6 g/mol [5][6]

Troubleshooting Guide

Problem: My HCTL powder is not dissolving.

  • Possible Cause 1: Incorrect Solvent. While HCTL is water-soluble, achieving high concentrations may be difficult. For high-concentration stock solutions (e.g., >100 mM), an organic solvent like DMSO is recommended.[5][6]

  • Solution: Use DMSO to prepare a concentrated stock solution (e.g., 100-200 mM). For many applications, a 30 mg/mL solution in DMSO is readily achievable.[5][6] Gentle warming and vortexing can aid dissolution. For lower concentration stocks, PBS (pH 7.2) can be used up to approximately 10 mg/mL.[5]

  • Possible Cause 2: Low-Quality Reagent. The compound may have degraded due to improper storage.

  • Solution: Ensure the compound has been stored at -20°C in a tightly sealed container.[5][9] Purchase high-purity (≥95%) HCTL from a reputable supplier.

Problem: The compound precipitates after I add it to my cell culture medium.

  • Possible Cause 1: Final Concentration is Too High. The final concentration of HCTL in your medium may exceed its solubility limit in the complex aqueous environment of the media.

  • Solution: Perform a serial dilution of your stock solution. When diluting the DMSO stock into your aqueous medium, ensure the final concentration of DMSO is non-toxic to your cells (typically <0.5%). Add the stock solution to the medium drop-wise while vortexing to facilitate mixing and prevent localized high concentrations that can cause precipitation.

  • Possible Cause 2: Instability of Aqueous Solution. Aqueous solutions of HCTL are not recommended for long-term storage.[5] The thiolactone ring can hydrolyze over time, especially at non-neutral pH.

  • Solution: Prepare fresh dilutions of your stock solution into aqueous buffers or media immediately before each experiment. It is not recommended to store aqueous solutions for more than one day.[5]

Experimental Protocols & Workflows

Protocol for Preparing a Concentrated Stock Solution in DMSO
  • Preparation: Bring the vial of this compound hydrochloride powder to room temperature before opening to prevent moisture condensation.

  • Weighing: In a sterile microcentrifuge tube, weigh out the desired amount of HCTL.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for 100 mM stock, add 6.51 mL of DMSO to 100 mg of HCTL).

  • Solubilization: Vortex the tube vigorously. If needed, sonicate briefly in a water bath or warm gently to 37°C to ensure complete dissolution.

  • Sterilization: While DMSO solutions are generally considered self-sterilizing, for cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[9] Stock solutions in DMSO are stable for at least one month at -20°C and up to six months at -80°C.[9][10]

The following diagram illustrates the recommended workflow for preparing HCTL for cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh Weigh HCTL Powder add_dmso Add Anhydrous DMSO (e.g., to 100 mM) weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve filter Filter Sterilize (0.22 µm Syringe Filter) dissolve->filter aliquot Aliquot into Tubes filter->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Serially Dilute into Pre-warmed Cell Media thaw->dilute add_cells Add to Cell Culture dilute->add_cells

Workflow for HCTL solution preparation.

Mechanism of Action: Protein N-Homocysteinylation

This compound mediates its cytotoxic effects primarily through the chemical modification of proteins. The reactive thiolactone ring can acylate the ε-amino group of lysine residues on proteins, forming a stable amide bond. This post-translational modification, called N-homocysteinylation, can alter protein structure and function, leading to protein misfolding, aggregation, and the induction of cellular stress pathways like the Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR).[1][3]

G cluster_cell Cellular Processes cluster_stress Cellular Stress Response HCTL DL-Homocysteine Thiolactone (HCTL) Homocysteinylation N-Homocysteinylation HCTL->Homocysteinylation Acylates Protein Native Protein (with Lysine Residue) Protein->Homocysteinylation ModifiedProtein Modified, Misfolded Protein Homocysteinylation->ModifiedProtein ER_Stress ER Stress ModifiedProtein->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Can Lead To

HCTL-induced protein homocysteinylation pathway.

References

troubleshooting low yields in the synthesis of homocysteine thiolactone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of homocysteine thiolactone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of N-acyl homocysteine thiolactones and other derivatives, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low to No Product Yield

Q: My N-acylation reaction of homocysteine thiolactone is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?

A: Low yields in the N-acylation of homocysteine thiolactone can arise from several factors, ranging from reagent stability to reaction conditions. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Hydrolysis of Homocysteine Thiolactone: The thiolactone ring is susceptible to hydrolysis, especially under neutral to basic conditions (pH > 7), which competes with the desired N-acylation.[1][2]

    • Solution: Perform the reaction under anhydrous conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction at a slightly acidic pH (around 6-7) can also minimize hydrolysis.[3]

  • Poor Quality of Starting Materials: The homocysteine thiolactone hydrochloride may be of low purity, or the acylating agent (e.g., acyl chloride, anhydride) may have degraded due to moisture.

    • Solution: Use freshly opened or properly stored reagents. The purity of commercial homocysteine thiolactone hydrochloride can be checked by melting point or NMR. Acyl chlorides and anhydrides should be handled under an inert atmosphere.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range for optimal performance.

    • Solution: While many acylations proceed at room temperature, gently heating the reaction mixture may improve the yield for less reactive acylating agents. However, excessive heat can promote side reactions. A temperature screening experiment can help identify the optimal condition.

  • Inappropriate Solvent: The choice of solvent is critical for dissolving reactants and facilitating the reaction.

    • Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices. A solvent screen may be necessary to find the most suitable one for your specific substrate.

Issue 2: Presence of Significant Side Products

Q: My reaction is producing a significant amount of side products, complicating purification. What are these side products and how can I minimize them?

A: Side product formation is a common challenge. Here are some frequent side reactions and strategies to minimize them:

  • Dimerization/Polymerization: Under basic conditions, homocysteine thiolactone can self-condense or react with the acylated product.[4]

    • Solution: Use a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), and add it slowly to the reaction mixture. Maintaining a controlled, lower temperature can also help.

  • Formation of 2,5-diketopiperazine: In alkaline solutions, homocysteine thiolactone can rearrange to form a diketopiperazine derivative.[4]

    • Solution: Avoid strongly basic conditions. If a base is necessary, use it stoichiometrically and at low temperatures.

  • Disulfide Formation: The thiol group of the ring-opened homocysteine (from hydrolysis) or the product can be oxidized to form disulfides, especially in the presence of air.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use can also be beneficial.

Issue 3: Difficult Purification

Q: I am struggling to purify my N-acyl homocysteine thiolactone derivative. What are some common impurities and effective purification strategies?

A: Purification can be challenging due to the similar polarities of the product and some byproducts.

  • Common Impurities:

    • Unreacted homocysteine thiolactone hydrochloride.

    • The carboxylic acid resulting from the hydrolysis of the acylating agent.

    • Side products mentioned in Issue 2.

  • Purification Strategies:

    • Aqueous Work-up: A standard aqueous work-up can help remove the hydrochloride salt of the unreacted starting material and the carboxylic acid byproduct. Washing the organic layer with a mild base (like saturated sodium bicarbonate solution) can remove acidic impurities, followed by a wash with brine.

    • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying N-acyl homocysteine thiolactones. A gradient elution with a mixture of a non-polar solvent (like hexane or pentane) and a more polar solvent (like ethyl acetate) is typically used.[5]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Data Presentation

Table 1: Reported Yields for N-Acylation of Homocysteine Thiolactone

Acylating AgentBaseSolventTemperatureYield (%)Reference
Acetic Anhydride-Toluene90°C94[6]
Various Carboxylic AcidsEDC, TEADichloromethaneRoom Temp.40-80N/A
Acyl ChloridesTriethylamineDichloromethane0°C to Room Temp.Moderate to GoodGeneral Procedure

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of Homocysteine Thiolactone with an Acyl Chloride

This protocol provides a general method for the N-acylation of DL-homocysteine thiolactone hydrochloride using an acyl chloride.

Materials:

  • This compound hydrochloride

  • Acyl chloride (e.g., Butanoyl chloride)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound hydrochloride (1 equivalent).

  • Dissolution: Add anhydrous DCM to dissolve the starting material.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Base Addition: Slowly add triethylamine (2.2 equivalents) dropwise to the stirred suspension. Stir for 10-15 minutes at 0°C.

  • Acylating Agent Addition: Add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-acyl homocysteine thiolactone.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification start Start setup Setup Reaction Flask (Inert Atmosphere) start->setup add_hctl Add Homocysteine Thiolactone HCl setup->add_hctl add_dcm Add Anhydrous DCM add_hctl->add_dcm cool Cool to 0°C add_dcm->cool add_base Add Triethylamine cool->add_base add_acyl Add Acyl Chloride add_base->add_acyl react Stir at RT (Monitor Progress) add_acyl->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash Organic Layers extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for the N-acylation of homocysteine thiolactone.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of N-Acyl Homocysteine Thiolactone incomplete_rxn Incomplete Reaction start->incomplete_rxn hydrolysis Thiolactone Hydrolysis start->hydrolysis poor_reagents Poor Reagent Quality start->poor_reagents suboptimal_temp Suboptimal Temperature start->suboptimal_temp increase_time Increase Reaction Time & Monitor incomplete_rxn->increase_time anhydrous Use Anhydrous Conditions (pH 6-7) hydrolysis->anhydrous fresh_reagents Use Fresh/Pure Reagents poor_reagents->fresh_reagents optimize_temp Optimize Temperature suboptimal_temp->optimize_temp

Caption: Troubleshooting guide for low yields in N-acylation.

side_reactions cluster_products Common Side Products cluster_prevention Prevention Strategies start Side Product Formation dimer Dimerization/ Polymerization start->dimer diketo 2,5-Diketopiperazine start->diketo disulfide Disulfide Formation start->disulfide non_nuc_base Use Non-nucleophilic Base & Low Temperature dimer->non_nuc_base avoid_strong_base Avoid Strong Base diketo->avoid_strong_base inert_atm Use Inert Atmosphere disulfide->inert_atm

Caption: Common side reactions and their prevention strategies.

References

Technical Support Center: Refining Detection Methods for N-Homocysteinylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of N-homocysteinylated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental detection of this critical post-translational modification.

Frequently Asked Questions (FAQs)

Q1: What is N-homocysteinylation and why is it challenging to detect?

N-homocysteinylation is a non-enzymatic post-translational modification where homocysteine thiolactone (Hcy TL), a reactive metabolite of homocysteine, acylates the ε-amino group of protein lysine residues to form a stable amide bond.[1][2] The detection of N-homocysteinylated proteins is challenging due to their heterogeneity and relatively low abundance in biological samples.[1][2]

Q2: What are the primary methods for detecting N-homocysteinylated proteins?

The main techniques for detecting N-homocysteinylated proteins include:

  • Chemical Labeling followed by Western Blotting or Mass Spectrometry: This involves selectively tagging the γ-aminothiol group of the N-homocysteinyl residue with an aldehyde-containing probe (e.g., fluorescent or biotinylated).[1][2][3][4]

  • Mass Spectrometry (MS): LC-MS/MS is used to identify specific sites of N-homocysteinylation on proteins.[5][6]

  • Immunological Methods (ELISA and Immunohistochemistry): These methods utilize polyclonal antibodies that specifically recognize the N-ε-Hcy-Lys epitope.[7]

Q3: How can I quantify the amount of N-homocysteinylated protein in my sample?

Quantification can be achieved through several methods:

  • Fluorescent or Chemiluminescent Detection: After chemical labeling with a fluorescent or biotin-aldehyde tag, the signal intensity on a gel or blot can be measured and correlated with the amount of N-homocysteinylation.[1]

  • Mass Spectrometry: Quantitative mass spectrometry techniques can be employed to determine the abundance of specific N-homocysteinylated peptides.[8]

  • ELISA: An Enzyme-Linked Immunosorbent Assay (ELISA) can provide a quantitative readout using a standard curve of a known N-homocysteinylated protein.

Q4: Can I enrich for N-homocysteinylated proteins from a complex mixture?

Yes, affinity enrichment is possible. By using an aldehyde resin, N-homocysteinylated proteins that have been chemically tagged can be captured, which helps to reduce sample complexity before downstream analysis like mass spectrometry.[1][2]

Troubleshooting Guides

Western Blotting for Biotin-Aldehyde Labeled N-Hcy Proteins
Problem Possible Cause(s) Recommended Solution(s)
No Bands Observed Inefficient labeling with biotin-aldehyde.Ensure the pH for the labeling reaction is mildly acidic as this favors the formation of stable 1,3-thiazines over the reversible Schiff base formation.[1][2]
Poor transfer of proteins.For PVDF membranes, ensure they are pre-soaked in methanol. For nitrocellulose, ensure the transfer buffer contains methanol.[9]
Insufficient protein loading.Increase the amount of protein loaded and include a positive control.[9][10]
Inactive streptavidin-HRP conjugate.Use a fresh or validated batch of streptavidin-HRP.
High Background Non-specific binding of streptavidin-HRP.Optimize the blocking step. Try different blocking buffers or increase the blocking time.[11]
Insufficient washing.Increase the number and duration of wash steps.[9]
Membrane dried out.Ensure the membrane is always covered in buffer during incubations and washes.[11]
White Bands (with ECL) Excessive signal generation.Reduce the concentration of the labeled protein or the streptavidin-HRP conjugate.[9] Decrease the exposure time.[9]
Diffused or Streaked Bands Excessive protein loaded on the gel.Reduce the amount of protein loaded.[9]
Incomplete contact between the gel and membrane during transfer.Ensure no air bubbles are present between the gel and the membrane.[9]
Mass Spectrometry for N-Hcy Site Identification
Problem Possible Cause(s) Recommended Solution(s)
Low Identification of N-Hcy Peptides Inefficient trypsin digestion.Ensure trypsin activity is optimal; avoid multiple freeze-thaw cycles.[6]
Loss of sample during preparation.Use low-binding tubes and pipette tips. For small sample amounts, in-solution digestion may be preferable to in-gel digestion to avoid peptide loss during extraction.[12]
Contaminants interfering with ionization.Ensure complete removal of detergents, lipids, and salts prior to MS analysis.[13] Use high-purity chemicals for sample preparation.[14]
Incorrect Mass Assignment N-Hcy-Lys modification not defined in the search parameters.Add the specific mass modification for N-homocysteinylation to the lysine residue in your search engine's configuration. The mass increase is 174 Da for S-carbamidomethylated N-linked Hcy.[6]
Oxidation of methionine or carbamylation of lysines.Be mindful of sample handling; oxidizing agents can modify methionine, and urea solutions can cause carbamylation.[14]
ELISA for N-Hcy Protein Quantification
Problem Possible Cause(s) Recommended Solution(s)
Weak or No Signal Low affinity or inactive primary antibody.Use a validated polyclonal antibody specific for the N-ε-Hcy-Lys epitope.[7] Titrate the antibody to determine the optimal concentration.[15]
Insufficient coating of the capture antigen/antibody.Optimize coating conditions, including buffer, concentration, and incubation time/temperature (e.g., 4°C overnight).[16][17]
Low abundance of target protein in the sample.Concentrate the sample or consider an enrichment step prior to ELISA.
High Background Non-specific binding of antibodies.Optimize the blocking buffer and ensure thorough washing between steps.[18][19]
Cross-reactivity of the antibody.Use affinity-purified or cross-adsorbed polyclonal antibodies to reduce non-specific binding.[18]
Poor Reproducibility Inconsistent pipetting or washing.Use calibrated pipettes and consider automated washing systems for improved consistency.[15]
Edge effects in the microplate.Use sealing films to ensure even temperature across the plate and randomize sample placement.[19]

Experimental Protocols & Data

Chemical Labeling of N-Homocysteinylated Proteins

This protocol is based on the selective reaction of aldehydes with the γ-aminothiol group of N-homocysteinylated lysine residues under mildly acidic conditions.[1][2]

  • Sample Preparation: Prepare your protein sample (e.g., plasma, cell lysate) in a suitable buffer.

  • Labeling Reaction:

    • Adjust the pH of the sample to between 3 and 5.

    • Add the aldehyde-containing tag (e.g., biotin-aldehyde or rhodamine-aldehyde).

    • Incubate at 25°C. The reaction time may need to be optimized.

  • Quenching (Optional): The reaction can be quenched if necessary.

  • Downstream Analysis: The labeled proteins can now be analyzed by SDS-PAGE followed by in-gel fluorescence scanning (for fluorescent tags) or Western blotting and detection with streptavidin-HRP (for biotin tags).

Quantitative Data Summary
Detection Method Analyte Sample Type Reported Detection Limit/Modification Level Reference
Fluorescence LabelingN-Hcy MyoglobinPurified Protein~80 ng (4.7 pmol)[1]
Chemical Labeling/Western BlotN-Hcy HemoglobinHuman Hemoglobin1.4% N-homocysteinylation[1]
Chemical Labeling/Western BlotN-Hcy HemoglobinRat Hemoglobin8.2% N-homocysteinylation[1]
Mass SpectrometryN-Hcy AlbuminHuman PlasmaLys-525 is a predominant site of in vivo N-homocysteinylation.[5]

Visualizations

Experimental_Workflow_Chemical_Labeling Workflow for Chemical Detection of N-Hcy Proteins cluster_prep Sample Preparation cluster_labeling Chemical Labeling cluster_analysis Downstream Analysis ProteinSample Protein Sample (e.g., Plasma, Lysate) Acidification Adjust to Mildly Acidic pH (3-5) ProteinSample->Acidification Step 1 AddTag Add Aldehyde Tag (Biotin or Fluorescent) Acidification->AddTag Step 2 Incubation Incubate at 25°C AddTag->Incubation Step 3 SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Step 4 MassSpec Affinity Enrichment & LC-MS/MS Incubation->MassSpec Alternative Step 4 WesternBlot Western Blot (for Biotin Tag) SDS_PAGE->WesternBlot Fluorescence In-Gel Fluorescence (for Fluorescent Tag) SDS_PAGE->Fluorescence

Caption: Workflow for the chemical detection of N-Hcy proteins.

Troubleshooting_Logic_Western_Blot Troubleshooting Logic for Western Blotting N-Hcy Proteins Start Western Blot Result NoSignal Problem: No Signal Start->NoSignal HighBg Problem: High Background Start->HighBg GoodSignal Good Result Start->GoodSignal CheckLabeling Check Labeling Efficiency? (pH, Reagents) NoSignal->CheckLabeling Possible Cause CheckBlocking Optimize Blocking? (Buffer, Time) HighBg->CheckBlocking Possible Cause CheckTransfer Verify Protein Transfer? (Ponceau Stain) CheckLabeling->CheckTransfer If Labeling OK CheckDetection Check Detection Reagent? (Streptavidin-HRP) CheckTransfer->CheckDetection If Transfer OK CheckWashing Increase Washing? (Volume, Duration) CheckBlocking->CheckWashing If Blocking OK CheckAntibody Titrate Detection Reagent? CheckWashing->CheckAntibody If Washing OK

Caption: Troubleshooting logic for Western blotting of N-Hcy proteins.

Signaling_Pathway_Homocysteine Metabolic Pathway of N-Homocysteinylation Methionine Methionine Homocysteine Homocysteine (Hcy) Methionine->Homocysteine Metabolism Hcy_TL Homocysteine Thiolactone (Hcy TL) Homocysteine->Hcy_TL Metabolic Error/ Excess Hcy Hcy_TL->Homocysteine Hydrolysis N_Hcy_Protein N-Homocysteinylated Protein Hcy_TL->N_Hcy_Protein Acylation of Lysine ε-amino group Protein Protein (with Lysine) Protein->N_Hcy_Protein PON1 PON1 PON1->Hcy_TL Inhibits formation by hydrolyzing Hcy TL

Caption: Metabolic pathway leading to protein N-homocysteinylation.

References

strategies to minimize racemization with DL-Homocysteine thiolactone in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing DL-Homocysteine thiolactone in peptide synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges, with a primary focus on minimizing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in peptide synthesis?

A1: Racemization is the process that converts an enantiomerically pure substance into a mixture containing equal amounts of both L- and D-enantiomers, creating a racemate. In peptide and drug development, this is a major concern as different enantiomers of a chiral molecule can exhibit varied pharmacological activities, potencies, and toxicities. The formation of an unintended enantiomer can decrease the therapeutic efficacy of a peptide drug and introduce harmful side effects. Therefore, maintaining strict stereochemical control is essential.[1]

Q2: Why is Homocysteine, like Cysteine and Histidine, particularly susceptible to racemization?

A2: Amino acids like homocysteine, cysteine, and histidine are highly prone to racemization during peptide synthesis.[1][2] This susceptibility is due to the mechanism of carboxyl group activation required for peptide bond formation. The activation process can lead to the formation of a planar oxazolone intermediate. The alpha-proton (α-H) on this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry. Upon re-protonation, both L- and D-isomers can be formed.[3][4]

Q3: What is the primary mechanism of racemization during peptide coupling?

A3: The predominant mechanism for racemization during peptide synthesis is through the formation of an oxazol-5(4H)-one intermediate.[4] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The activated intermediate can cyclize to form the oxazolone. The α-hydrogen of the oxazolone is highly acidic and susceptible to abstraction by bases present in the reaction mixture. The resulting planar carbanion can be reprotonated from either side, leading to a mixture of L and D enantiomers.[3][4]

Q4: How do coupling reagents and additives influence racemization?

A4: Coupling reagents activate the carboxylic acid for amide bond formation, but this very activation can promote racemization. To counteract this, additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and 6-Cl-HOBt are crucial.[2][3][5][6] These additives react with the activated amino acid to form an active ester intermediate. This ester is less prone to forming the problematic oxazolone intermediate and couples efficiently with the amine component, thereby suppressing racemization.[1][5] Aminium/uronium-based reagents like HATU and HBTU, when used with additives, provide high coupling efficiency with minimal racemization.[5][7]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
High percentage of D-isomer detected in the final peptide. 1. Inappropriate Coupling Reagent/Additive Combination: Carbodiimide reagents (DCC, DIC) used without additives are known to cause significant racemization.[4][5]Action: Switch to an aminium/uronium salt coupling reagent like HATU or HBTU. Always use an additive such as HOBt or HOAt to suppress racemization.[2][5] The combination of DIC with an equivalent of HOBt is a well-established method to minimize this issue.[5]
2. Strong or Sterically Hindered Base: The choice and amount of base used can significantly impact racemization.[3] Bases like DIEA can promote oxazolone formation.Action: Use a weaker or non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine, especially for sensitive residues.[3][8] Ensure no more than the stoichiometric amount of base is used.
3. Elevated Reaction Temperature: Higher temperatures accelerate the rate of both coupling and racemization.Action: Perform the coupling reaction at a reduced temperature. Starting the activation at 0°C or even lower (e.g., -15°C) before allowing it to slowly warm to room temperature can significantly reduce racemization.
Low coupling efficiency for the homocysteine residue. 1. Steric Hindrance: The bulkiness of protecting groups or adjacent residues can slow down the coupling reaction.Action: Increase the coupling time or switch to a more potent coupling reagent like HATU or COMU.[7] Microwave-assisted synthesis can also be employed to enhance coupling efficiency.[2]
2. Aggregation: Peptide chain aggregation on the solid support can prevent reagents from reaching the reaction site.Action: Switch to a more polar solvent system (e.g., NMP or DMSO/NMP mixtures).[2] Incorporating pseudoprolines or using chaotropic salts can also disrupt aggregation.[2]
Side reactions involving the thiol group. 1. Oxidation: The free thiol group of homocysteine is susceptible to oxidation, forming disulfide bonds.Action: Ensure all solvents are properly degassed. Conduct the synthesis under an inert atmosphere (Nitrogen or Argon). If oxidation persists, the oxidized peptide can potentially be reduced post-synthesis.[2]
2. Unwanted Thiolactone Ring Opening: The thiolactone is reactive towards nucleophiles, including the amine of the incoming amino acid.[9]Action: This is the desired reaction for coupling. However, ensure that the N-terminal amine of the peptide chain is fully deprotected and available for reaction to avoid side reactions with other nucleophiles.

Data Hub: Racemization Levels with Different Coupling Methods

The selection of coupling reagents and additives is paramount in controlling the chiral integrity of the C-terminal amino acid. The following table summarizes reported racemization levels for sensitive amino acids under various coupling conditions, providing a comparative basis for method selection.

Coupling ReagentAdditiveBaseRacemization (%)Amino AcidNotes
HBTU-DIEAHighFmoc-Ser(tBu)-OHConventional reagents can lead to significant epimerization.[4]
HATU-DIEAHighFmoc-Ser(tBu)-OHDespite being a potent activator, HATU can cause racemization without proper control.[4]
PyBOP-DIEAHighFmoc-Ser(tBu)-OHPhosphonium salt reagents are not immune to causing racemization.[4]
DCC-DIEAHighFmoc-Ser(tBu)-OHCarbodiimides without additives are known to cause high levels of racemization.[4]
DICHOBt-LowGeneralThe addition of HOBt forms an active ester that significantly suppresses racemization.[5]
TSTUCuCl₂-EliminatedC-terminal N-methyl amino acidThis combination is reported to eliminate racemization for this specific type of residue.[5]
HATU-CollidineLowAlanineChanging the base from DIEA to a weaker base like collidine can reduce racemization.[4]
HBTU-CollidineNot ObservedAlanineHBTU with collidine showed no racemization in a specific cyclization study.[4]
YnamidesNoneNoneNot DetectedChiral Carboxylic AcidsNovel ynamide reagents have been shown to avoid base-induced racemization entirely.[10]

Experimental Protocols

Protocol: Standard Coupling of Fmoc-Protected Amino Acid using DIC/HOBt

This protocol outlines a standard method for coupling an Fmoc-protected amino acid, which can be adapted for homocysteine thiolactone derivatives, with a focus on minimizing racemization.

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in dimethylformamide (DMF) for 30 minutes. Drain the DMF.

  • Amino Acid Preparation: In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HOBt in DMF.

  • Activation: Cool the amino acid solution to 0°C in an ice bath. Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the solution. Allow the activation to proceed for 10-15 minutes at 0°C. A white precipitate of diisopropylurea (DIU) may form.

  • Coupling: Add the activated amino acid solution to the prepared resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction completion using a ninhydrin test.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove excess reagents and the DIU byproduct.

  • Deprotection: Proceed with the standard Fmoc-deprotection protocol (e.g., 20% piperidine in DMF) to prepare for the next coupling cycle.

Protocol: Coupling using HATU/NMM

This protocol is suitable for difficult couplings or when using sterically hindered amino acids, employing a potent activator with a weaker base to mitigate racemization.

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in DMF for 30 minutes. Drain the DMF.

  • Reagent Solution Preparation: In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 2.9 equivalents of HATU in DMF.

  • Coupling: Add the reagent solution to the resin. Immediately add 6 equivalents of N-methylmorpholine (NMM) to initiate the reaction.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. Monitor the coupling progress via a ninhydrin test.

  • Washing: After completion, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Deprotection: Proceed with the next Fmoc-deprotection step.

Visual Guides

Racemization Mechanism and Suppression Strategy

The following diagram illustrates the two potential pathways following the activation of a protected amino acid: the desired peptide bond formation versus the undesirable racemization pathway through an oxazolone intermediate. It also highlights the critical role of additives like HOBt.

G cluster_activation Activation Step cluster_racemization Racemization cluster_suppression Suppression Strategy A Nα-Protected Amino Acid (L-configuration) B Activated Intermediate A->B + Coupling Reagent (e.g., DIC) C Desired Pathway: Peptide Bond Formation B->C + Peptide-Resin (R-NH2) + HOBt Active Ester D Undesired Pathway: Oxazolone Formation B->D - HOBt + Base H HOBt Active Ester B->H + HOBt E Oxazolone Intermediate (Planar) D->E F Racemic Mixture (L- and D-Peptide) E->F + Base (Proton Abstraction) + Reprotonation G HOBt Additive H->C + Peptide-Resin (R-NH2) (Faster Coupling, Less Racemization)

Caption: Racemization vs. Peptide Bond Formation Pathways.

Troubleshooting Workflow for High Racemization

This workflow provides a logical sequence of steps to diagnose and resolve issues of high racemization observed during peptide synthesis.

G start Problem: High Racemization Detected in Peptide q1 Are you using a carbodiimide (DCC/DIC) without an additive? start->q1 sol1 Solution: Add 1 equivalent of HOBt or HOAt to the coupling step. q1->sol1 Yes q2 What base are you using? q1->q2 No end Re-analyze Peptide for Chiral Purity sol1->end sol2 Solution: Switch to a weaker base like NMM or 2,4,6-collidine. q2->sol2 DIEA or other strong/hindered base q3 What is the coupling temperature? q2->q3 NMM or other weak base sol2->end sol3 Solution: Perform activation and coupling at a lower temperature (0°C). q3->sol3 Room Temp or Elevated q3->end 0°C or below sol3->end

Caption: Troubleshooting workflow for racemization issues.

References

safe handling and disposal procedures for DL-Homocysteine thiolactone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling protocols, and disposal procedures for DL-Homocysteine thiolactone hydrochloride (CAS No: 6038-19-3).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound hydrochloride?

A1: this compound hydrochloride is categorized as a skin and eye irritant.[1][2] It can cause skin irritation (H315) and serious eye irritation (H319).[1][2] Always handle this compound with appropriate personal protective equipment.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure safety, it is mandatory to use eye shields or safety goggles, protective gloves, and a lab coat.[1][2] In cases where dust may be generated, a suitable respirator (such as an N95 type) should be used.[1][3]

Q3: What should I do in case of accidental exposure?

A3:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][4][5] Seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1][5] If skin irritation occurs, get medical advice.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]

  • Ingestion: Do NOT induce vomiting.[1][4][5] Rinse mouth with water and drink plenty of water.[2][4][5] Seek immediate medical attention.[2][4]

Q4: How should I store this compound hydrochloride?

A4: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] The compound is sensitive to air, moisture, and light, so it is advisable to store it under an inert gas. Recommended storage temperatures can be found on the product label, with some suppliers recommending 4°C for short-term storage and -20°C or -80°C for long-term storage of solutions.[1][6]

Q5: What are the known incompatibilities for this chemical?

A5: Avoid contact with strong oxidizing agents.[4][7][8]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Compound has discolored or clumped Improper storage, exposure to moisture or light.[2]Discard the reagent following proper disposal protocols. Ensure future storage is in a tightly sealed container in a cool, dry, and dark place, potentially under inert gas.[2]
Skin or eye irritation during handling Inadequate PPE or accidental exposure.Immediately follow the first aid measures outlined in Q3. Review and reinforce PPE requirements with all lab personnel. Ensure proper use of fume hoods or ventilated areas.[1][2]
Spill of the solid compound Accidental mishandling.For minor spills, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[4][8] For major spills, evacuate the area and ensure adequate ventilation.[1][2] Wear appropriate PPE during cleanup.[1][2]

Quantitative Data Summary

PropertyValueSource
Appearance White powder/solid[4][5][7]
Melting Point 199 - 203 °C[4][5][7]
pH 2.6 (100 g/L aqueous solution)[4][5][7]
Molecular Formula C4H7NOS·HCl[4]
Molecular Weight 153.63 g/mol [4]

Experimental Protocols

Protocol for Safe Handling
  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1][2]

  • Personal Protective Equipment: Don the required PPE, including a lab coat, chemical-resistant gloves, and safety goggles with side shields.[1][2]

  • Weighing and Transfer: When weighing, minimize the creation of dust. Use a spatula to carefully transfer the solid.

  • In Use: Avoid all personal contact, including inhalation of any dust.[8] Do not eat, drink, or smoke in the handling area.[1][2]

  • Post-Handling: Wash hands and face thoroughly after handling.[1][2] Clean the work area and any equipment used.

Protocol for Disposal
  • Waste Collection: Collect waste material in its original container or a suitable, labeled waste container. Do not mix with other waste.

  • Container Handling: Handle uncleaned containers as you would the product itself.

  • Disposal: All waste must be disposed of in accordance with national, state, and local regulations.[1] Consult with your institution's environmental health and safety office for specific guidance.

Visualizations

G Safe Handling and Disposal Workflow for this compound hydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_area Work in Ventilated Area don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh Weigh and Transfer Compound don_ppe->weigh Proceed to Handling exp Perform Experiment weigh->exp decon Decontaminate Work Area exp->decon Experiment Complete collect_waste Collect Waste in Labeled Container exp->collect_waste Generate Waste wash Wash Hands Thoroughly decon->wash dispose Dispose via Approved Channels wash->dispose If waste is ready for disposal collect_waste->dispose

Caption: Workflow for safe handling and disposal.

References

Technical Support Center: Optimization of Protein N-Homocysteinylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-homocysteinylation of proteins.

Troubleshooting Guide

This guide addresses common issues encountered during protein N-homocysteinylation experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low or no N-homocysteinylation detected Inefficient reaction conditions: Incorrect pH, temperature, or incubation time.Optimize reaction parameters. Refer to the "Key Reaction Parameters" table below for recommended ranges. Start with a pH around 7.4-8.0 and a temperature of 37°C for overnight incubation.[1][2][3]
Low concentration of homocysteine thiolactone (Hcy TL): Insufficient Hcy TL to drive the reaction forward.Increase the molar excess of Hcy TL to the protein. A 10-fold molar excess is a good starting point.[4] For some proteins, concentrations up to 100-200 mM Hcy TL have been used.[5][6]
Protein structure: The lysine residues may be inaccessible or buried within the protein's three-dimensional structure.Consider using a denaturant like 4M urea in your reaction buffer to unfold the protein and increase the accessibility of lysine residues.[5] However, be aware that this will likely impact the protein's biological activity.
Degradation of Hcy TL: Hcy TL can hydrolyze, especially at higher pH and temperature.Prepare Hcy TL solutions fresh before each experiment. While stable for about 24 hours under physiological conditions, minimizing storage time is recommended.[2]
Ineffective detection method: The method used to detect the modification may not be sensitive enough.Use a more sensitive detection method. Consider chemical tagging with biotin or fluorescent aldehydes for subsequent Western blotting or mass spectrometry for direct identification of modification sites.[1][7][8]
Protein precipitation or aggregation during the reaction High degree of modification: Extensive N-homocysteinylation can alter protein structure and lead to aggregation.[3][9]Reduce the concentration of Hcy TL or the reaction time to decrease the extent of modification.
Reaction buffer incompatibility: The buffer composition may not be optimal for your specific protein's stability.Ensure the buffer composition and pH are suitable for maintaining the solubility of your target protein throughout the incubation period.
Oxidation: The newly introduced thiol groups from homocysteinylation can form disulfide bonds, leading to aggregation.[4]Include a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) in your reaction buffer to prevent disulfide bond formation. A concentration of 1-2 mM TCEP is often used.[1]
Difficulty in quantifying the extent of N-homocysteinylation Lack of a reliable quantification method: Inability to accurately measure the number of modified lysine residues.Utilize Ellman's reagent (DTNB) to quantify the free sulfhydryl groups introduced by N-homocysteinylation.[2][10][11] Alternatively, use mass spectrometry to identify and quantify modified peptides.[1] Complete protein hydrolysis followed by HPLC can also be used to quantify total homocysteine.[12]
Variability in results between experiments Inconsistent reaction setup: Minor variations in pH, temperature, or reagent concentrations.Maintain strict control over all reaction parameters. Prepare fresh reagents and calibrate instruments regularly.
Batch-to-batch variation of Hcy TL: Differences in the quality or purity of Hcy TL.Use Hcy TL from a reliable supplier and consider performing a quality control check on new batches.

Frequently Asked Questions (FAQs)

General Concepts

What is protein N-homocysteinylation?

Protein N-homocysteinylation is a non-enzymatic post-translational modification where the reactive metabolite of homocysteine, homocysteine thiolactone (Hcy TL), acylates the primary amino groups of proteins.[1][13] This typically occurs on the ε-amino group of lysine residues and the N-terminal α-amino group, forming a stable amide bond and introducing a free sulfhydryl group.[2][7]

Why is the optimization of this reaction important?

Optimizing the reaction conditions is crucial for achieving a desired and reproducible degree of modification. This is essential for studying the functional and structural consequences of N-homocysteinylation, as well as for the development of therapeutic proteins or diagnostic tools. Inefficient modification can lead to inconclusive results, while excessive modification can cause protein aggregation and loss of function.[3][9]

Reaction Conditions

What is the optimal pH for N-homocysteinylation?

The optimal pH is generally in the range of 7.4 to 8.0.[1][2][3] The reaction rate is dependent on the deprotonation of the lysine amino group, which is favored at slightly alkaline pH. However, higher pH can also increase the rate of Hcy TL hydrolysis. Some studies have reported successful modification at a more acidic pH of 3.0 for specific proteins like nisin.[5]

What is the recommended temperature for the reaction?

A temperature of 37°C is commonly used for N-homocysteinylation reactions, often with overnight incubation.[2][3][4] Some protocols use room temperature (around 25°C) for 24 hours.[1] Higher temperatures can increase the reaction rate but may also lead to protein denaturation and increased Hcy TL degradation.[14][15][16]

What concentration of Homocysteine Thiolactone (Hcy TL) should I use?

The concentration of Hcy TL is a critical parameter. A molar excess of Hcy TL over the protein is required. A 10-fold molar excess is a common starting point.[4] However, the optimal concentration can range from micromolar to millimolar concentrations (e.g., 100-200 mM) depending on the protein and the desired degree of modification.[2][3][5][6]

How long should the incubation be?

Incubation times can vary from a few hours to overnight (12-24 hours).[1][2][3][4][6] Longer incubation times generally lead to a higher degree of modification, but this needs to be balanced with the stability of the protein and Hcy TL under the reaction conditions.

Experimental Design & Analysis

How can I remove unreacted Hcy TL after the reaction?

Unreacted Hcy TL can be removed by methods such as dialysis, size-exclusion chromatography (e.g., Sephadex G-150), or precipitation of the protein with trichloroacetic acid (TCA).[2][10][11][17]

What are the best methods to confirm N-homocysteinylation?

Confirmation can be achieved through several methods:

  • Mass Spectrometry: This is the most definitive method to identify the specific lysine residues that have been modified.[1]

  • Ellman's Assay: This colorimetric assay quantifies the free sulfhydryl groups introduced by the modification.[2][10][11]

  • Western Blotting: After tagging the modified protein with a biotin-aldehyde or fluorescent-aldehyde, it can be detected by Western blotting.[7]

  • SDS-PAGE: An increase in the molecular weight of the protein may be observable on an SDS-PAGE gel, although this is not always definitive for smaller modifications.

Key Reaction Parameters and Protocols

Summary of Reaction Conditions

The following table summarizes typical ranges for key reaction parameters based on published literature.

Parameter Typical Range Notes
Protein Concentration 2 - 20 mg/mLDependent on the specific protein's solubility and experimental goals.[1][5]
Hcy TL Concentration 10 µM - 200 mMA wide range has been reported; optimization is crucial.[2][3][4][5][6]
Molar Ratio (Hcy TL:Protein) 10:1 to >1000:1Higher ratios generally lead to higher modification levels.[4]
pH 7.4 - 8.0A slightly alkaline pH is generally optimal.[1][2][3] Some exceptions exist.[5]
Temperature 25°C - 37°C37°C is most common.[1][2][3][4]
Incubation Time 6 - 24 hoursOvernight incubation is frequently used.[2][3][4][5]
Buffer Phosphate or Bicarbonatee.g., 0.05 M potassium phosphate or 100 mM ammonium bicarbonate.[1][2][3]
Additives 1-2 mM TCEPTo prevent disulfide bond formation.[1]
Detailed Experimental Protocol: General N-Homocysteinylation of a Protein

This protocol provides a general starting point for the N-homocysteinylation of a target protein.

  • Protein Preparation:

    • Dissolve the target protein in the chosen reaction buffer (e.g., 0.05 M potassium phosphate, pH 7.4) to a final concentration of 2 mg/mL.[2][3]

    • If aggregation is a concern, include 1-2 mM TCEP in the buffer.[1]

  • Hcy TL Solution Preparation:

    • Prepare a stock solution of Hcy TL in the same reaction buffer immediately before use.

  • Reaction Setup:

    • Add the Hcy TL stock solution to the protein solution to achieve the desired final molar excess (e.g., a 10-fold molar excess).[4]

    • Incubate the reaction mixture at 37°C with gentle agitation for 12-18 hours.[2][3][4]

  • Removal of Unreacted Hcy TL:

    • After incubation, remove the unreacted Hcy TL by dialysis against the reaction buffer or by using a desalting column. Alternatively, precipitate the protein with 10% trichloroacetic acid (TCA), centrifuge to collect the protein pellet, and resolubilize the pellet in a suitable buffer.[2][10][11]

  • Analysis of N-Homocysteinylation:

    • Quantify the extent of modification using Ellman's assay to measure the introduced free sulfhydryl groups.[2][10][11]

    • Confirm the modification by mass spectrometry analysis of the intact protein or its tryptic digest to identify modified lysine residues.[1]

Visualizations

N_Homocysteinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Target Protein Incubation Incubation (37°C, 12-24h) Protein->Incubation Add HcyTL Hcy TL Solution HcyTL->Incubation Add Purification Removal of unreacted Hcy TL Incubation->Purification Analysis Quantification & Confirmation Purification->Analysis

Caption: Experimental workflow for protein N-homocysteinylation.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Protein Protein-Lysine (R-NH2) ModifiedProtein N-Homocysteinylated Protein (R-NH-CO-CH(NH2)-CH2-CH2-SH) Protein->ModifiedProtein Acylation HcyTL Homocysteine Thiolactone HcyTL->ModifiedProtein

Caption: Chemical reaction of protein N-homocysteinylation.

References

Technical Support Center: Purifying Synthetic DL-Homocysteine Thiolactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic DL-Homocysteine thiolactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic this compound?

A1: Common impurities can include unreacted starting materials such as DL-methionine or N-acetyl homocysteine thiolactone, by-products from the synthesis reaction, residual solvents, metal impurities, and pigments.[1] The specific impurities will depend on the synthetic route employed.

Q2: My purified this compound has a persistent color. How can I remove it?

A2: Colored impurities, often pigments, can be removed by treating the solution with activated carbon.[1] The crude product is dissolved in a suitable solvent, activated carbon is added, and the mixture is stirred before being filtered to remove the carbon and the adsorbed impurities.

Q3: After recrystallization, the yield of my this compound is very low. What can I do to improve it?

A3: Low yield during recrystallization can be due to several factors. Ensure you are using a minimal amount of hot solvent to dissolve the crude product completely. Cooling the solution slowly and allowing sufficient time for crystallization can improve crystal formation and yield. Additionally, placing the solution at a low temperature (-5 to 5 °C) for an extended period (5 to 10 hours) can enhance crystallization.[1]

Q4: How can I remove inorganic salts, such as sodium ions, from my product?

A4: Cation exchange resins are effective for removing inorganic cations like sodium ions.[2] The crude product containing the salt is dissolved in an appropriate solvent and passed through a column packed with a suitable cation exchange resin. The eluate containing the purified product is then collected.

Q5: What is the recommended solvent for recrystallizing this compound hydrochloride?

A5: Methanol is a commonly used and effective solvent for the recrystallization of this compound hydrochloride, often yielding high purity (99%) product.[3] Water can also be used for recrystallization.[2]

Q6: How can I confirm the purity of my final product?

A6: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC)[1][3], Nuclear Magnetic Resonance (NMR) spectroscopy[3], and Gas Chromatography-Mass Spectrometry (GC-MS)[4].

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of synthetic this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Purity after Recrystallization - Incomplete removal of impurities.- Co-crystallization of impurities with the product.- Perform a second recrystallization.- Try a different recrystallization solvent or a solvent mixture.- Pretreat the crude product with activated carbon to remove colored impurities before recrystallization.[1]
Product Fails to Crystallize - Solution is not supersaturated.- Presence of impurities inhibiting crystallization.- Incorrect solvent.- Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure product.- Cool the solution to a lower temperature for a longer duration.[1]- Purify the crude product by another method (e.g., column chromatography) before recrystallization.
Oily Product Instead of Crystals - Melting point of the product is lower than the boiling point of the solvent.- Presence of significant impurities.- Use a lower boiling point solvent for recrystallization.- Attempt to crystallize from a more dilute solution.- Purify the crude material using column chromatography before attempting recrystallization.
Presence of Metal Impurities - Contamination from reagents or reaction vessels.- Use of metal electrodes in electrochemical synthesis.[1]- Use a cation exchange resin to remove metal ions.[2]- Ensure high-purity reagents and clean glassware.- If using electrochemical synthesis, consider using non-metallic electrodes like graphite.[1]

Experimental Protocols

Recrystallization of this compound Hydrochloride from Methanol
  • Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of hot methanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 10-15 minutes.

  • Filtration: Hot filter the solution to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For enhanced crystallization, cool the solution in an ice bath or refrigerator (-5 to 5 °C) for several hours.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. A purity of 99% can be achieved with this method.[3]

Purification using Cation Exchange Resin
  • Resin Preparation: Prepare a column with a suitable cation exchange resin according to the manufacturer's instructions.

  • Sample Loading: Dissolve the crude product containing sodium ions in an appropriate aqueous solvent.

  • Elution: Pass the dissolved sample through the resin column.

  • Collection: Collect the eluate which now contains the purified product, free of sodium ions.

  • Product Isolation: Adjust the pH of the eluate to 1 with concentrated hydrochloric acid and then concentrate under vacuum to obtain the this compound hydrochloride.[2]

Visualizations

Troubleshooting Workflow for this compound Purification

Troubleshooting_Workflow_for_DL-Homocysteine_Thiolactone_Purification Troubleshooting Workflow for this compound Purification start Crude Synthetic This compound recrystallization Recrystallization (e.g., from Methanol) start->recrystallization purity_check1 Check Purity (HPLC, NMR) recrystallization->purity_check1 pass1 Purity > 99% purity_check1->pass1 Yes fail1 Purity < 99% purity_check1->fail1 No final_product Pure DL-Homocysteine Thiolactone pass1->final_product troubleshoot Troubleshooting fail1->troubleshoot color_issue Colored Impurities? troubleshoot->color_issue activated_carbon Treat with Activated Carbon color_issue->activated_carbon Yes salt_issue Inorganic Salt Impurities? color_issue->salt_issue No activated_carbon->recrystallization ion_exchange Cation Exchange Chromatography salt_issue->ion_exchange Yes other_impurities Other Impurities salt_issue->other_impurities No ion_exchange->recrystallization column_chromatography Consider Column Chromatography other_impurities->column_chromatography column_chromatography->recrystallization Purification_Steps_Relationship Logical Relationship of Purification Steps crude_product Crude Product optional_pretreatment Optional Pre-treatment crude_product->optional_pretreatment If colored or contains salts primary_purification Primary Purification (Recrystallization) crude_product->primary_purification Directly if relatively clean optional_pretreatment->primary_purification Leads to analysis Purity Analysis (HPLC/NMR) primary_purification->analysis Followed by further_purification Further Purification (If needed) analysis->further_purification If purity is low final_product Final Pure Product analysis->final_product If purity is high further_purification->primary_purification Iterate with

References

Technical Support Center: Improving the Sensitivity of Assays for Homocysteine Thiolactone (HTL) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for homocysteine thiolactone (HTL) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of HTL measurements in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for measuring homocysteine thiolactone?

A1: The primary methods for quantifying homocysteine thiolactone include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and immunoassay techniques like ELISA.[1][2][3][4] Newer methods, such as automated flow methods with fluorimetric detection, are also being developed for high-throughput analysis.[1]

Q2: Why is sample preparation critical for sensitive HTL measurement?

A2: Biological matrices like plasma and urine are complex and contain numerous substances that can interfere with HTL detection.[1][5] Proper sample preparation, such as ultrafiltration to remove macromolecules and solid-phase or liquid-liquid extraction, is crucial to minimize matrix effects, reduce background noise, and concentrate the analyte, thereby improving assay sensitivity and accuracy.[2][3][6]

Q3: What is the typical physiological concentration range of HTL in human plasma?

A3: In healthy individuals, plasma HTL concentrations are generally low, with reported values varying from undetectable to around 35 nM.[6][7] Due to these low endogenous levels, highly sensitive assays are required for accurate quantification.

Q4: How does homocysteine interfere with HTL measurement, and how can this be addressed?

A4: Homocysteine (Hcy) is structurally similar to HTL and can interfere with its measurement, especially in assays where HTL is hydrolyzed to Hcy for detection.[1] To address this, some methods employ a separation step prior to analysis. For instance, fluorosurfactant-capped gold nanoparticles have been used to selectively aggregate and remove Hcy, leaving HTL in the solution for quantification.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during HTL assays. The issues are categorized by the analytical technique.

High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Interaction with active sites on the column. 2. Column overload. 3. Inappropriate mobile phase pH or buffer concentration.[8] 4. Column void.[9]1. Use a column with high-purity silica or a different stationary phase. Add a competing base to the mobile phase. 2. Reduce the sample injection volume or dilute the sample. 3. Optimize the mobile phase pH to ensure HTL is in a single ionic state. Ensure adequate buffer capacity.[8] 4. Replace the column.
Shifting Retention Times 1. Inconsistent mobile phase composition.[10] 2. Fluctuations in column temperature.[8] 3. Column degradation or contamination.[10] 4. Changes in flow rate.1. Prepare fresh mobile phase daily and ensure proper mixing. Premix solvents if possible. 2. Use a column oven to maintain a constant temperature. 3. Implement a column cleaning protocol or replace the guard column/column. 4. Check the pump for leaks and ensure it is properly primed.
Low Sensitivity/Poor Signal-to-Noise 1. Suboptimal detector wavelength or settings. 2. Insufficient sample cleanup leading to matrix interference. 3. Low derivatization efficiency (for fluorescence detection).[6]1. Optimize detector parameters based on HTL's absorbance or fluorescence spectrum. For UV detection, 240 nm is often used.[3][11] 2. Enhance sample preparation using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][6] 3. Optimize derivatization reaction conditions (e.g., pH, temperature, reagent concentration).
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Potential Cause(s) Recommended Solution(s)
No or Low Peak Intensity 1. Inefficient derivatization. 2. Sample degradation in the injector. 3. Leak in the GC-MS system.[12] 4. Column installation issues.[12]1. Optimize derivatization conditions (reagent, temperature, time). 2. Use a lower injector temperature or a faster injection speed. 3. Perform a leak check, especially around the inlet and column fittings. 4. Ensure the column is installed at the correct depth in the injector and detector.[12]
Peak Tailing 1. Active sites in the liner or column.[13] 2. Column contamination.1. Use a deactivated liner and a high-quality, low-bleed GC column.[12] 2. Bake out the column or trim the front end.
High Background Noise 1. Column bleed.[13] 2. Contaminated carrier gas or gas lines. 3. Septum bleed.1. Use a low-bleed MS-certified column. Condition the column properly.[12] 2. Use high-purity carrier gas and install gas purifiers. 3. Use a high-quality, low-bleed septum.
Immunoassays (ELISA)
Problem Potential Cause(s) Recommended Solution(s)
High Background/Low Signal 1. Insufficient washing. 2. Non-specific binding of antibodies. 3. Reagent deterioration.[14]1. Increase the number of wash steps or the volume of wash buffer. 2. Add a blocking agent to the sample diluent. 3. Check the expiration dates of all reagents and store them properly.
High Coefficient of Variation (CV%) 1. Inconsistent pipetting technique.[15] 2. Temperature gradients across the plate. 3. Improper mixing of reagents.1. Use calibrated pipettes and ensure consistent technique. 2. Allow all reagents and the plate to reach room temperature before starting the assay. Incubate the plate in a stable temperature environment. 3. Ensure all reagents are thoroughly mixed before use.
No or Weak Signal 1. Incorrect reagent addition sequence. 2. Inactive enzyme conjugate or substrate. 3. Insufficient incubation time.1. Carefully follow the protocol for the order of reagent addition.[4] 2. Use fresh or properly stored reagents. 3. Ensure incubation times are as specified in the protocol.

Quantitative Data Summary

The following table summarizes the performance characteristics of various published methods for HTL measurement.

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Linear Range Reference
HPLC-FluorescenceHuman Plasma0.36 nM--[6]
GC-MS (NCI)Human Plasma1.7 nmol/L5.2 nmol/LUp to 40 nmol/L[2]
GC-MSHuman Urine0.005 nmol/mL0.01 nmol/mL0.01-0.20 nmol/mL[16]
Automated Flow-FluorimetryAqueous Solution100 nmol/L--[1]
Automated Flow-FluorimetryUrine (diluted)> 2 µmol/L--[1]
CZE-SDMEHuman Urine0.04 µmol/L0.1 µmol/L0.1-0.5 µmol/L[11]
HPLC-UVBiological Samples5 pmol--[3]

Experimental Protocols & Workflows

Signaling Pathway of Homocysteine Thiolactone Formation

Homocysteine thiolactone is formed from homocysteine through an error-editing mechanism by methionyl-tRNA synthetase (MetRS).[7] This pathway is a crucial step in homocysteine metabolism and its potential toxicity.

cluster_correct_pathway Correct Pathway cluster_error_pathway Error-Editing Pathway Met Methionine MetAMP Met-AMP Met->MetAMP + MetRS, ATP Hcy Homocysteine HcyAMP Hcy-AMP Hcy->HcyAMP + MetRS, ATP MetRS Methionyl-tRNA synthetase (MetRS) ATP ATP PPi PPi + AMP MetAMP->Met Hydrolysis Met_tRNA Met-tRNA-Met MetAMP->Met_tRNA + tRNA-Met HcyAMP->Hcy Hydrolysis HTL Homocysteine Thiolactone HcyAMP->HTL Cyclization tRNAMet tRNA-Met N_Hcy_Protein N-homocysteinylated Protein HTL->N_Hcy_Protein + Protein Lysine Residue Protein Protein

Figure 1. Formation of Homocysteine Thiolactone via the Error-Editing Pathway of MetRS.
General Workflow for HTL Measurement by HPLC

This workflow outlines the key steps for quantifying HTL using HPLC, often involving derivatization for enhanced detection sensitivity.

start Start sample Biological Sample (Plasma, Urine) start->sample preprocess Sample Pre-processing (e.g., Ultrafiltration) sample->preprocess extract Extraction (SPE or LLE) preprocess->extract derivatize Derivatization (e.g., with OPA) extract->derivatize hplc HPLC Separation derivatize->hplc detect Detection (Fluorescence/UV) hplc->detect quant Quantification detect->quant end End quant->end

Figure 2. General Experimental Workflow for HPLC-based HTL Measurement.
Detailed Protocol: HPLC with Fluorescence Detection for HTL in Plasma

This protocol is adapted from a method for sensitive HTL determination in human plasma.[6]

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Centrifuge at 4°C to remove any precipitates.

    • Perform ultrafiltration to separate macromolecules.

  • Extraction:

    • Extract the ultrafiltrate with a chloroform/methanol mixture to selectively isolate HTL.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample onto a cation exchange microbore column.

    • Perform isocratic elution with an appropriate mobile phase.

  • Post-Column Derivatization and Detection:

    • After separation on the column, the eluent is mixed with a derivatizing agent, o-phthaldialdehyde (OPA), in an alkaline medium.

    • Monitor the fluorescence of the resulting derivative.

General Workflow for HTL Measurement by GC-MS

This workflow illustrates the typical procedure for analyzing HTL using GC-MS, which requires derivatization to make the analyte volatile.

start Start sample Biological Sample (Plasma, Urine) start->sample add_is Add Internal Standard (e.g., d4-HcyTL) sample->add_is extract Extraction (e.g., Solid-Phase) add_is->extract derivatize Derivatization (e.g., with HFBA) extract->derivatize gcms GC-MS Analysis derivatize->gcms quant Quantification (Single-Ion Monitoring) gcms->quant end End quant->end

Figure 3. General Experimental Workflow for GC-MS-based HTL Measurement.
Detailed Protocol: GC-MS for HTL in Plasma

This protocol is based on a highly selective GC/MS method for HTL quantification in plasma.[2]

  • Sample Preparation:

    • To a plasma sample, add a deuterated internal standard (d4-HcyTL) to improve accuracy.

    • Perform solid-phase extraction using a silica-based sorbent to clean up the sample.

  • Derivatization:

    • Elute the analyte from the SPE cartridge.

    • Evaporate the eluate to dryness.

    • Derivatize the residue with heptafluorobutyric anhydride (HFBA) to create a volatile derivative.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable GC column for separation.

    • Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity.

    • Quantify using single-ion monitoring (SIM) mode, tracking the characteristic ions for HTL and its deuterated internal standard.

References

Validation & Comparative

validating homocysteine thiolactone as a biomarker for cardiovascular disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel biomarkers to improve cardiovascular disease (CVD) risk stratification is a central focus in cardiovascular research. Homocysteine thiolactone (Hcy-thiolactone), a reactive metabolite of the amino acid homocysteine, has emerged as a promising candidate. This guide provides a comprehensive comparison of Hcy-thiolactone with established CVD biomarkers, supported by experimental data, detailed methodologies, and visualizations of its molecular pathways.

Executive Summary

Elevated levels of total homocysteine (tHcy) have long been associated with an increased risk of cardiovascular disease.[1][2] However, recent evidence suggests that Hcy-thiolactone, a cyclized and more reactive form of homocysteine, may be a more direct contributor to the pathology of CVD.[3][4] This document explores the evidence supporting Hcy-thiolactone as a valuable biomarker, comparing its performance with established markers such as high-sensitivity C-reactive protein (hs-CRP) and low-density lipoprotein (LDL) cholesterol.

Performance Comparison of Cardiovascular Biomarkers

While direct head-to-head comparisons of sensitivity and specificity are limited in the current literature, existing studies provide valuable insights into the predictive power of Hcy-thiolactone for cardiovascular events.

BiomarkerAnalyteKey FindingsPredictive Value (Hazard Ratio/Odds Ratio)
Homocysteine Thiolactone (Urinary) Homocysteine ThiolactoneA significant predictor of acute myocardial infarction (AMI) in patients with coronary artery disease (CAD).[5] Associated with fibrin clot lysis time, a key factor in thrombotic events.HR for AMI: 1.58 (95% CI 1.10–2.28)[5]
N-homocysteinylated proteins (Plasma) Protein-bound Hcy-thiolactone adductsPlasma levels are significantly higher in patients with coronary heart disease compared to controls.[6] Levels increase with the number of atherosclerotic coronary arteries.OR for CHD: 7.34 (95% CI 4.020–13.406)[6]
Total Homocysteine (tHcy) All forms of homocysteine in plasmaElevated levels are associated with an increased risk of CVD and stroke.[2][7] Predictive value for mortality in patients undergoing percutaneous coronary intervention (PCI).HR for mortality post-PCI: 3.3 (95% CI 1.8-5.6)[6]
High-Sensitivity C-Reactive Protein (hs-CRP) C-Reactive Protein (inflammatory marker)Associated with an increased risk of future cardiovascular events and stroke.[7] Often used in conjunction with other biomarkers for risk assessment.HR for CHD (with high Lp(a)): 1.39 (95% CI 1.06-1.82)[7]
Low-Density Lipoprotein (LDL) Cholesterol Low-Density Lipoprotein CholesterolA well-established causal risk factor for atherosclerotic cardiovascular disease. A primary target for lipid-lowering therapies.LDL, tHcy, and TC/HDL ratio are strong predictors of CAD risk.[8]

Molecular Pathways of Hcy-Thiolactone in Cardiovascular Disease

Hcy-thiolactone contributes to CVD pathogenesis through several interconnected pathways, primarily by inducing endothelial dysfunction and promoting atherosclerosis.

Homocysteine Metabolism and Hcy-Thiolactone Formation

Homocysteine is a metabolic intermediate in the methionine cycle. A small fraction of homocysteine is converted to the highly reactive Hcy-thiolactone.[1]

Homocysteine Metabolism and Hcy-Thiolactone Formation Methionine Methionine SAM S-adenosylmethionine Methionine->SAM ATP SAH S-adenosylhomocysteine SAM->SAH Methylation Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation Hcy_thiolactone Homocysteine Thiolactone Homocysteine->Hcy_thiolactone MetRS (error-editing) Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration

Caption: Metabolic pathway of homocysteine and formation of Hcy-thiolactone.

Hcy-Thiolactone-Induced Endothelial Dysfunction

Hcy-thiolactone plays a significant role in the initiation and progression of atherosclerosis by damaging the vascular endothelium. This occurs through two primary mechanisms: protein N-homocysteinylation and induction of oxidative stress.

Hcy-Thiolactone and Endothelial Dysfunction Hcy_thiolactone Homocysteine Thiolactone Protein_Homocysteinylation Protein N-homocysteinylation (e.g., LDL, fibrinogen) Hcy_thiolactone->Protein_Homocysteinylation Oxidative_Stress Oxidative Stress Hcy_thiolactone->Oxidative_Stress Foam_Cell_Formation Foam Cell Formation Protein_Homocysteinylation->Foam_Cell_Formation Thrombosis Thrombosis Protein_Homocysteinylation->Thrombosis Reduced_NO Reduced NO Bioavailability Oxidative_Stress->Reduced_NO Inflammation Inflammation Oxidative_Stress->Inflammation Endothelial_Dysfunction Endothelial Dysfunction Atherosclerosis Atherosclerosis Endothelial_Dysfunction->Atherosclerosis Foam_Cell_Formation->Endothelial_Dysfunction Thrombosis->Endothelial_Dysfunction Reduced_NO->Endothelial_Dysfunction Inflammation->Endothelial_Dysfunction

Caption: Mechanisms of Hcy-thiolactone-induced endothelial dysfunction.

Experimental Protocols

Accurate and reproducible measurement of Hcy-thiolactone and its derivatives is crucial for its validation as a biomarker.

Quantification of Urinary Homocysteine Thiolactone by HPLC

This method is based on the separation and quantification of Hcy-thiolactone in urine samples using high-performance liquid chromatography.

Sample Preparation:

  • Collect urine samples and store them at -80°C until analysis.

  • Thaw samples on ice and centrifuge at 10,000 x g for 10 minutes at 4°C to remove any particulate matter.

  • The supernatant can be directly injected or may require a pre-purification step such as solid-phase extraction depending on the complexity of the sample matrix.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 240 nm or fluorescence detection following derivatization.

Quantification of N-homocysteinylated Proteins by ELISA

This protocol outlines a general procedure for an enzyme-linked immunosorbent assay to measure N-homocysteinylated proteins in plasma.

Assay Principle: This is a competitive ELISA. N-homocysteinylated protein in the sample competes with a fixed amount of labeled N-homocysteinylated protein for binding to a specific antibody coated on the microplate.

Procedure:

  • Coating: Coat a 96-well microplate with an antibody specific for N-homocysteinylated proteins. Incubate overnight at 4°C.

  • Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: Add standards and plasma samples to the wells, followed by the addition of a known amount of biotin-labeled N-homocysteinylated protein. Incubate for 2 hours at room temperature.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate to the wells and incubate for 1 hour at room temperature.

  • Substrate Addition: Add a TMB substrate solution to the wells and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of N-homocysteinylated protein in the samples is inversely proportional to the signal intensity.

Conclusion

Homocysteine thiolactone shows significant promise as a biomarker for cardiovascular disease, potentially offering a more specific indicator of risk than total homocysteine. Its direct involvement in key pathological processes such as endothelial dysfunction and atherosclerosis strengthens its candidacy.[9][10] While further large-scale clinical studies are needed to establish definitive sensitivity and specificity and to directly compare its performance with established biomarkers in diverse populations, the existing evidence warrants continued investigation into the clinical utility of Hcy-thiolactone in CVD risk assessment and management. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore and validate this emerging biomarker.

References

A Comparative Analysis of the Neurotoxicity of Homocysteine and Homocysteine Thiolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Elevated levels of the sulfur-containing amino acid homocysteine, a condition known as hyperhomocysteinemia, are an established risk factor for a range of neurological disorders, including stroke, Alzheimer's disease, and other neurodegenerative conditions. While homocysteine itself is neurotoxic, its metabolite, homocysteine thiolactone (HTL), a cyclic thioester, exhibits significantly greater toxicity.[1] This guide provides a detailed comparison of the neurotoxic mechanisms of homocysteine and homocysteine thiolactone, supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.

Key Differences in Neurotoxic Mechanisms

The neurotoxicity of homocysteine and homocysteine thiolactone stems from distinct yet sometimes overlapping mechanisms. Homocysteine primarily exerts its toxic effects through excitotoxicity, oxidative stress, and the induction of a DNA damage response. In contrast, the principal mechanism of homocysteine thiolactone's toxicity is the irreversible modification of proteins through N-homocysteinylation, leading to protein damage and aggregation.[1][2][3]

Homocysteine Neurotoxicity:

  • Excitotoxicity: Homocysteine acts as a partial agonist at the glycine co-agonist site of N-methyl-D-aspartate (NMDA) receptors.[4] Under conditions of elevated glycine, this can lead to overstimulation of NMDA receptors, excessive Ca2+ influx, and subsequent neuronal damage.[4][5]

  • Oxidative Stress: The metabolism of homocysteine can generate reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA in neuronal cells.[6][7][8]

  • DNA Damage and Apoptosis: Homocysteine can induce DNA strand breaks, leading to the activation of poly-ADP-ribose polymerase (PARP) and the tumor suppressor protein p53.[9][10] This cascade can trigger neuronal apoptosis.[9][10][11]

Homocysteine Thiolactone Neurotoxicity:

  • Protein N-homocysteinylation: Homocysteine thiolactone is a highly reactive molecule that readily acylates the ε-amino groups of lysine residues in proteins, a process termed N-homocysteinylation.[1][2][3] This modification can alter protein structure and function, leading to protein aggregation and cellular damage.[3]

  • Enhanced Apoptosis: Experimental evidence shows that homocysteine thiolactone is a more potent inducer of apoptosis than homocysteine.[1][12][13][14]

  • Induction of Seizures: In animal models, administration of homocysteine thiolactone has been shown to induce seizures, highlighting its potent neurotoxic effects in vivo.[15][16][17][18]

Quantitative Comparison of Neurotoxicity

The following tables summarize quantitative data from various studies, highlighting the differential neurotoxic potency of homocysteine and homocysteine thiolactone.

Parameter Homocysteine Homocysteine Thiolactone Cell/Animal Model Reference
Induction of Apoptosis 1% at 200 µM30% at 200 µMHuman Umbilical Vein Endothelial Cells (HUVEC)[1]
Induction of Apoptosis Induces apoptosis at concentrations as low as 0.5 µMInduces apoptosis in a concentration-dependent manner (50-400 µM)Cultured Rat Hippocampal Neurons / Cultured Human Trophoblasts[9][12]
Seizure Incidence Not reported to directly induce seizures in this manner29.5% in wild-type mice, 93.8% in Blmh (-/-) mice (3,700 nmol/g body weight)Mice[16]
Seizure Incidence Not reported to directly induce seizures in this manner29.5% in wild-type mice, 52.8% in Pon1 (-/-) miceMice[17]

Signaling Pathways in Neurotoxicity

The neurotoxic effects of homocysteine and homocysteine thiolactone are mediated by distinct signaling cascades.

Homocysteine-Induced Neurotoxicity Pathway

Homocysteine-Induced Neurotoxicity Pathway Homocysteine Elevated Homocysteine NMDAR NMDA Receptor Activation Homocysteine->NMDAR Oxidative_Stress Oxidative Stress (ROS Production) Homocysteine->Oxidative_Stress DNA_Damage DNA Damage Homocysteine->DNA_Damage Ca_Influx Increased Intracellular Ca²⁺ NMDAR->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Oxidative_Stress->DNA_Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation p53_Induction p53 Induction PARP_Activation->p53_Induction Apoptosis Neuronal Apoptosis p53_Induction->Apoptosis Excitotoxicity->Apoptosis

Caption: Signaling cascade of homocysteine-induced neurotoxicity.

Homocysteine Thiolactone-Induced Neurotoxicity Pathway

Homocysteine Thiolactone-Induced Neurotoxicity Pathway HTL Homocysteine Thiolactone (HTL) N_Homocysteinylation Protein N-homocysteinylation (Modification of Lysine Residues) HTL->N_Homocysteinylation Oxidative_Stress Oxidative Stress HTL->Oxidative_Stress Protein_Damage Protein Damage & Aggregation N_Homocysteinylation->Protein_Damage Cellular_Dysfunction Cellular Dysfunction Protein_Damage->Cellular_Dysfunction Apoptosis Neuronal Apoptosis Cellular_Dysfunction->Apoptosis Oxidative_Stress->Apoptosis

Caption: Primary mechanism of homocysteine thiolactone neurotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols used to assess the neurotoxicity of homocysteine and homocysteine thiolactone.

Cell Culture Model of Neurotoxicity

A common in vitro model involves the use of primary neuronal cultures or neuronal cell lines to study the direct effects of these compounds on neuronal viability and function.

In Vitro Neurotoxicity Assessment Workflow Start Start: Neuronal Cell Culture (e.g., primary hippocampal neurons) Treatment Treatment with Homocysteine or Homocysteine Thiolactone (various concentrations and time points) Start->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, LDH release) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., TUNEL staining, caspase activation) Treatment->Apoptosis_Assay Oxidative_Stress_Assay Oxidative Stress Measurement (e.g., ROS detection) Treatment->Oxidative_Stress_Assay Protein_Analysis Protein Analysis (e.g., Western blot for N-homocysteinylated proteins) Treatment->Protein_Analysis Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Oxidative_Stress_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Caption: Workflow for in vitro neurotoxicity studies.

Protocol Details:

  • Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic rodents and cultured in appropriate media. Alternatively, neuronal cell lines such as SH-SY5Y or PC12 can be used.

  • Treatment: Cells are exposed to varying concentrations of L-homocysteine or L-homocysteine thiolactone for specific durations (e.g., 24-72 hours).

  • Assessment of Cell Viability:

    • MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

    • LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Apoptosis Assays:

    • TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.

    • Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3) to quantify apoptosis.

  • Measurement of Oxidative Stress:

    • ROS Detection: Utilizes fluorescent probes like DCFDA to measure the intracellular levels of reactive oxygen species.

  • Detection of N-homocysteinylated Proteins:

    • Western Blotting: Employs specific antibodies to detect proteins modified by homocysteine thiolactone.

Animal Models of Hyperhomocysteinemia

Animal models, particularly genetically modified mice (e.g., with deficiencies in enzymes that metabolize homocysteine thiolactone like bleomycin hydrolase or paraoxonase 1), are invaluable for studying the in vivo neurotoxic effects.

Protocol Details:

  • Animal Subjects: Wild-type and genetically modified mice (e.g., Blmh-/- or Pon1-/-) are used.

  • Administration of Compounds: L-homocysteine thiolactone is administered via intraperitoneal injection.

  • Behavioral Assessment: Animals are monitored for the incidence and latency of seizures.

  • Biochemical Analysis:

    • Tissue Homogenization: Brain and other tissues are collected and homogenized.

    • Quantification of Metabolites: Levels of homocysteine, homocysteine thiolactone, and N-homocysteinylated proteins in plasma and tissues are measured using techniques like HPLC or mass spectrometry.

Conclusion

The available evidence strongly indicates that homocysteine thiolactone is a more potent neurotoxin than its precursor, homocysteine.[1] While both compounds contribute to the neuropathology associated with hyperhomocysteinemia, their primary mechanisms of action differ significantly. Homocysteine's neurotoxicity is largely driven by excitotoxic and oxidative stress-related pathways, whereas homocysteine thiolactone's toxicity is primarily mediated by the damaging post-translational modification of proteins.

For drug development professionals, these findings suggest that targeting the formation or promoting the detoxification of homocysteine thiolactone could be a more effective therapeutic strategy than solely focusing on lowering total homocysteine levels. Further research into the specific proteins targeted by N-homocysteinylation in the brain will be crucial for understanding the precise molecular mechanisms underlying the neurodegenerative consequences of hyperhomocysteinemia and for developing targeted interventions.

References

cross-validation of different analytical techniques for homocysteine thiolactone measurement

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Techniques for Homocysteine Thiolactone Measurement

For researchers, scientists, and drug development professionals, the accurate quantification of homocysteine thiolactone (HTL), a reactive metabolite implicated in cardiovascular diseases, is of paramount importance. This guide provides a comprehensive cross-validation of various analytical techniques used for HTL measurement, presenting supporting experimental data, detailed methodologies, and a logical workflow for technique comparison.

The selection of an appropriate analytical method for the determination of homocysteine thiolactone is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide compares several key techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with different detectors (UV and Fluorescence), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Comparison

The following table summarizes the quantitative performance characteristics of different analytical methods for the determination of homocysteine thiolactone based on published studies.

Analytical TechniqueSample MatrixLinearity RangeLimit of Quantification (LOQ)Accuracy (%)Precision (%RSD)
GC-MS PlasmaUp to 40 nmol/L[1]5.2 nmol/L[1]-Within-day: 0.96%, Between-day: 3.9%[1]
GC-MS Urine0.01 - 0.20 nmol/mL[2]0.01 nmol/mL[2]98.0 - 103.2[2]Intra-day: 6.4 - 9.5%, Inter-day: 10.7 - 16.9%[2]
GC-MS Saliva & Urine0.05 - 1 µmol/L[3]0.05 µmol/L[3]Saliva: 90.2 - 112.6%, Urine: 91.2 - 110.9%[3]Saliva: 7.1 - 15.0%, Urine: 2.2 - 14.3%[3]
HPLC-UV Urine0.1 - 1.0 µmol/L[4]100 nmol/L[4]92.56 - 114.31[4]Intra-assay: 5.89 - 11.27%, Inter-assay: 3.85 - 14.25%[4]
HPLC-Fluorescence Cell Culture-200 fmol (for HTL)[5]--
HPLC-Fluorescence Urine20 - 400 nmol/L[6]20 nmol/L[6]--
LC-MS/MS Plasma0.5 - 32.5 nmol/mL[7]---
LC-MS/MS Urine20 - 400 nmol/L[6]20 nmol/L[6]--

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma HTL[1]
  • Sample Preparation:

    • A deuterated internal standard (d4-HcyTL) is added to the plasma sample.

    • Solid-phase extraction is performed using a silica-based sorbent.

    • The extracted sample is derivatized with heptafluorobutyric anhydride.

  • GC-MS Analysis:

    • The derivatized sample is analyzed using a GC-MS system.

    • Negative chemical ionization (NCI) mode is employed with methane as the reagent gas.

    • Quantification is achieved by single-ion monitoring of the [M-HF] ion for both HTL and its deuterated internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urine HTL[2]
  • Sample Preparation:

    • An internal standard (homoserine lactone) is added to the urine sample.

    • The sample is derivatized with isobutyl chloroformate to create a volatile derivative.

  • GC-MS Analysis:

    • The separation is performed on a gas chromatograph with a 15-minute run time.

    • Helium is used as the carrier gas at a flow rate of 1 mL/min.

    • The mass spectrometer is operated in electron impact mode at 70 eV.

    • The temperatures of the ion source, quadrupole, and MS interface are set to 230 °C, 150 °C, and 250 °C, respectively.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Urine HTL[4]
  • Sample Preparation:

    • Liquid-liquid extraction of HTL from urine is performed using chloroform, followed by re-extraction with hydrochloric acid.

    • The sample is evaporated to dryness.

    • The residue is derivatized with 1-benzyl-2-chloropyridinium bromide and perchloric acid.

  • HPLC-UV Analysis:

    • Chromatographic separation is achieved on a Zorbax SB-C18 column (150 x 4.6 mm, 5 µm) at 25 °C.

    • A gradient elution is used with a mobile phase consisting of 0.1% acetic acid and acetonitrile at a flow rate of 1 mL/min.

    • The analyte is detected by monitoring the absorbance at 316 nm.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL) for HTL in Cell Cultures[5]
  • Principle: The lactone ring of HTL is cleaved with an alkali to produce homocysteine, which then reacts with ortho-phthalaldehyde (OPA) to form a fluorescent derivative.

  • Chromatography: Isocratic ion-pairing reversed-phase chromatography is used for separation.

  • Detection: The fluorescent derivative is detected, providing high sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma HTL[7]
  • Sample Preparation and Chromatography:

    • Gradient elution is performed on a ZIC HILIC column.

    • The mobile phase consists of acetonitrile with 0.1% formic acid and water with 0.1% formic acid.

    • The total run time is 5 minutes.

  • MS/MS Detection:

    • Quantification is carried out using multiple reaction monitoring (MRM).

    • The precursor-to-product ion transition for HTL is m/z 118/56.

    • Homatropine (m/z 276.1/142.2) is used as the internal standard.

Workflow for Cross-Validation of Analytical Techniques

The following diagram illustrates a logical workflow for the cross-validation of different analytical techniques for measuring homocysteine thiolactone.

CrossValidationWorkflow cluster_prep Sample Preparation & Characterization cluster_analysis Analytical Measurement cluster_validation Performance & Data Analysis cluster_conclusion Conclusion SampleCollection Collection of Biological Samples (e.g., Plasma, Urine) Spiking Spiking with Known Concentrations of HTL SampleCollection->Spiking SamplePool Creation of a Homogenized Sample Pool Spiking->SamplePool GCMS GC-MS Analysis SamplePool->GCMS HPLC_UV HPLC-UV Analysis SamplePool->HPLC_UV HPLC_FL HPLC-FL Analysis SamplePool->HPLC_FL LCMSMS LC-MS/MS Analysis SamplePool->LCMSMS Linearity Linearity Assessment GCMS->Linearity LOD_LOQ LOD & LOQ Determination GCMS->LOD_LOQ Accuracy Accuracy (Recovery) GCMS->Accuracy Precision Precision (Repeatability & Intermediate Precision) GCMS->Precision HPLC_UV->Linearity HPLC_UV->LOD_LOQ HPLC_UV->Accuracy HPLC_UV->Precision HPLC_FL->Linearity HPLC_FL->LOD_LOQ HPLC_FL->Accuracy HPLC_FL->Precision LCMSMS->Linearity LCMSMS->LOD_LOQ LCMSMS->Accuracy LCMSMS->Precision Correlation Correlation Analysis (Bland-Altman, etc.) Linearity->Correlation LOD_LOQ->Correlation Accuracy->Correlation Precision->Correlation MethodSelection Selection of Optimal Method for Specific Application Correlation->MethodSelection

A logical workflow for the cross-validation of analytical methods for homocysteine thiolactone measurement.

References

A Comparative Analysis of Homocysteine Thiolactone and its N-Acetyl Derivative in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of biochemistry, drug development, and molecular biology, understanding the nuanced differences between reactive molecules and their derivatives is paramount. This guide provides a detailed comparison of homocysteine thiolactone (HTL) and its N-acetyl derivative, N-acetyl-homocysteine thiolactone (NAHT), focusing on their distinct biological effects, reactivity, and potential applications. While both molecules share a common structural core, the presence of an N-acetyl group in NAHT significantly alters its properties and interactions within biological systems.

Homocysteine thiolactone is a highly reactive cyclic thioester of homocysteine, an amino acid implicated in various cardiovascular and neurodegenerative diseases.[1] This reactivity makes HTL a potent agent of protein modification through a process called N-homocysteinylation, where it acylates the ε-amino groups of lysine residues.[2] This modification can lead to protein damage, aggregation, and functional impairment, contributing to cellular stress and pathology.[3] In contrast, N-acetyl-homocysteine thiolactone is also utilized as a thiolating agent for proteins but is often considered in the context of drug delivery and as a more stable precursor for introducing thiol groups.[1][4] The acetylation of the amino group in NAHT is thought to modulate its reactivity and bioavailability.[4]

This guide synthesizes experimental data to objectively compare the performance of these two compounds, offering insights into their respective mechanisms of action and potential therapeutic or research applications.

Quantitative Comparison of Biological Effects

The following table summarizes the key quantitative data from various studies to highlight the differential effects of homocysteine thiolactone and its N-acetyl derivative. Direct comparative studies are limited, and thus the data is compiled from separate experiments.

Biological EffectHomocysteine Thiolactone (HTL)N-Acetyl-Homocysteine Thiolactone (NAHT)Key Findings & Citations
Cytotoxicity & Apoptosis Induces apoptosis and is cytotoxic to human umbilical vein endothelial cells (HUVECs). More potent than homocysteine in activating caspase-3.[5]Data on direct cytotoxicity is limited, but its use in drug development suggests it may have a better safety profile. N-acetylcysteine (a related compound) has been shown to reduce HTL-induced apoptosis.[6]HTL demonstrates significant pro-apoptotic and pro-inflammatory properties.[5]
Protein Modification Readily acylates lysine residues in proteins, leading to N-homocysteinylation. This is an irreversible modification that can alter protein structure and function.[2]Used as a thiolating agent for proteins. The N-acetyl group may influence the rate and specificity of the reaction.[1]Both compounds can modify proteins, but the biological consequences of these modifications differ. HTL-induced modification is often associated with pathology.[2][3]
Effect on Gene Expression Significantly alters the expression of genes involved in chromatin organization, one-carbon metabolism, and lipid-related processes in HUVECs.[7]Specific data on global gene expression changes is not readily available.HTL acts as a significant modulator of gene expression in endothelial cells.[7][8][9]
Impact on Hemostasis Stimulates fibrinogen polymerization and reduces fibrinolysis in human plasma at low micromolar concentrations.[10]Specific data on its direct effects on hemostasis is not available.HTL can alter the properties of proteins involved in blood coagulation.[10]
Oxidative Stress Induces nitrosative stress in endothelial cells by promoting the S-nitrosylation of GTP cyclohydrolase 1 (GCH1).[11]Often studied for its potential antioxidant properties, similar to other N-acetylated amino acid derivatives.[4]HTL can contribute to vascular dysfunction through the induction of oxidative and nitrosative stress.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments cited in the literature.

Protocol 1: Assessment of Apoptosis in HUVECs Induced by Homocysteine Thiolactone

This protocol is based on the methodology described in the comparative study of homocysteine and homocysteine thiolactone effects on HUVECs.[5]

1. Cell Culture:

  • Human umbilical vein endothelial cells (HUVECs) are cultured in M199 medium supplemented with 20% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, 150 µg/mL ECGS, and 5 U/mL heparin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Treatment:

  • HUVECs are seeded in 96-well plates and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing varying concentrations of homocysteine thiolactone (e.g., 0.1, 1, 10, 100 µM).

  • Cells are incubated for a specified period (e.g., 24 hours).

3. Caspase-3 Activity Assay:

  • After treatment, cells are lysed using a specific lysis buffer.

  • The lysate is then incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • The activity of caspase-3 is determined by measuring the absorbance of the resulting colorimetric product at 405 nm.

4. DNA Fragmentation Analysis:

  • DNA is extracted from treated and untreated cells.

  • The extracted DNA is then run on a 1.5% agarose gel.

  • The presence of a DNA ladder pattern is indicative of apoptosis-induced DNA fragmentation.

Protocol 2: Protein N-Homocysteinylation Assay

This protocol outlines a general method for detecting protein modification by homocysteine thiolactone, based on principles of Western blotting and specific chemical labeling.[2]

1. Protein Incubation:

  • A purified protein (e.g., bovine serum albumin) or cell lysate is incubated with a desired concentration of homocysteine thiolactone in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C for a set time (e.g., 2-24 hours).

2. Sample Preparation for SDS-PAGE:

  • The reaction is stopped by adding SDS-PAGE sample buffer.

  • The samples are heated at 95°C for 5 minutes.

3. Electrophoresis and Western Blotting:

  • The protein samples are separated by SDS-PAGE.

  • The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

4. Detection of N-Homocysteinylation:

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is then incubated with a primary antibody specific for N-homocysteinylated lysine residues.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands with N-homocysteinylation are visualized using a chemiluminescent substrate.

Signaling Pathways and Molecular Interactions

The biological effects of homocysteine thiolactone and its N-acetyl derivative are mediated through their interactions with various cellular components and signaling pathways.

Homocysteine Thiolactone-Induced Cellular Stress Pathways

Homocysteine thiolactone is known to induce cellular stress through multiple mechanisms, including protein damage and the generation of reactive oxygen species. The diagram below illustrates the key pathways involved.

HTL_Pathway HTL Homocysteine Thiolactone (HTL) Protein Cellular Proteins (e.g., enzymes, structural proteins) HTL->Protein N-Homocysteinylation ROS Reactive Oxygen Species (ROS) Generation HTL->ROS GCH1 GTP Cyclohydrolase 1 (GCH1) HTL->GCH1 S-Nitrosylation N_Hcy_Protein N-Homocysteinylated Proteins Protein_Damage Protein Misfolding, Aggregation & Dysfunction N_Hcy_Protein->Protein_Damage ER_Stress Endoplasmic Reticulum Stress Protein_Damage->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis ROS->Apoptosis Inflammation Inflammation ROS->Inflammation Nitrosative_Stress Nitrosative Stress Nitrosative_Stress->Apoptosis

Caption: HTL-induced cellular stress pathways.

Experimental Workflow for Comparing Cytotoxicity

The following diagram outlines a logical workflow for a comparative study on the cytotoxicity of homocysteine thiolactone and N-acetyl-homocysteine thiolactone.

Cytotoxicity_Workflow Start Start: Cell Culture (e.g., HUVECs) Treatment Treatment with: - Homocysteine Thiolactone (HTL) - N-Acetyl-Homocysteine Thiolactone (NAHT) - Vehicle Control Start->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation MTT_Assay Cell Viability Assay (e.g., MTT Assay) Incubation->MTT_Assay LDH_Assay Cytotoxicity Assay (e.g., LDH Release Assay) Incubation->LDH_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Incubation->Apoptosis_Assay Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion on Comparative Cytotoxicity Data_Analysis->Conclusion

Caption: Workflow for comparative cytotoxicity analysis.

References

Navigating the Landscape of Protein Homocysteinylation: A Guide to Mass Spectrometry-Based Site Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of protein homocysteinylation sites is crucial for understanding its role in various diseases and for the development of targeted therapeutics. This guide provides a comparative overview of mass spectrometry-based methods for confirming these modifications, supported by experimental data and detailed protocols.

Protein N-homocysteinylation is a non-enzymatic post-translational modification where the thiolactone form of homocysteine reacts with the ε-amino group of lysine residues. This modification can alter protein structure and function, and has been implicated in a range of pathological conditions, including cardiovascular and neurodegenerative diseases. Mass spectrometry (MS) has become an indispensable tool for the precise identification of these modification sites. This guide compares common workflows, including sample preparation, enrichment strategies, and MS analysis techniques.

Comparative Analysis of Methodologies

The confirmation of protein homocysteinylation sites by mass spectrometry involves a multi-step workflow. Key decision points include the method of protein digestion, the strategy for enriching modified peptides, and the type of mass spectrometry analysis. Two primary protein digestion techniques are employed: in-gel and in-solution digestion. Each has distinct advantages and disadvantages that influence the overall analytical outcome.

FeatureIn-Gel DigestionIn-Solution Digestion
Principle Proteins are separated by gel electrophoresis (1D or 2D-PAGE), and the protein bands of interest are excised and digested within the gel matrix.Proteins in a complex mixture are digested directly in solution.
Advantages - Effective for reducing sample complexity. - Removal of detergents and salts during electrophoresis. - Provides information on the molecular weight of the modified protein.- Higher protein recovery. - More amenable to automation and high-throughput analysis. - Generally faster and involves fewer steps.[1]
Disadvantages - Potential for sample loss during staining, destaining, and peptide extraction.[2] - Can be more time-consuming and labor-intensive.[3] - Hydrophobic proteins and high molecular weight proteins may be poorly resolved or recovered.- Susceptible to interference from detergents and other contaminants. - Does not provide information on the intact protein's molecular weight.
Typical Use Case Analysis of specific protein bands or spots from a gel.Global, unbiased identification of homocysteinylation sites in a complex proteome.

Enrichment Strategies for Homocysteinylated Peptides

Due to the often low abundance of homocysteinylated proteins, an enrichment step is typically required to enhance their detection by mass spectrometry.

Enrichment StrategyDescriptionAdvantagesDisadvantages
Immunoaffinity Purification Utilizes antibodies that specifically recognize the N-homocysteinyl-lysine modification to capture and enrich modified peptides or proteins.[4][5]- High specificity for the target modification. - Can significantly reduce sample complexity.- Antibody availability and specificity can be a limiting factor. - Potential for non-specific binding.
Chemical Derivatization and Affinity Capture Homocysteinylated proteins are chemically labeled with a tag (e.g., biotin) that can be used for affinity capture on a resin (e.g., streptavidin).- Can be a robust and specific method. - Allows for the use of well-established affinity systems.- Requires specific chemical labeling steps that may introduce artifacts. - Incomplete labeling can lead to underrepresentation of modified peptides.

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying post-translational modifications.

MS/MS TechniqueDescriptionAdvantagesDisadvantages
Data-Dependent Acquisition (DDA) The mass spectrometer automatically selects the most abundant precursor ions for fragmentation and analysis.- Generates high-quality fragmentation spectra for confident peptide identification.- May miss low-abundance precursor ions. - Can be biased towards the most abundant species.
Data-Independent Acquisition (DIA) All precursor ions within a defined mass range are fragmented, providing a comprehensive dataset.- Unbiased acquisition of all precursor ions. - Improved reproducibility and quantification.- Data analysis is more complex and requires specialized software. - Can result in more complex fragmentation spectra.
Parallel Reaction Monitoring (PRM) A targeted approach where specific precursor ions of interest are selected for fragmentation and analysis.[6]- High sensitivity and specificity for target peptides. - Excellent for quantitative studies.- Requires prior knowledge of the target peptides. - Not suitable for discovery-based proteomics.

Experimental Workflows and Protocols

To facilitate the practical application of these methods, detailed experimental workflows and protocols are provided below.

Experimental Workflow for Homocysteinylation Site Identification

The following diagram illustrates a typical workflow for the identification of protein homocysteinylation sites using mass spectrometry.

cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_ms_analysis Mass Spectrometry Analysis cluster_validation Validation Protein_Extraction Protein Extraction from Cells/Tissues Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Digestion Protein Digestion (In-solution or In-gel) Reduction_Alkylation->Digestion Enrichment Enrichment of Homocysteinylated Peptides (e.g., Immunoaffinity) Digestion->Enrichment LC_MSMS nano-LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Database Searching & Site Localization LC_MSMS->Data_Analysis Validation Manual Spectra Validation Data_Analysis->Validation

Caption: A generalized workflow for identifying protein homocysteinylation sites.

Detailed Experimental Protocols

1. In-Solution Protein Digestion

This protocol is adapted for the digestion of complex protein mixtures prior to mass spectrometry.

  • Protein Solubilization and Denaturation: Resuspend the protein pellet in a lysis buffer containing a denaturant such as 8 M urea or 6 M guanidine hydrochloride.

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate for 20 minutes in the dark to alkylate free cysteine residues.

  • Digestion: Dilute the sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the denaturant concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[3]

  • Quenching and Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

2. Immunoaffinity Purification of Homocysteinylated Peptides

This protocol describes the enrichment of modified peptides using specific antibodies.[5]

  • Antibody Conjugation: Covalently couple anti-N-homocysteinyl-lysine antibodies to magnetic beads or agarose resin according to the manufacturer's instructions.

  • Sample Incubation: Incubate the desalted peptide mixture from the in-solution digestion with the antibody-conjugated beads overnight at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound peptides. Typically, this includes washes with a high-salt buffer, a low-salt buffer, and a final wash with a volatile buffer like ammonium bicarbonate.

  • Elution: Elute the bound homocysteinylated peptides from the beads using a low pH solution, such as 0.1% trifluoroacetic acid.

  • Cleanup: Immediately neutralize the eluate and desalt using a C18 tip prior to LC-MS/MS analysis.

3. nano-LC-MS/MS Data Acquisition and Analysis

  • Chromatographic Separation: Load the enriched and desalted peptide sample onto a nano-flow liquid chromatography system equipped with a C18 reversed-phase column. Separate the peptides using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry Analysis: Analyze the eluting peptides using a high-resolution mass spectrometer operating in a data-dependent acquisition mode. Set the instrument to acquire a full MS scan followed by MS/MS scans of the top 10-20 most abundant precursor ions.

  • Database Searching: Search the acquired MS/MS spectra against a protein sequence database using a search engine such as Sequest or Mascot. Specify N-homocysteinylation of lysine (+117.026 Da) as a variable modification.

  • Site Localization and Validation: Use software tools to determine the probability of modification site localization. Manually inspect the MS/MS spectra of identified homocysteinylated peptides to validate the site assignment based on the presence of specific fragment ions.

Signaling Pathways Affected by Protein Homocysteinylation

Elevated levels of homocysteine can lead to the homocysteinylation of various proteins, thereby affecting critical cellular signaling pathways. One of the well-documented consequences is the induction of endothelial dysfunction.

Homocysteine-Induced Endothelial Dysfunction

The following diagram illustrates the key signaling events initiated by elevated homocysteine levels that contribute to endothelial dysfunction.

cluster_cellular_effects Cellular Effects cluster_signaling_pathways Signaling Pathways cluster_endothelial_dysfunction Endothelial Dysfunction Hcy Elevated Homocysteine Protein_Hcy Protein Homocysteinylation Hcy->Protein_Hcy ER_Stress ER Stress Hcy->ER_Stress Oxidative_Stress Oxidative Stress (ROS production) Hcy->Oxidative_Stress PKC_Activation PKC Activation Protein_Hcy->PKC_Activation NFkB_Activation NF-κB Activation ER_Stress->NFkB_Activation Apoptosis Endothelial Cell Apoptosis ER_Stress->Apoptosis eNOS_Uncoupling eNOS Uncoupling Oxidative_Stress->eNOS_Uncoupling Oxidative_Stress->Apoptosis Inflammation Increased Inflammation PKC_Activation->Inflammation NFkB_Activation->Inflammation Reduced_NO Reduced NO Bioavailability eNOS_Uncoupling->Reduced_NO Endothelial_Dysfunction Endothelial_Dysfunction Inflammation->Endothelial_Dysfunction Reduced_NO->Endothelial_Dysfunction Apoptosis->Endothelial_Dysfunction

Caption: Signaling cascade in homocysteine-induced endothelial dysfunction.[2][7]

Elevated homocysteine leads to increased protein homocysteinylation, which can activate protein kinase C (PKC) and contribute to a pro-inflammatory state.[8] Concurrently, homocysteine induces endoplasmic reticulum (ER) stress and oxidative stress, leading to the activation of the transcription factor NF-κB and the uncoupling of endothelial nitric oxide synthase (eNOS).[9] These events culminate in reduced nitric oxide (NO) bioavailability, increased inflammation, and endothelial cell apoptosis, all hallmarks of endothelial dysfunction.

By carefully selecting and optimizing the methodologies described in this guide, researchers can confidently identify and quantify protein homocysteinylation sites, paving the way for a deeper understanding of its role in health and disease.

References

evaluating the efficacy of homocysteine thiolactone detoxifying enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Homocysteine thiolactone (HTL), a reactive cyclic thioester of homocysteine, is increasingly implicated in the pathology of various diseases through its ability to induce protein N-homocysteinylation, leading to protein damage and aggregation. The effective detoxification of HTL is crucial for cellular homeostasis and the prevention of these detrimental effects. This guide provides a comprehensive comparison of the primary enzymatic systems involved in HTL detoxification, offering a quantitative evaluation of their efficacy, detailed experimental protocols for their assessment, and a discussion of alternative detoxification pathways.

Enzymatic Detoxification of Homocysteine Thiolactone: A Comparative Analysis

The primary defense against the toxicity of homocysteine thiolactone is enzymatic hydrolysis, a process catalyzed by a group of enzymes known as homocysteine thiolactonases (HTLases). The key players in this detoxification pathway are Paraoxonase 1 (PON1), Bleomycin Hydrolase (BLH), Biphenyl Hydrolase-like protein (BPHL), and the more recently identified human Carboxylesterase 1 (hCES1). These enzymes vary significantly in their subcellular localization, tissue distribution, and, most importantly, their catalytic efficiency in hydrolyzing HTL.

Quantitative Comparison of Kinetic Parameters

The efficacy of an enzyme is best described by its kinetic parameters, specifically the Michaelis constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km). The following table summarizes the available kinetic data for the hydrolysis of L-homocysteine thiolactone by the major human detoxifying enzymes.

EnzymeSubcellular LocalizationKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Paraoxonase 1 (PON1) Extracellular (HDL-associated)22.6 - 23.5[1]-~10[2][3]
Bleomycin Hydrolase (BLH) Cytoplasmic--~1,000[2][4]
Biphenyl Hydrolase-like protein (BPHL) Mitochondrial3.18[5]246.24[5]77,000[4][6]
human Carboxylesterase 1 (hCES1) Endoplasmic Reticulum4.5[3]0.67148.3[3]

Note: Values are approximate and can vary based on experimental conditions and, in the case of PON1, genetic polymorphisms (e.g., Q192R). The kcat/Km for PON1 and BLH are derived from sources stating their relative efficiencies. The kcat for hCES1 was converted from min-1 to s-1.

From the data, it is evident that BPHL exhibits a remarkably higher catalytic efficiency for HTL hydrolysis compared to the other enzymes, suggesting it may play a more significant physiological role in detoxifying this metabolite, particularly within the mitochondria.[4][6] While PON1 was one of the first identified HTLases, its catalytic efficiency is considerably lower.[2][3] BLH demonstrates intermediate efficiency and is crucial for cytoplasmic detoxification.[7] The newly identified role of hCES1 in HTL metabolism adds another layer to our understanding of this detoxification network.[3]

Signaling Pathways and Detoxification Workflow

The enzymatic detoxification of homocysteine thiolactone is a critical cellular defense mechanism. The following diagram illustrates the formation of HTL and the subsequent enzymatic hydrolysis by the key detoxifying enzymes in their respective cellular compartments.

cluster_formation HTL Formation cluster_detoxification Enzymatic Detoxification cluster_damage Cellular Damage Homocysteine Homocysteine Met_tRNA_Synthetase Methionyl-tRNA Synthetase (Error-editing) Homocysteine->Met_tRNA_Synthetase HTL Homocysteine Thiolactone (HTL) Met_tRNA_Synthetase->HTL PON1 PON1 (Extracellular) HTL->PON1 Hydrolysis BLH BLH (Cytoplasm) HTL->BLH Hydrolysis BPHL BPHL (Mitochondria) HTL->BPHL Hydrolysis hCES1 hCES1 (ER) HTL->hCES1 Hydrolysis Protein Cellular Proteins HTL->Protein N-homocysteinylation Detoxified_Hcy Homocysteine PON1->Detoxified_Hcy BLH->Detoxified_Hcy BPHL->Detoxified_Hcy hCES1->Detoxified_Hcy Damaged_Protein N-homocysteinylated Proteins (Damaged) Protein->Damaged_Protein

Homocysteine Thiolactone Formation and Detoxification Pathways

Experimental Protocols for Measuring Homocysteine Thiolactonase Activity

Accurate measurement of HTLase activity is fundamental to evaluating the efficacy of these enzymes. Below are detailed protocols for three common assays.

DTNB (Ellman's Reagent)-Based Spectrophotometric Assay

This assay relies on the reaction of the free thiol group of homocysteine, produced upon HTL hydrolysis, with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Homocysteine Thiolactone (HTL) solution (substrate)

  • 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Enzyme sample (purified enzyme or cell/tissue lysate)

  • Microplate reader or spectrophotometer

Protocol:

  • Prepare a reaction mixture containing phosphate buffer and DTNB solution in a microplate well or cuvette.

  • Add the enzyme sample to the reaction mixture.

  • Initiate the reaction by adding the HTL substrate.

  • Immediately monitor the increase in absorbance at 412 nm over time at a constant temperature (e.g., 37°C).

  • The rate of increase in absorbance is directly proportional to the HTLase activity.

  • Calculate the enzyme activity using the molar extinction coefficient of TNB (14,150 M-1cm-1 at 412 nm).

HTL Homocysteine Thiolactone Enzyme HTLase Enzyme HTL->Enzyme Hydrolysis Hcy Homocysteine (with free thiol) Enzyme->Hcy DTNB DTNB (Ellman's Reagent) Hcy->DTNB Reaction TNB TNB (Yellow product) DTNB->TNB Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer

Workflow for the DTNB-based HTLase Assay
CUPRAC-Based Spectrophotometric Assay

The Cupric Reducing Antioxidant Capacity (CUPRAC) method utilizes the reduction of the Cu(II)-neocuproine complex (Cu(Nc)22+) to the colored Cu(I)-neocuproine complex (Cu(Nc)2+) by the homocysteine produced from HTL hydrolysis. The resulting color change is measured spectrophotometrically at 450 nm.[8]

Materials:

  • Homocysteine Thiolactone (HTL) solution (substrate)

  • HEPES buffer

  • CUPRAC reagent (Cu(II)-neocuproine complex)

  • Enzyme sample

  • Microplate reader or spectrophotometer

Protocol:

  • Incubate the enzyme sample with the HTL substrate in HEPES buffer for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[8]

  • Stop the enzymatic reaction by adding the CUPRAC reagent.[8]

  • The homocysteine produced will reduce the Cu(II)-neocuproine complex to the colored Cu(I)-neocuproine complex.[8]

  • Measure the absorbance of the resulting solution at 450 nm.[8]

  • The increase in absorbance is directly proportional to the amount of homocysteine produced and, therefore, to the HTLase activity.[8]

HPLC-Based Assay

High-Performance Liquid Chromatography (HPLC) offers a highly sensitive and specific method for the simultaneous quantification of the substrate (HTL) and the product (homocysteine).

Materials:

  • Homocysteine Thiolactone (HTL) solution

  • Enzyme sample

  • Reaction buffer

  • Quenching solution (e.g., perchloric acid)

  • Derivatizing agent (e.g., a fluorescent tag for detection)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., fluorescence or UV)

Protocol:

  • Incubate the enzyme sample with the HTL substrate in a reaction buffer for a specific time at a controlled temperature.

  • Stop the reaction by adding a quenching solution.

  • Derivatize the sample to label homocysteine and any remaining HTL for detection.

  • Inject the derivatized sample into the HPLC system.

  • Separate the HTL and homocysteine using an appropriate mobile phase gradient.

  • Quantify the amounts of HTL and homocysteine by comparing their peak areas to those of known standards.

  • The HTLase activity is calculated from the amount of homocysteine produced or the amount of HTL consumed over time.

Alternative Detoxification Pathways

While enzymatic hydrolysis is the primary route for HTL detoxification, other mechanisms contribute to its clearance from the body.

Renal Excretion

A significant non-enzymatic pathway for the removal of homocysteine thiolactone is renal excretion.[5] HTL is efficiently filtered by the kidneys and excreted in the urine. This process is crucial for preventing the systemic accumulation of this toxic metabolite.

Non-Enzymatic Hydrolysis

Homocysteine thiolactone can undergo spontaneous, non-enzymatic hydrolysis to homocysteine. This reaction is pH-dependent, with the rate of hydrolysis increasing at a physiological pH.[2] One study demonstrated that at a physiological pH, approximately 71% of a 1 mM HTL solution was hydrolyzed to homocysteine within 24 hours.[2] While slower than enzymatic catalysis, this spontaneous breakdown contributes to the overall reduction of HTL levels in the body.

Conclusion

The detoxification of homocysteine thiolactone is a multifaceted process involving several key enzymes with distinct catalytic efficiencies and subcellular localizations, supplemented by non-enzymatic clearance mechanisms. BPHL stands out as the most efficient HTLase characterized to date, highlighting its potential importance in mitochondrial protection against HTL-induced damage. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to understand and target the pathways of homocysteine metabolism and its pathological consequences. Further investigation into the regulation and interplay of these detoxifying enzymes will be critical for developing therapeutic strategies to mitigate the harmful effects of homocysteine thiolactone.

References

Unraveling the Prothrombotic Nature of N-Homocysteinylated Fibrinogen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are an established risk factor for thrombotic diseases. One of the key mechanisms underlying this increased risk is the non-enzymatic modification of fibrinogen by homocysteine, a process termed N-homocysteinylation. This post-translational modification alters the structure and function of fibrinogen, leading to the formation of clots that are more resistant to degradation and thus, more likely to cause dangerous blockages in blood vessels. This guide provides a comparative analysis of the prothrombotic effects of N-homocysteinylated fibrinogen versus native fibrinogen, supported by experimental data and detailed methodologies.

Comparative Analysis of Clot Properties

N-homocysteinylation of fibrinogen leads to significant alterations in the physical and biochemical properties of fibrin clots. These changes collectively contribute to a prothrombotic state. The following tables summarize the key quantitative differences observed in experimental studies.

ParameterNative FibrinogenN-Homocysteinylated FibrinogenSignificanceReference
Fibrin Fiber Diameter Thicker fibersThinner, more densely packed fibersFormation of a less permeable, more rigid clot[1][2]
Clot Permeability HigherLowerReduced access of fibrinolytic enzymes to the clot[3]
Resistance to Fibrinolysis NormalIncreased resistance to plasmin-mediated lysisSlower clot breakdown, prolonged thrombus presence[1][2][4]
Thrombin Clotting Time (TCT) Varies (control)Shortened in some studiesSuggests altered interaction with thrombin[2]
Reptilase Time Varies (control)ProlongedIndicates altered fibrin monomer polymerization[2]
tPA-mediated Plasminogen Activation NormalSlower activationReduced efficiency of the primary fibrinolytic pathway[1][4]
Platelet Adhesion NormalReduced adhesion of unstimulated and thrombin-activated plateletsMay alter thrombus formation and stability[5]

Table 1: Comparison of Fibrin Clot Characteristics. This table highlights the significant prothrombotic alterations induced by N-homocysteinylation of fibrinogen. The formation of thinner, denser clots that are more resistant to lysis is a hallmark of this modification.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

In Vitro N-Homocysteinylation of Fibrinogen

This protocol describes the preparation of N-homocysteinylated fibrinogen for experimental use.

Materials:

  • Purified human fibrinogen

  • Homocysteine thiolactone (HTL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve purified human fibrinogen in PBS to a final concentration of 1-2 mg/mL.

  • Prepare a stock solution of homocysteine thiolactone (HTL) in PBS.

  • Add HTL to the fibrinogen solution at a desired molar ratio (e.g., 1:100, fibrinogen:HTL).

  • Incubate the mixture at 37°C for 3-24 hours with gentle agitation.

  • After incubation, extensively dialyze the modified fibrinogen solution against PBS at 4°C to remove unreacted HTL.

  • Determine the protein concentration of the N-homocysteinylated fibrinogen using a standard protein assay.

  • Confirm the extent of homocysteinylation using techniques such as mass spectrometry or Ellman's reagent to quantify free sulfhydryl groups.[6]

Fibrin Clot Formation and Lysis Assay (Turbidimetric Analysis)

This assay measures the kinetics of clot formation and its subsequent degradation by plasmin.

Materials:

  • Native and N-homocysteinylated fibrinogen (1 mg/mL)

  • Thrombin (1 U/mL)

  • Tissue plasminogen activator (tPA)

  • Plasminogen

  • Calcium chloride (CaCl2)

  • Tris-buffered saline (TBS), pH 7.4

  • 96-well microplate reader with temperature control (37°C)

Procedure:

  • In a 96-well plate, add native or N-homocysteinylated fibrinogen solution.

  • Add plasminogen and tPA to the wells.

  • To initiate clotting, add a solution containing thrombin and CaCl2.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the change in optical density (absorbance) at 340 nm every 30 seconds for a duration sufficient to observe both clot formation and lysis (e.g., 2-4 hours).

  • Plot the absorbance over time. Key parameters to analyze include the lag time to clotting, the maximum turbidity (reflecting clot density), and the time to 50% lysis.[5]

Scanning Electron Microscopy (SEM) of Fibrin Clots

This technique allows for the direct visualization of clot ultrastructure.

Materials:

  • Native and N-homocysteinylated fibrinogen

  • Thrombin

  • CaCl2

  • Glutaraldehyde (2.5% in cacodylate buffer)

  • Ethanol series (for dehydration)

  • Hexamethyldisilazane (HMDS) or critical point dryer

  • SEM stubs and sputter coater (e.g., gold-palladium)

Procedure:

  • Form fibrin clots on a suitable surface (e.g., glass coverslip) by mixing fibrinogen, thrombin, and CaCl2.

  • Allow the clots to form for at least 1 hour at room temperature.

  • Fix the clots with 2.5% glutaraldehyde for 1-2 hours.

  • Gently wash the fixed clots with cacodylate buffer.

  • Dehydrate the clots through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

  • Dry the samples using either critical point drying or chemical drying with HMDS.

  • Mount the dried clots on SEM stubs and sputter-coat them with a conductive metal.

  • Image the clot structure using a scanning electron microscope.

  • Analyze the images to determine fibrin fiber diameter and network density.

Visualizing the Molecular Cascade

The prothrombotic effects of N-homocysteinylated fibrinogen are a consequence of a cascade of molecular events. The following diagrams illustrate the key pathways involved.

experimental_workflow cluster_preparation Fibrinogen Preparation cluster_analysis Analysis Fibrinogen Purified Fibrinogen Incubation Incubation (37°C) Fibrinogen->Incubation HTL Homocysteine Thiolactone (HTL) HTL->Incubation Dialysis Dialysis Incubation->Dialysis Hcy_Fibrinogen N-Homocysteinylated Fibrinogen Dialysis->Hcy_Fibrinogen Turbidimetry Turbidimetric Lysis Assay Hcy_Fibrinogen->Turbidimetry SEM Scanning Electron Microscopy (SEM) Hcy_Fibrinogen->SEM Platelet_Assay Platelet Adhesion Assay Hcy_Fibrinogen->Platelet_Assay

Caption: Experimental workflow for the preparation and analysis of N-homocysteinylated fibrinogen.

signaling_pathway cluster_modification Protein Modification cluster_effects Prothrombotic Effects Hcy Elevated Homocysteine HTL Homocysteine Thiolactone (HTL) Hcy->HTL enzymatically Hcy_Fibrinogen N-Homocysteinylated Fibrinogen HTL->Hcy_Fibrinogen non-enzymatic acylation Fibrinogen Native Fibrinogen Fibrinogen->Hcy_Fibrinogen Altered_Structure Altered Clot Structure (Thinner, Denser Fibers) Hcy_Fibrinogen->Altered_Structure Impaired_Lysis Impaired Fibrinolysis Hcy_Fibrinogen->Impaired_Lysis Reduced_Platelet_Adhesion Altered Platelet Interaction Hcy_Fibrinogen->Reduced_Platelet_Adhesion Thrombosis Increased Thrombotic Risk Altered_Structure->Thrombosis Impaired_Lysis->Thrombosis Reduced_Platelet_Adhesion->Thrombosis

Caption: Signaling pathway illustrating the prothrombotic effects of N-homocysteinylated fibrinogen.

Conclusion

The N-homocysteinylation of fibrinogen is a critical pathological modification that significantly enhances the risk of thrombosis. The resulting fibrin clots exhibit a prothrombotic phenotype characterized by a denser, less permeable structure and a marked resistance to fibrinolysis. Understanding the molecular mechanisms and functional consequences of this modification is crucial for the development of novel therapeutic strategies to mitigate the cardiovascular risks associated with hyperhomocysteinemia. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers dedicated to this field.

References

A Researcher's Guide to Animal Models of Hyperhomocysteinemia: Diet vs. Compound Induction

Author: BenchChem Technical Support Team. Date: December 2025

Hyperhomocysteinemia (HHcy), an abnormally high level of plasma homocysteine, is an established independent risk factor for a range of vascular and neurodegenerative diseases.[1][2][3] Animal models are indispensable tools for investigating the pathophysiology of HHcy and for testing potential therapeutic interventions. The two primary methods for inducing HHcy in these models are dietary manipulation and direct administration of homocysteine or related compounds.

This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate model for their specific scientific questions.

Quantitative Comparison of Induction Models

The choice between a diet-based or compound-based induction method depends on the desired severity of HHcy, the intended duration of the study, and the specific pathological mechanisms being investigated. The following table summarizes key quantitative parameters and characteristics of each model.

FeatureDiet-Induced ModelCompound-Induced Model
Inducing Agent High-Methionine Diet or B-Vitamin (Folate, B6, B12) Deficient Diet.[4][5]Direct injection of DL-homocysteine.[6][7]
Typical Dose High-Methionine: 1-2% in chow; 0.5-1% in drinking water; 1-2 g/kg body weight/day.[4][8][9][10] B-Vitamin Deficient: e.g., Folate-free diet.[11]0.03-0.45 µmol/g body weight, administered subcutaneously twice daily.[6][7]
Time to Onset Weeks to months (chronic).[8][12]Days to weeks (acute/sub-chronic).[6][7]
Control Plasma Hcy 3 - 7 µmol/L.[4][8][12]~5 - 10 µmol/L (Saline injected controls).
Induced Plasma Hcy Mild-Moderate: 12 - 60 µmol/L.[4][8][12] Severe: >100 µmol/L.[4]Mild: ~30 µmol/L.[7]
Advantages - More clinically relevant to human HHcy caused by nutritional factors.[1][4] - Suitable for studying chronic disease progression.- Rapid induction of HHcy.[6] - Precise dose control. - Isolates the direct effects of elevated homocysteine.
Disadvantages - Potential confounding effects from the diet itself (e.g., altered SAM levels, folate depletion) independent of Hcy levels.[4] - Slower onset.[8]- May not fully replicate the metabolic dysregulation of chronic, diet-related HHcy. - Requires repeated handling and injection, which can be a stressor.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for each induction method.

Diet-Induced Hyperhomocysteinemia Protocol (High Methionine)

This protocol is adapted from studies in rats and mice aimed at inducing mild to moderate HHcy.[8][9][13]

  • Animals: Adult male Wistar rats or C57BL/6J mice.

  • Acclimatization: Animals are housed for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Induction:

    • Method A (in Drinking Water): L-methionine is dissolved in drinking water at a concentration of 0.5% to 1% (w/v) or prepared to deliver a daily dose of approximately 1-2 g/kg of body weight.[8][9][14] The solution should be prepared fresh regularly (e.g., every 2-3 days).

    • Method B (in Chow): A custom diet is formulated with an increased L-methionine content, typically between 1% and 2.2% of the total diet composition (10 to 22 g/kg).[4]

  • Control Group: The control group receives the same base diet and drinking water without the added L-methionine.

  • Duration: The diet is administered for a period ranging from 4 weeks to 7 months, depending on the desired severity of HHcy and the research question.[8][12]

  • Validation: Blood samples are collected periodically (e.g., at baseline and at the end of the study) via tail vein or cardiac puncture. Plasma is separated, and total homocysteine (tHcy) levels are measured using methods like HPLC or enzymatic assays.[13] A significant increase in tHcy levels in the experimental group compared to the control group validates the model.

Compound-Induced Hyperhomocysteinemia Protocol (Homocysteine Injection)

This protocol describes a method for inducing chronic mild HHcy in rats through repeated subcutaneous injections.[6][7]

  • Animals: Adult male Wistar rats.

  • Acclimatization: Standard acclimatization for one week.

  • Induction:

    • DL-homocysteine is dissolved in a sterile saline solution.

    • The solution is administered via subcutaneous injection at a dose of 0.03-0.45 µmol/g of body weight.[6][7]

    • Injections are given twice daily, typically with an 8-hour interval between doses.

  • Control Group: The control group is injected with an equivalent volume of sterile saline solution following the same schedule.

  • Duration: The treatment is continued for 2 to 4 weeks.[6][7]

  • Validation: Plasma tHcy levels are measured at the end of the treatment period. Successful induction is confirmed by significantly elevated tHcy levels (e.g., ~30 µmol/L) compared to the saline-treated controls.[7]

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes.

Experimental Workflow

The following diagram outlines the typical workflow for developing and validating an animal model of hyperhomocysteinemia.

G cluster_prep Phase 1: Preparation cluster_induction Phase 2: Induction cluster_analysis Phase 3: Analysis animal_selection Animal Selection (e.g., Rat, Mouse) acclimatization Acclimatization (1 week) animal_selection->acclimatization baseline Baseline Measurement (Plasma Hcy, Weight) acclimatization->baseline diet Diet-Induced (High Methionine or B-Vitamin Deficient Diet) baseline->diet compound Compound-Induced (Hcy Injections) baseline->compound monitoring Monitoring (Weight, Health) diet->monitoring compound->monitoring endpoint Endpoint Sample Collection (Blood, Tissues) monitoring->endpoint biochem Biochemical Analysis (Plasma Hcy Validation) endpoint->biochem pathology Pathological Analysis (Histology, Biomarkers) endpoint->pathology

General experimental workflow for HHcy animal models.
Key Signaling Pathways in Hyperhomocysteinemia

Elevated homocysteine triggers multiple deleterious signaling pathways that contribute to vascular and neuronal damage. The diagram below illustrates the central role of oxidative stress.

G hhcy Hyperhomocysteinemia (Elevated Hcy) ros Increased ROS Production (Oxidative Stress) hhcy->ros er_stress ER Stress hhcy->er_stress inflammation Vascular Inflammation (NF-κB Activation) hhcy->inflammation methylation Altered DNA Methylation (SAM/SAH Imbalance) hhcy->methylation neurotoxicity Neurotoxicity hhcy->neurotoxicity gsh Glutathione (GSH) Depletion ros->gsh endothelial Endothelial Dysfunction ros->endothelial er_stress->endothelial inflammation->endothelial methylation->neurotoxicity vsmc VSMC Proliferation endothelial->vsmc thrombosis Thrombosis endothelial->thrombosis

References

Safety Operating Guide

Safe Disposal of DL-Homocysteine Thiolactone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of DL-Homocysteine thiolactone, offering a clear, step-by-step operational plan to minimize risk and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the immediate safety measures required when handling this compound. This substance is considered hazardous, and appropriate personal protective equipment (PPE) must be worn at all times.[1][2]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields.[3]To protect against splashes and airborne particles.
Hand Protection Appropriate protective gloves (e.g., nitrile).[3]To prevent skin contact.
Body Protection Laboratory coat.[3]To protect skin and clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended if dust is generated or if irritation is experienced.[3]

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Avoid creating dust when handling the solid form.[2] In case of accidental contact, wash the affected skin area with soap and water, and for eye contact, rinse immediately with plenty of water for at least 15 minutes.[4]

Operational Disposal Plan: A Step-by-Step Guide

The recommended procedure for the disposal of this compound involves chemical inactivation through alkaline hydrolysis to open the thiolactone ring, followed by disposal in accordance with local, state, and federal regulations.[5][6]

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect excess solid this compound in a clearly labeled, sealed container designated for chemical waste.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container. Do not pour these solutions down the drain.[3]

  • Contaminated Materials: Items such as gloves, weigh boats, and paper towels that have come into contact with the chemical should be placed in a sealed bag and disposed of as chemical waste.[3]

Step 2: Chemical Inactivation via Alkaline Hydrolysis

This step should be performed in a chemical fume hood while wearing all recommended PPE.

Experimental Protocol for Alkaline Hydrolysis:

  • Preparation of Hydrolysis Solution: Prepare a 1 M sodium hydroxide (NaOH) solution.

  • Reaction Setup: For liquid waste containing this compound, slowly add the 1 M NaOH solution to the waste container to achieve a final NaOH concentration of approximately 1 M. For solid waste, first, dissolve the this compound in water and then add the 1 M NaOH solution.

  • Reaction Conditions: Allow the reaction mixture to stand at room temperature for at least 24 hours to ensure complete hydrolysis of the thiolactone ring.[7] The hydrolysis process will convert the this compound to homocysteine.[1][2]

  • Neutralization: After the hydrolysis is complete, neutralize the resulting alkaline solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is neutral (pH 7).

Table 2: Parameters for Alkaline Hydrolysis of this compound

ParameterValueNotes
Reagent Sodium Hydroxide (NaOH)---
Concentration 1 mol/LEffective hydrolysis has been demonstrated at this concentration.[6]
Reaction Time ≥ 24 hoursTo ensure complete hydrolysis.[7]
Temperature Room Temperature---
Final pH 7 (Neutral)Achieved by adding a suitable acid after hydrolysis.

Step 3: Final Disposal

  • The neutralized solution can now be disposed of as aqueous chemical waste.

  • Always consult and adhere to your institution's specific hazardous waste management program and local regulations for the final disposal of the treated waste.[2][5]

Disposal Workflow Diagram

cluster_0 Waste Collection cluster_1 Chemical Inactivation (in Fume Hood) cluster_2 Final Disposal A Solid DL-Homocysteine Thiolactone Waste D Dissolve solid waste in water (if applicable) A->D B Liquid DL-Homocysteine Thiolactone Waste E Add 1M NaOH to waste solution B->E C Contaminated Labware H Dispose of as neutralized aqueous chemical waste C->H D->E F Allow to react for ≥ 24 hours E->F G Neutralize with acid to pH 7 F->G G->H I Consult and follow institutional and local regulations H->I

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can effectively and safely manage the disposal of this compound, contributing to a safer research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling DL-Homocysteine Thiolactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with DL-Homocysteine thiolactone. The focus is to move beyond a simple checklist, offering a procedural framework grounded in risk assessment to ensure the safe and effective handling of this compound. By understanding the causality behind each safety measure, you can build a self-validating system of laboratory practice that prioritizes both personal safety and data integrity.

Hazard Assessment: The "Why" Behind the Precautions

This compound hydrochloride is classified with specific, non-trivial hazards that dictate our handling protocols. The primary risks are:

  • Skin Irritation (Category 2) : Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2A) : The compound poses a significant risk of causing serious irritation if it comes into contact with the eyes.[1][2][3]

It is critical to note that no official occupational exposure limits (OELs) have been established by major regulatory bodies like OSHA, NIOSH, or ACGIH.[1][2] This absence of data necessitates a conservative approach, treating the compound with a high degree of caution to minimize any potential for exposure. The operational principle is to prevent all direct contact and aerosol inhalation through robust engineering controls and appropriate personal protective equipment (PPE).

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task being performed. The following table summarizes the recommended PPE for handling this compound, providing a quick reference for laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solid Powder Chemical safety goggles with side shields[1][2]Nitrile or other appropriate protective gloves[4]Laboratory coat and close-toed footwear[1]Required if dust is generated or work is outside a fume hood
Preparing and Handling Solutions Chemical safety goggles or safety glasses with side shields[4]Nitrile or other appropriate protective gloves[4]Laboratory coat[4]Not generally required if handled in a chemical fume hood or well-ventilated area[4]
Eye and Face Protection: The First Line of Defense

Because this compound is a fine powder that can easily become airborne, chemical safety goggles are mandatory when handling the solid form.[1][2] They provide a full seal around the eyes, offering superior protection from dust particles compared to standard safety glasses. When handling dilute solutions, chemical safety glasses with side shields may be sufficient.[4]

Hand Protection: Preventing Dermal Exposure

Wear appropriate protective gloves, such as nitrile gloves, to prevent skin contact.[1][4] Glove selection should be based on the duration of use and the specific chemicals involved (e.g., solvents used for dissolution). Always inspect gloves for tears or degradation before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[1]

Body Protection: Shielding Against Contamination

A laboratory coat and close-toed footwear are the minimum requirements to protect against accidental spills and contamination of personal clothing.[1] For larger quantities or procedures with a higher risk of spillage, consider additional protective clothing. Contaminated clothing must be removed immediately and washed before reuse.[1]

Respiratory Protection: Mitigating Inhalation Risks

While respiratory protection is not typically required when handling small quantities within a certified chemical fume hood, it becomes essential if dusts are generated, particularly outside of an engineering control.[4] If you are working in an area with inadequate ventilation or weighing larger amounts of the powder, a NIOSH-approved respirator is recommended.

Operational Workflow: From Weighing to Waste

This section provides a step-by-step guide for the safe handling of this compound. The accompanying diagram visualizes this procedural flow, emphasizing the critical control points for safety.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal cluster_post Phase 4: Final Steps prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Prepare Work Surface (e.g., absorbent liner) prep2->prep3 handle1 Retrieve Compound from Storage prep3->handle1 Begin Experiment handle2 Weigh Solid in Fume Hood handle1->handle2 handle3 Prepare Solution (if applicable) handle2->handle3 clean1 Decontaminate Surfaces and Equipment handle3->clean1 Complete Experiment clean2 Segregate Waste (Solid, Liquid, Sharps) clean1->clean2 clean3 Place in Labeled, Sealed Hazardous Waste Containers clean2->clean3 post1 Doff PPE Correctly clean3->post1 post2 Dispose of Contaminated PPE as Chemical Waste post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Safe Handling Workflow for this compound.

Step-by-Step Protocol
  • Preparation and Engineering Controls :

    • Before starting, ensure you are working in a well-ventilated area, preferably a certified chemical fume hood.[1][2]

    • Confirm that an eyewash station and safety shower are accessible.[1]

    • Don all required PPE as outlined in the table above: chemical safety goggles, a lab coat, and appropriate gloves.[1][2]

  • Handling the Solid Compound :

    • To minimize dust generation, handle the container with care.[1]

    • Weigh the solid material inside the fume hood. Use a disposable weigh boat to simplify cleanup.

    • If any material is spilled, follow the emergency protocols below.

  • Preparing Solutions :

    • Add solvents to the solid slowly to avoid splashing.

    • Keep the container closed when not in use.[1]

  • Decontamination and Immediate Waste Handling :

    • After use, decontaminate all surfaces and non-disposable equipment.

    • Items such as used gloves, weigh boats, and contaminated paper towels should be immediately placed in a designated, sealed bag for chemical waste.[4]

Emergency Protocols: Spill and Exposure Management

In Case of a Spill :

  • Minor Spill : If a small amount of solid is spilled, carefully sweep it up or absorb it with an inert material, avoiding dust creation.[1] Place the collected material into a sealed, labeled container for disposal.[1][5]

  • Major Spill : Evacuate the area and alert your institution's safety officer.

In Case of Personal Exposure :

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Skin Contact : Wash the affected area thoroughly with soap and water.[1][2] Remove any contaminated clothing. If irritation occurs, seek medical advice.[1]

  • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[2]

  • Ingestion : Do not induce vomiting. Drink plenty of water and seek immediate medical attention.[6][7]

Comprehensive Disposal Plan

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.[4]

  • Solid Waste : Collect any unused solid this compound in a clearly labeled, sealed container.[4]

  • Liquid Waste : Solutions containing the compound must be collected in a designated hazardous waste container. Never pour this chemical down the drain.[4]

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and weigh boats, must be disposed of as solid chemical waste.[4]

All waste must be managed according to your institution's hazardous waste program and in compliance with local and national regulations.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.